Ethyl 3-coumarincarboxylate
Description
The exact mass of the compound Ethyl coumarin-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHPEMKBJGUYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171594 | |
| Record name | Ethylcoumarin-3-carboxylate | |
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Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-76-0 | |
| Record name | 3-Carbethoxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylcoumarin-3-carboxylate | |
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| Record name | 1846-76-0 | |
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| Record name | Ethylcoumarin-3-carboxylate | |
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| Record name | Ethyl Coumarin-3-carboxylate | |
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| Record name | ETHYLCOUMARIN-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27EAZ97E5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-Coumarincarboxylate: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-coumarincarboxylate, also known as ethyl 2-oxo-2H-chromene-3-carboxylate, is a versatile heterocyclic compound that holds a significant position in organic synthesis and medicinal chemistry.[1] As a derivative of coumarin (B35378), a naturally occurring benzopyrone, it serves as a crucial scaffold for the synthesis of a wide array of biologically active molecules.[1][2] Its unique structural features allow for diverse chemical modifications, leading to compounds with applications ranging from pharmaceuticals to fragrances.[1][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and key chemical reactions.
Core Properties of this compound
The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling, characterization, and application in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₄ | [4][5] |
| Molecular Weight | 218.21 g/mol | [6][7] |
| Appearance | White to off-white solid/powder/crystal | [8] |
| Melting Point | 92-94 °C | [4][9] |
| Boiling Point | 278.88 °C (rough estimate) | [4] |
| Density | 1.1096 g/cm³ (rough estimate) | [4] |
| Solubility | Insoluble in water. | [7] |
| CAS Number | 1846-76-0 | [5] |
Spectral Properties
| Spectral Data | Key Features | Reference(s) |
| UV-Vis (in CH₂Cl₂) | λmax: 334 nm | [4] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.41-1.45 (t, 3H, CH₃), 4.41-4.46 (q, 2H, OCH₂), 7.34-7.39 (m, 2H, ArH), 7.63-7.69 (m, 2H, ArH), 8.56 (s, 1H, C-4 H) | [10][11] |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.2, 62.0, 116.8, 117.9, 118.3, 124.9, 129.5, 134.4, 148.7, 155.2, 156.8, 163.1 | [11] |
| IR (KBr, cm⁻¹) | 3061, 2977, 2916 (C-H), 1767 (C=O, lactone), 1731 (C=O, ester), 1609 (C=C) | [5][11][12] |
| Mass Spectrum (EI) | m/z 218 (M+), 173, 146 | [13] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation.[1][3][14] This reaction involves the condensation of salicylaldehyde (B1680747) with diethyl malonate in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize ethyl 2-oxo-2H-chromene-3-carboxylate.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Glacial acetic acid
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A 250 mL round-bottom flask is charged with salicylaldehyde (5 mmol, 610 mg), diethyl malonate (5 mmol, 800.8 mg), and toluene (70 mL).[15]
-
A catalytic amount of piperidine (0.5 mL) and one drop of glacial acetic acid are added to the mixture.[15]
-
The flask is connected to a reflux condenser equipped with a Dean-Stark apparatus to remove the water and ethanol generated during the reaction.[15]
-
The reaction mixture is heated under reflux for approximately one hour.[15]
-
After the reaction is complete, the toluene is removed by simple distillation.[15]
-
The residue is cooled in an ice bath to induce precipitation.[15]
-
The resulting solid precipitate is collected by filtration and can be further purified by recrystallization from ethanol.[15][16]
Expected Yield: 84%[15] Melting Point of Product: 92-93 °C[15]
Figure 1: Synthesis of this compound via Knoevenagel Condensation.
Chemical Reactivity and Applications
This compound exhibits reactivity at both the coumarin ring system and the ester functional group, making it a valuable intermediate in organic synthesis.[1]
Reactions of the Coumarin Ring
-
Ring Cleavage: The coumarin ring can be opened by reaction with strong nucleophiles. For instance, treatment with amines in a 1:4 molar ratio leads to ring cleavage, yielding salicylaldehyde and ammonium (B1175870) salts.[1][17] Reaction with hydrazine (B178648) hydrate (B1144303) can also lead to ring opening and the formation of salicylaldehyde azine.[16]
-
Cycloaddition Reactions: The 3,4-double bond of the coumarin ring can participate in cycloaddition reactions. For example, it reacts with ethyl diazoacetate to form a tetrahydrocyclopropa[c]chromene derivative.[1][17] It also undergoes Diels-Alder reactions with various dienes.[17]
Reactions of the Ester Group
-
Amidation: The ethyl ester group can be readily converted to a variety of amides by reacting with primary amines.[1] This reaction is fundamental for the synthesis of coumarin-3-carboxamides, which are known to possess a range of biological activities, including antimicrobial and anticancer properties.[1][2][18]
-
Hydrolysis: The ester can be hydrolyzed to the corresponding coumarin-3-carboxylic acid. This carboxylic acid derivative is also a key intermediate for further functionalization.[19]
Figure 2: Key Reactive Pathways of this compound.
Biological Significance and Drug Development
Coumarin derivatives are well-established as a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][18] this compound serves as a pivotal starting material for the synthesis of novel coumarin-based therapeutic agents.[1][20] For example, the synthesis of coumarin-3-carboxamide derivatives has been shown to yield compounds with potent anticancer activity against various cell lines.[2][18] The ability to easily modify the structure of this compound allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a cornerstone building block in the synthesis of functionalized coumarin derivatives. Its well-defined physicochemical and spectral properties, coupled with its straightforward synthesis and versatile reactivity, make it an indispensable tool for researchers in organic and medicinal chemistry. The continued exploration of the chemical space accessible from this precursor holds significant promise for the development of new therapeutic agents and other valuable chemical entities.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [chembk.com]
- 5. This compound [webbook.nist.gov]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
- 10. chegg.com [chegg.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ETHYL COUMARIN-3-CARBOXYLATE(1846-76-0) IR Spectrum [chemicalbook.com]
- 13. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties | Semantic Scholar [semanticscholar.org]
- 20. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate
Ethyl 2-oxo-2H-chromene-3-carboxylate, a prominent member of the coumarin (B35378) family, serves as a crucial scaffold in medicinal chemistry and materials science due to its diverse biological and photophysical properties. This guide provides a comprehensive overview of the principal synthetic routes for its preparation, tailored for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate primarily relies on condensation reactions that form the characteristic benzopyran-2-one core. The most prevalent and effective methods include the Knoevenagel condensation, the Pechmann condensation, and to a lesser extent, the Perkin and Reformatsky reactions.
1. Knoevenagel Condensation
The Knoevenagel condensation is a widely employed method for synthesizing ethyl 2-oxo-2H-chromene-3-carboxylate.[1][2] This reaction involves the condensation of a salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst.[1][3]
The general workflow for the Knoevenagel condensation is depicted below:
Caption: General experimental workflow for the Knoevenagel condensation.
A variety of catalysts can be employed to facilitate this reaction, with piperidine (B6355638) being a classic choice.[2][4] The reaction mechanism involves the formation of a carbanion from diethyl malonate, which then acts as a nucleophile, attacking the carbonyl group of salicylaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final product.
2. Pechmann Condensation
The Pechmann condensation offers an alternative route to coumarin-3-carboxylates, starting from a phenol (B47542) and a β-ketoester under acidic conditions.[5][6] While traditionally used for a broader range of coumarins, it can be adapted for the synthesis of the target molecule. The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol ring.[5]
The signaling pathway for the Pechmann condensation is illustrated below:
Caption: Signaling pathway of the Pechmann condensation for coumarin synthesis.
Various acid catalysts can be used, including sulfuric acid, trifluoroacetic acid, and Lewis acids like zirconium tetrachloride.[6] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of ethyl 2-oxo-2H-chromene-3-carboxylate, providing a comparative overview of different methodologies.
| Synthesis Method | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Knoevenagel | Salicylaldehyde, Diethyl malonate | Piperidine, Acetic acid | Toluene (B28343) | 1 h | Reflux | 84 | [4] |
| Knoevenagel | 3-Ethoxysalicylaldehyde (B1293910), Diethyl malonate | Piperidine | Ethanol (B145695) | 3 h | Room Temp. | - | [7] |
| Knoevenagel | o-Vanillin, Diethyl malonate | Piperidine acetate (B1210297), Li₂SO₄ | - | 15 min | 50 °C (ultrasound) | 96 | [8][9] |
| Knoevenagel | Salicylaldehyde, Diethyl malonate | - | Water | 8 h | Reflux | 45 | [10] |
Experimental Protocols
Knoevenagel Condensation using Piperidine Catalyst [4]
-
Apparatus Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a Dean-Stark apparatus to facilitate the removal of water.
-
Reactant Charging: The flask is charged with salicylaldehyde (5 mmol, 610 mg), diethyl malonate (5 mmol, 800.8 mg), piperidine (0.5 mL), a drop of glacial acetic acid, and toluene (70 mL).
-
Reaction: The reaction mixture is heated to reflux for approximately one hour. During this period, the water and alcohol generated as byproducts are collected and periodically removed via the Dean-Stark trap.
-
Solvent Removal: After the reaction is complete, the toluene is removed by simple distillation.
-
Product Isolation: The residue remaining in the flask is transferred to a beaker and cooled in an ice bath to induce precipitation.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol. The reported yield of ethyl 2-oxo-2H-chromene-3-carboxylate is 84% (922.6 mg), with a melting point of 92–93 °C.[4]
Knoevenagel Condensation of a Substituted Salicylaldehyde [7]
-
Reactant Preparation: A mixture of 3-ethoxysalicylaldehyde (2 g, 11.48 mmol) and diethyl malonate (1.83 g, 11.48 mmol) is dissolved in ethanol (25 mL).
-
Catalyst Addition: A catalytic amount of piperidine is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for 3 hours.
-
Work-up: The mixture is acidified with dilute hydrochloric acid to neutralize the piperidine.
-
Product Isolation: The resulting solid is filtered and washed with water.
-
Purification: The crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (8:2 v/v) as the eluent. The final product can be recrystallized from methanol.
Concluding Remarks
The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate is well-established, with the Knoevenagel condensation being a particularly efficient and high-yielding method. The choice of catalyst and reaction conditions can be tailored to optimize the synthesis based on the available starting materials and desired scale. For drug development professionals, the versatility of these synthetic routes allows for the generation of a wide array of substituted coumarin derivatives for biological screening and lead optimization. Further research into greener and more atom-economical synthetic methodologies continues to be an active area of investigation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
- 9. sapub.org [sapub.org]
- 10. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to Coumarin Synthesis via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
The coumarin (B35378) scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide array of biological activities and unique photochemical properties.[1][2] Among the various synthetic routes, the Knoevenagel condensation offers a versatile and efficient method for constructing the 2H-1-benzopyran-2-one core.[3][4] This guide provides an in-depth technical overview of the Knoevenagel condensation for coumarin synthesis, focusing on reaction mechanisms, experimental protocols, and data-driven optimization strategies.
Core Reaction Mechanism
The synthesis of coumarins via Knoevenagel condensation is fundamentally a two-step process. It begins with the base-catalyzed condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate).[5][6] This is followed by an intramolecular cyclization, specifically a transesterification, to form the characteristic lactone ring of the coumarin system.[1][5]
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, which facilitates the deprotonation of the active methylene compound to form a stabilized enolate.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The subsequent intermediate undergoes dehydration to yield a substituted styrene (B11656) intermediate, which rapidly cyclizes to the final coumarin product.[5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review (2014) | Rajesh H. Vekariya [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
An In-Depth Technical Guide to the Pechmann Condensation for Coumarin Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the Pechmann condensation, a cornerstone reaction in synthetic organic chemistry for the formation of coumarins and their derivatives. Coumarins are a significant class of benzopyrone heterocyclic compounds, widely recognized for their diverse pharmacological activities and applications in drug development, as well as in fragrances, agrochemicals, and dyes. This document details the core reaction mechanism, presents quantitative data for various catalytic systems, and provides detailed experimental protocols for the synthesis of a key coumarin (B35378) derivative.
The Core Mechanism of Pechmann Condensation
The Pechmann condensation is an acid-catalyzed reaction that synthesizes coumarins from a phenol (B47542) and a β-keto ester.[1] The process is initiated by either a Brønsted or Lewis acid, which is crucial for both the initial transesterification and the subsequent cyclization and dehydration steps.[2]
The most widely accepted mechanism proceeds through three primary stages:
-
Transesterification: The reaction commences with the protonation of the carbonyl group of the β-keto ester by the acid catalyst. This activation facilitates the nucleophilic attack of the phenolic hydroxyl group on the ester carbonyl. This step results in the formation of a new ester linkage with the phenol and the elimination of the original alcohol (e.g., ethanol (B145695) from ethyl acetoacetate).[1][2]
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The keto-carbonyl group of the newly formed intermediate is then protonated, activating it for an intramolecular electrophilic attack on the electron-rich phenol ring. This cyclization step, which is a form of Friedel-Crafts acylation, forms the new heterocyclic ring characteristic of the coumarin scaffold.[2]
-
Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic α,β-unsaturated lactone structure of the coumarin derivative.[2]
An alternative mechanistic pathway has also been proposed and, in some cases, supported by NMR evidence. This alternative route suggests an initial electrophilic aromatic substitution reaction, followed by transesterification and subsequent dehydration. The favorability of one pathway over the other may be influenced by the specific reactants and reaction conditions.
Below is a graphical representation of the generally accepted Pechmann condensation mechanism.
References
Physical and chemical properties of ethyl 3-coumarincarboxylate.
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-Coumarincarboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical entities is paramount. This compound, a member of the coumarin (B35378) family, is a significant scaffold in organic synthesis and medicinal chemistry.[1][2] This document provides a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.
Physical and Chemical Properties
This compound is a white to pale cream or slightly yellow crystalline powder.[3][4][5] It is stable under normal conditions and is not known to undergo hazardous polymerization.[3] While generally considered an irritant, it is primarily used in laboratory settings for chemical synthesis.[4][6] The compound has low water solubility but is soluble in solvents like Dimethyl Sulfoxide (DMSO).[3][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₄ | [4][5] |
| Molecular Weight | 218.21 g/mol | [4] |
| Melting Point | 92-95 °C | [3][6][9] |
| Boiling Point | 378 °C at 760 mmHg | |
| 278.88 °C (rough estimate) | [4][6] | |
| Density | 1.289 g/cm³ | [10] |
| 1.1096 g/cm³ (rough estimate) | [4][6] | |
| Appearance | White to pale cream, crystalline powder | [4][5] |
| Solubility | Insoluble in water; Soluble in DMSO | [4][7][8] |
| UV max (λmax) | 334 nm (in CH₂Cl₂) | [4][6] |
| Vapor Pressure | 6.48 x 10⁻⁶ mmHg at 25 °C | [6] |
| Flash Point | 195.6 °C | [6][10] |
| Refractive Index | 1.567 | [10] |
Experimental Protocols
The synthesis and characterization of this compound involve standard organic chemistry techniques. The most common synthetic route is the Knoevenagel condensation.
Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for synthesizing coumarin-3-carboxylates.[1][11]
Principle: This reaction involves the condensation of a salicylaldehyde (B1680747) (or a substituted derivative) with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base as a catalyst.[1][12]
Detailed Methodology:
-
Reactant Preparation: To a 50 mL round-bottom flask, add 3-methoxysalicylaldehyde (0.8 g, 5.26 mmol), diethyl malonate (0.93 g, 5.8 mmol), triethylamine (B128534) (0.5 mL, 3.6 mmol), and absolute ethanol (B145695) (5 mL).[12] Note: Salicylaldehyde and other bases like piperidine (B6355638) can also be used.[1]
-
Reaction: The mixture is heated under reflux for approximately one hour.[12]
-
Work-up and Isolation: After the reflux period, the reaction mixture is allowed to cool to room temperature.[12] Subsequently, about 15 mL of water is added to the flask to precipitate the product.[12]
-
Purification: The flask is cooled further (e.g., in a refrigerator for up to 2 days) to ensure complete precipitation.[12] The resulting solid product is collected via vacuum filtration.[12] The purity can be assessed by melting point determination and chromatographic techniques like TLC.[13]
Spectroscopic Characterization
The structure of the synthesized this compound is confirmed using various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. In a solvent like CDCl₃, characteristic peaks for a substituted ethyl 8-methoxycoumarin-3-carboxylate include a singlet for the proton at the C4 position (δ 8.49), a multiplet for the aromatic protons (δ 7.02-7.36), a quartet for the methylene protons (-OCH₂) of the ethyl group (δ 4.42), a singlet for the methoxy (B1213986) protons (-OCH₃) (δ 3.97), and a triplet for the methyl protons (-CH₃) of the ethyl group (δ 1.40).[12]
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. For ethyl 2-oxo-2H-chromene-3-carboxylate, characteristic peaks appear at δ 14.2 (-CH₃), 62.0 (-OCH₂), and within the range of δ 116.8-163.1 for the aromatic and carbonyl carbons.[14]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorption bands for this compound include strong peaks corresponding to the C=O stretching of the lactone and the ester groups (around 1767 cm⁻¹), as well as C=C stretching from the aromatic ring (around 1609 cm⁻¹).[14][15]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum shows a molecular ion peak [M+1]⁺ at m/z 219.1.[14] A prominent base peak is often observed at m/z 173.2, corresponding to the loss of the ethoxy group (-OCH₂CH₃).[14]
Chemical Reactivity and Pathways
This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical properties are defined by the reactivity of both the coumarin ring system and the ethyl ester group.[1][16] Reactions can include cycloadditions, reductions, and reactions with various nucleophiles like amines and Grignard reagents.[1][16]
Synthesis Workflow Diagram
The following diagram illustrates the Knoevenagel condensation reaction for the synthesis of this compound.
Caption: Knoevenagel condensation for this compound synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. [PDF] Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties | Semantic Scholar [semanticscholar.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. ETHYL COUMARIN-3-CARBOXYLATE CAS#: 1846-76-0 [m.chemicalbook.com]
- 5. Ethyl coumarin-3-carboxylate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound [chembk.com]
- 7. selleckchem.com [selleckchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 香豆素-3-羧酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 13. asianpubs.org [asianpubs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Solved Please label the peaks in the IR spectrum of Ethyl 3- | Chegg.com [chegg.com]
- 16. researchgate.net [researchgate.net]
Ethyl 3-Coumarincarboxylate (CAS No. 1846-76-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-coumarincarboxylate, a prominent member of the coumarin (B35378) family, is a versatile scaffold in medicinal chemistry and a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, spectroscopic characterization, and its applications, with a focus on its potential as a bioactive agent. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant and cytotoxic activities are presented to facilitate further research and development.
Physicochemical and Spectroscopic Data
This compound presents as a white to slightly yellow crystalline powder.[1] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1846-76-0 | [2][3][4] |
| Molecular Formula | C₁₂H₁₀O₄ | [2][3][4] |
| Molecular Weight | 218.21 g/mol | [2][3][4] |
| Melting Point | 92-94 °C | [2] |
| Boiling Point | 278.88 °C (estimate) | [2] |
| Density | 1.1096 g/cm³ (estimate) | [2] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Solubility | Soluble in DMSO | [1] |
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.49 | s | 1H | H-4 |
| 7.36 - 7.02 | m | 3H | Aromatic-H |
| 4.42 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 163.58 | Ester C=O |
| 156.04 | Lactone C=O |
| 149.31 | C-8a |
| 146.86 | C-4 |
| 124.67 | Aromatic C-H |
| 120.52 | Aromatic C-H |
| 118.23 | Aromatic C-H |
| 117.83 | Aromatic C-H |
| 115.77 | C-4a |
| 61.1 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3090 | Aromatic C-H stretch |
| ~1748 | Ester C=O stretch |
| ~1729 | Lactone C=O stretch |
| ~1609 | C=C stretch (aromatic) |
| ~1245 | C-O stretch |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 218 | [M]⁺ (Molecular Ion) |
| 173 | [M - OCH₂CH₃]⁺ |
| 145 | [M - CO₂CH₂CH₃]⁺ |
| 117 | [C₈H₅O]⁺ |
| 89 | [C₇H₅]⁺ |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of salicylaldehyde (B1680747) with diethyl malonate.[5]
Experimental Protocol: Knoevenagel Condensation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Absolute ethanol (B145695)
-
Glacial acetic acid
Procedure:
-
In a dry 5-mL reaction vial, combine 0.50 g of salicylaldehyde, 0.72 g of diethyl malonate, and 2.5 mL of absolute ethanol.
-
Add 0.05 mL of piperidine and 0.002 mL of glacial acetic acid to the mixture.
-
Add a boiling stone and equip the vial with a water-cooled condenser.
-
Heat the mixture to reflux for two hours.
-
After reflux, transfer the contents to a 25-mL Erlenmeyer flask.
-
Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Biological Activity and Potential Applications
Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[6] this compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[7] Its inherent bioactivity is also a subject of ongoing research.
Antioxidant Activity
The antioxidant potential of coumarin derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound solution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
References
- 1. Answered: n the attached 1H NMR spectrum of ethyl-3- coumarincarboxylate, draw the structure on the spectrum and assign the various resonances (peaks) to the hydrogen… | bartleby [bartleby.com]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Solved b) In the attached 1H NMR spectrum of | Chegg.com [chegg.com]
- 6. Solved HNMR of ethyl-3-coumarincarboxylate In the attached | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
Molecular weight and formula of ethyl 3-coumarincarboxylate.
An In-depth Technical Guide to Ethyl 3-Coumarincarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant member of the coumarin (B35378) family of compounds. Coumarins are a class of benzopyrones widely found in the plant kingdom and are of great interest in medicinal chemistry due to their diverse and potent biological activities.[1] this compound serves as a crucial scaffold and starting material for the synthesis of a wide array of biologically active molecules.[2][3][4] This document details its fundamental chemical properties, common synthetic routes with experimental protocols, and the pharmacological context of its derivatives.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | References |
| Chemical Formula | C₁₂H₁₀O₄ | [5][6][7][8] |
| Molecular Weight | 218.21 g/mol | [6][8][9] |
| 218.2054 g/mol | [5][7][10] | |
| CAS Number | 1846-76-0 | [5][7][8][10] |
| IUPAC Name | ethyl 2-oxo-2H-chromene-3-carboxylate | [8] |
| Synonyms | Coumarin-3-carboxylic acid ethyl ester, 3-Carbethoxycoumarin | [5][6][7][8][10] |
| Appearance | Solid | |
| Melting Point | 92-94 °C | |
| InChI Key | XKHPEMKBJGUYCM-UHFFFAOYSA-N | [5][7][9][10] |
| SMILES | CCOC(=O)C1=Cc2ccccc2OC1=O |
Synthesis of this compound
The most common and established method for synthesizing this compound is the Knoevenagel condensation.[3][11] This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized procedure based on common laboratory practices for the synthesis of coumarin derivatives.[1]
Materials:
-
Salicylaldehyde (or a substituted salicylaldehyde)
-
Diethyl malonate
-
A basic catalyst (e.g., piperidine (B6355638), triethylamine)
-
Anhydrous ethanol (B145695) (as solvent)
Procedure:
-
To a round-bottom flask, add salicylaldehyde, a slight molar excess of diethyl malonate, and absolute ethanol.
-
Add a catalytic amount of a suitable base (e.g., a few drops of piperidine or triethylamine) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and can take several hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Below is a diagram illustrating the workflow for the synthesis and purification of this compound.
References
- 1. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 2. ACG Publications - Ethyl coumarin-3-carboxylate: synthesis and chemical properties [acgpubs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. [PDF] Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties | Semantic Scholar [semanticscholar.org]
- 5. This compound [webbook.nist.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound [webbook.nist.gov]
- 8. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. This compound [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-Coumarincarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 3-coumarincarboxylate. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the fields of organic chemistry, medicinal chemistry, and drug development, aiding in the structural elucidation and characterization of this and related coumarin (B35378) derivatives.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-4 | 8.56 | s | - | 1H |
| H-5 | 7.69 - 7.63 | m | - | 1H |
| H-6 | 7.39 - 7.34 | m | - | 1H |
| H-7 | 7.69 - 7.63 | m | - | 1H |
| H-8 | 7.39 - 7.34 | m | - | 1H |
| -OCH₂CH₃ | 4.46 - 4.41 | q | 7.1 | 2H |
| -OCH₂CH₃ | 1.45 - 1.41 | t | 7.1 | 3H |
s = singlet, t = triplet, q = quartet, m = multiplet
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The assignments, also determined in CDCl₃, are presented in the following table.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (ester) | 163.1 |
| C=O (lactone) | 156.8 |
| C-8a | 155.2 |
| C-4 | 148.7 |
| C-7 | 134.4 |
| C-5 | 129.5 |
| C-6 | 124.9 |
| C-3 | 118.3 |
| C-4a | 117.9 |
| C-8 | 116.8 |
| -OCH₂CH₃ | 62.0 |
| -OCH₂CH₃ | 14.2 |
Experimental Protocols
The following provides a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
NMR Data Acquisition
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Spectroscopy: Standard pulse sequences are used for the acquisition of the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay of 1-2 seconds between scans.
-
¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Ethyl 3-Coumarincarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of ethyl 3-coumarincarboxylate, a significant scaffold in medicinal chemistry. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis, designed to aid in the structural elucidation and quality control of this compound.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in an IR spectrum, which serves as a unique molecular "fingerprint." For this compound (also known as ethyl 2-oxo-2H-chromene-3-carboxylate), the IR spectrum reveals key structural features, including the lactone and ester carbonyl groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds of the ethyl group.
Quantitative Infrared Spectral Data
The infrared spectrum of this compound, typically obtained from a solid sample dispersed in a potassium bromide (KBr) pellet, exhibits several characteristic absorption bands. The precise positions of these bands can provide valuable information for structural confirmation. The quantitative data, compiled from spectral databases and scientific literature, is summarized in Table 1.[1]
Table 1: Characteristic Infrared Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3061 | Weak | C-H Stretch | Aromatic (C-H) |
| 2977 - 2916 | Weak | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1767 | Strong | C=O Stretch | Lactone Carbonyl |
| ~1715 | Strong | C=O Stretch | Ester Carbonyl |
| 1609 | Medium | C=C Stretch | Aromatic Ring |
| ~1465 | Medium | C-H Bend | Aliphatic (CH₂) |
| ~1291 | Strong | C-O Stretch | Ester |
| ~1259 | Strong | C-O Stretch | Aryl Ether |
| ~1115 | Medium | C-O Stretch | Ester |
| ~1075 | Medium | C-O Stretch | Ester |
| ~762 | Strong | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |
Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.
Experimental Protocol: Acquiring the IR Spectrum via the KBr Pellet Method
The following protocol details the steps for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique.[2][3][4][5]
3.1. Materials and Equipment
-
This compound (crystalline solid)
-
FTIR grade potassium bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[4][5]
-
Agate mortar and pestle
-
Pellet press with a die set (e.g., 13 mm diameter)
-
Hydraulic press capable of applying approximately 8-10 tons of pressure.[3][4]
-
FTIR spectrometer
3.2. Sample Preparation
-
Grinding: In a dry agate mortar, place approximately 1-2 mg of this compound and about 200-250 mg of dry KBr.[3][4] The sample-to-KBr ratio should be roughly 1:100.[6]
-
Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing rather than vigorous grinding to avoid sample decomposition.
-
Loading the Die: Transfer the powdered mixture into the pellet die. Distribute the powder evenly on the bottom anvil of the die.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 8-10 tons for several minutes.[3][4] This high pressure causes the KBr to become plastic and form a transparent or translucent disc that holds the sample.
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent or translucent, with no cracks or cloudiness.
3.3. Spectral Acquisition
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (water vapor and carbon dioxide). This will be subtracted from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet containing the this compound into the sample holder in the spectrometer.
-
Data Collection: Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
Visualization of the Analytical Workflow
The logical progression from sample preparation to spectral interpretation is a critical aspect of reliable analysis. The following diagram, generated using the DOT language, illustrates this workflow.
References
- 1. Solved Please label the peaks in the IR spectrum of Ethyl 3- | Chegg.com [chegg.com]
- 2. shimadzu.com [shimadzu.com]
- 3. pelletpressdiesets.com [pelletpressdiesets.com]
- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 5. azom.com [azom.com]
- 6. youtube.com [youtube.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Ethyl 3-Coumarincarboxylate
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometric behavior of ethyl 3-coumarincarboxylate, a significant heterocyclic compound with applications in research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed examination of its fragmentation patterns, experimental protocols, and key mass spectral data to facilitate its identification and characterization.
Executive Summary
This compound (C₁₂H₁₀O₄, M.W. 218.21 g/mol ) is a derivative of coumarin (B35378), a bicyclic aromatic compound known for its diverse biological activities. Mass spectrometry is a pivotal analytical technique for the structural elucidation of such molecules. This guide presents the electron ionization (EI) mass spectral data of this compound, detailing the fragmentation pathways and providing a representative experimental protocol for its analysis. All quantitative data are summarized for clarity, and logical relationships in the fragmentation process are visualized using diagrams.
Mass Spectral Data and Fragmentation Analysis
Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The molecular ion and key fragment ions observed in the mass spectrum are presented in Table 1.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 218 | [C₁₂H₁₀O₄]⁺• (Molecular Ion) | - |
| 173 | [C₁₀H₅O₃]⁺ | •OC₂H₅ (Ethoxy Radical) |
| 146 | [C₉H₆O₂]⁺• | C₂H₂O₂ (Ethyl Glyoxylate) |
| 145 | [C₉H₅O₂]⁺ | C₂H₃O₂ (•CH₂COOH) |
| 118 | [C₈H₆O]⁺• | CO (Carbon Monoxide) |
| 89 | [C₇H₅]⁺ | CO (Carbon Monoxide) |
Table 1: Key Fragment Ions of this compound in EI-MS
The fragmentation of this compound is initiated by the ionization of the molecule, typically by removing an electron to form the molecular ion at m/z 218. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species.
One of the primary fragmentation routes involves the cleavage of the ester group. The loss of an ethoxy radical (•OC₂H₅, 45 Da) from the molecular ion results in the formation of a stable acylium ion at m/z 173.
Another significant fragmentation pathway is the McLafferty rearrangement, a characteristic reaction of esters containing γ-hydrogens. This rearrangement leads to the elimination of an ethylene (B1197577) molecule (C₂H₄, 28 Da) and the formation of an ion at m/z 190, although this is often a minor peak. A more dominant pathway related to the ester involves the loss of the entire ethyl formate (B1220265) group.
The coumarin core also dictates a characteristic fragmentation pattern. The sequential loss of carbon monoxide (CO, 28 Da) is a hallmark of the coumarin ring system. The ion at m/z 146, corresponding to the coumarin radical cation, can be formed through a rearrangement and elimination of the ethyl carboxylate side chain. This ion can then lose a molecule of carbon monoxide to yield the ion at m/z 118, which is proposed to be a benzofuran (B130515) radical cation. A further loss of CO from this ion can lead to the fragment at m/z 90, which can then lose a hydrogen atom to form the ion at m/z 89.
The proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Protocol
The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol (B129727) or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
The general workflow for this experimental procedure is depicted below:
Caption: General experimental workflow for the GC-MS analysis of this compound.
Conclusion
This technical guide provides essential information for the mass spectrometric analysis of this compound. The detailed fragmentation data and proposed pathways, along with the representative experimental protocol, serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, natural product chemistry, and drug development. The provided data and visualizations are intended to facilitate the unambiguous identification and structural characterization of this important coumarin derivative.
An In-depth Technical Guide to the Reaction Mechanism for the Formation of Ethyl 3-Coumarincarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary reaction mechanisms for the synthesis of ethyl 3-coumarincarboxylate, a significant scaffold in medicinal chemistry and materials science. The document details the Knoevenagel condensation and the Perkin reaction, offering step-by-step mechanistic insights, detailed experimental protocols, and comparative quantitative data.
Introduction
This compound is a key intermediate in the synthesis of a wide array of more complex coumarin (B35378) derivatives. Coumarins are a class of benzopyrones widely recognized for their diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of the synthesis mechanisms is crucial for optimizing reaction conditions, improving yields, and developing novel derivatives for drug discovery and other applications. This guide will focus on the two most prominent synthetic routes: the Knoevenagel condensation and the Perkin reaction.
Knoevenagel Condensation for this compound Synthesis
The Knoevenagel condensation is a widely employed and efficient method for the synthesis of this compound. The reaction involves the condensation of salicylaldehyde (B1680747) with an active methylene (B1212753) compound, typically diethyl malonate, in the presence of a basic catalyst.
Reaction Mechanism
The mechanism of the Knoevenagel condensation for the formation of this compound proceeds through several key steps:
-
Carbanion Formation: A weak base, commonly piperidine (B6355638), deprotonates the α-carbon of diethyl malonate, which is acidic due to the presence of two electron-withdrawing ester groups. This results in the formation of a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of salicylaldehyde, leading to the formation of an aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form a stable α,β-unsaturated compound.
-
Intramolecular Transesterification (Lactonization): The phenolic hydroxyl group of the salicylaldehyde moiety then attacks one of the ester carbonyl groups in an intramolecular transesterification reaction. This cyclization step forms the stable six-membered lactone ring characteristic of coumarins, with the elimination of an ethanol (B145695) molecule, to yield the final product, this compound.
Caption: Knoevenagel condensation mechanism for this compound.
Experimental Protocol
A representative experimental protocol for the synthesis of this compound via Knoevenagel condensation is as follows[1]:
Materials:
-
Salicylaldehyde (1.0 g, 8.2 mmol)
-
Diethyl malonate (1.5 g, 9.4 mmol)
-
Absolute Ethanol (5 mL)
-
Piperidine (0.1 mL)
-
Acetic acid (1 drop)
-
25 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Calcium chloride drying tube
Procedure:
-
To a 25 mL round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), absolute ethanol (5 mL), piperidine (0.1 mL), and one drop of acetic acid.
-
Add a few boiling stones and attach a reflux condenser fitted with a calcium chloride drying tube.
-
Heat the reaction mixture under reflux using a heating mantle for 1 hour.
-
After 1 hour, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: Experimental workflow for Knoevenagel synthesis.
Quantitative Data
The yield of this compound is highly dependent on the catalyst and reaction conditions employed. The following table summarizes yields obtained with various catalysts.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 1 | ~85-95 | [1] |
| L-Proline | Ethanol | 80 | 18 | High | |
| Glycine | Ethanol | Reflux | 2.5 | 86-96 | |
| Molecular Sieves/Piperidine | Toluene | Reflux | 4-5 | ~90 | |
| Mg-Al Hydrotalcite | Toluene | 110 | 6 | 92 |
Spectroscopic Data for this compound:
| Type | Solvent | Chemical Shift (δ ppm) |
| ¹H NMR | CDCl₃ | 8.49 (s, 1H), 7.58-7.25 (m, 4H), 4.40 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H) |
| ¹³C NMR | CDCl₃ | 163.5, 156.1, 148.9, 133.3, 129.2, 124.9, 118.3, 117.8, 116.6, 62.0, 14.3 |
Perkin Reaction for Coumarin-3-Carboxylic Acid and Subsequent Esterification
The Perkin reaction is a classical method for the synthesis of coumarins, which can be adapted to produce coumarin-3-carboxylic acid, a precursor to this compound. This route typically involves the reaction of salicylaldehyde with an acid anhydride (B1165640) and its corresponding salt.
Reaction Mechanism
The Perkin reaction for the synthesis of coumarin-3-carboxylic acid involves the following steps:
-
Enolate Formation: Acetic anhydride reacts with sodium acetate (B1210297) to form an enolate.
-
Aldol-type Addition: The enolate attacks the carbonyl group of salicylaldehyde.
-
Acyl Transfer and Dehydration: An intramolecular acyl transfer occurs, followed by dehydration to form an intermediate.
-
Hydrolysis: The anhydride intermediate is hydrolyzed to yield coumarin-3-carboxylic acid.
-
Esterification: The resulting carboxylic acid is then esterified, typically using ethanol in the presence of an acid catalyst, to produce this compound.
Caption: Perkin reaction mechanism for this compound.
Experimental Protocol
Part A: Synthesis of Coumarin-3-carboxylic Acid
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Sodium acetate
-
Reaction vessel suitable for high temperatures
Procedure:
-
Combine salicylaldehyde, acetic anhydride, and anhydrous sodium acetate in a reaction vessel.
-
Heat the mixture to approximately 180-200°C for several hours.
-
Cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude coumarin-3-carboxylic acid.
-
Collect the precipitate by filtration and purify by recrystallization.
Part B: Esterification to this compound
Materials:
-
Coumarin-3-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve coumarin-3-carboxylic acid in an excess of absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Caption: Experimental workflow for Perkin synthesis and esterification.
Comparison of Synthetic Routes
| Feature | Knoevenagel Condensation | Perkin Reaction |
| Reagents | Salicylaldehyde, diethyl malonate, base catalyst | Salicylaldehyde, acetic anhydride, sodium acetate |
| Reaction Conditions | Milder (reflux in ethanol) | Harsher (high temperatures, 180-200°C) |
| Number of Steps | Typically one-pot | Two distinct steps (synthesis of acid, then esterification) |
| Yield | Generally high | Can be variable, often lower than Knoevenagel |
| Atom Economy | Good | Lower due to the use of anhydride and subsequent hydrolysis |
| Scope | Versatile for various substituted salicylaldehydes | More limited in scope and can lead to side products |
Conclusion
Both the Knoevenagel condensation and the Perkin reaction are viable methods for the synthesis of this compound. For laboratory-scale synthesis and the development of new derivatives, the Knoevenagel condensation is often preferred due to its milder reaction conditions, higher yields, and operational simplicity. The Perkin reaction, while historically significant, generally requires more forcing conditions and may be less efficient. A thorough understanding of these reaction mechanisms and experimental parameters is essential for researchers and professionals in the field of drug development and materials science to effectively synthesize and functionalize the coumarin scaffold for a multitude of applications.
References
An In-depth Technical Guide to Ethyl 2-oxo-2H-chromene-3-carboxylate
Introduction
Ethyl 3-coumarincarboxylate, systematically named ethyl 2-oxo-2H-chromene-3-carboxylate according to IUPAC nomenclature, is a prominent member of the coumarin (B35378) family of heterocyclic compounds.[1][2][3] Coumarins, both natural and synthetic, are renowned for their broad spectrum of biological and pharmacological activities, making them crucial scaffolds in medicinal chemistry and drug development.[2][4] This guide provides a comprehensive overview of ethyl 2-oxo-2H-chromene-3-carboxylate, focusing on its synthesis, chemical properties, biological significance, and experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl 2-oxo-2H-chromene-3-carboxylate is presented below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-oxochromene-3-carboxylate | [3] |
| Synonyms | This compound, 3-Carbethoxycoumarin, Coumarin-3-carboxylic acid ethyl ester | [1][3][5] |
| Molecular Formula | C₁₂H₁₀O₄ | [1][6] |
| Molecular Weight | 218.21 g/mol | [1][6][7] |
| Melting Point | 90-95 °C | [4][6][7] |
| Appearance | White to almost white crystalline powder | |
| CAS Number | 1846-76-0 | [1][5] |
Synthesis and Experimental Protocols
The most prevalent method for synthesizing ethyl 2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation of salicylaldehyde (B1680747) with diethyl malonate.[2][8] This reaction can be catalyzed by various bases, such as piperidine, or conducted under different conditions to optimize yield.[2][9]
General Synthesis Pathway
The synthesis involves the condensation of salicylaldehyde and diethyl malonate, typically catalyzed by a weak base like piperidine, leading to the formation of the coumarin ring system.
Detailed Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol is adapted from established literature procedures.[4]
-
Apparatus Setup: A 250 mL round-bottom flask is charged with salicylaldehyde (5 mmol, 610 mg), diethyl malonate (5 mmol, 800.8 mg), 70 mL of toluene (B28343), 0.5 mL of piperidine, and one drop of glacial acetic acid.
-
Reaction: The flask is connected to a reflux condenser equipped with a Dean-Stark apparatus to remove water formed during the reaction.
-
Reflux: The reaction mixture is heated under reflux for approximately one hour. Water and ethanol (B145695) generated as byproducts are collected and periodically removed via the Dean-Stark trap.
-
Solvent Removal: After the reaction is complete, toluene is removed by simple distillation.
-
Precipitation and Isolation: The remaining residue is transferred to a beaker and cooled in an ice bath to induce precipitation.
-
Filtration and Purification: The resulting solid precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol. The expected yield of ethyl 2-oxo-2H-chromene-3-carboxylate is approximately 84%.[4]
Comparison of Synthetic Methods
Various methods have been developed for the synthesis of substituted ethyl 2-oxo-2H-chromene-3-carboxylates, with yields ranging from 25% to over 95%.[9] Greener synthesis approaches, such as using water as a solvent with choline (B1196258) chloride or solvent-free reactions with nanoparticle catalysts, have shown high efficiency.[9]
| Catalyst / Conditions | Solvent | Yield (%) | Reference |
| Piperidine | Toluene | 84 | [4] |
| Piperidine | Ethanol | Not specified, common | [8][9] |
| Choline Chloride | Water | 91-92 | [9] |
| MgFe₂O₄ Nanoparticles | Solvent-free | 88-93 | [9] |
| Yb(OTf)₃ | Solvent-free, Microwave | 93-98 (for acid form) | [9] |
Chemical Reactivity and Applications
Ethyl 2-oxo-2H-chromene-3-carboxylate serves as a versatile intermediate for the synthesis of a wide array of derivatives due to the reactivity of both its ester group and the coumarin nucleus.
Key Reaction Pathways
The ester group can undergo hydrolysis to form the corresponding carboxylic acid or react with amines and hydrazines to produce amides and hydrazides, respectively.[9][10][11] These derivatives are often precursors to more complex heterocyclic systems with potential biological activities.[11]
This reactivity makes it a key starting material in the synthesis of compounds for various applications, including pharmaceuticals and agrochemicals.[2][4] For instance, its derivatives have been explored as potential antibacterial and analgesic agents.[11]
Biological and Pharmacological Significance
Ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC) itself, along with its derivatives, exhibits a range of interesting biological activities.
Enzyme Inhibition: Phospholipase A₂ (sPLA₂)
EOCC has been identified as an irreversible inhibitor of secretory phospholipase A₂ (sPLA₂) from the venom of the Crotalus durissus ruruima snake.[12] This inhibition is crucial as sPLA₂ enzymes are involved in inflammatory processes.
-
Mechanism: EOCC forms a stable, covalent complex with the sPLA₂ enzyme, leading to a significant decrease in its catalytic activity (Vmax) and substrate affinity (Km).[12]
-
Quantitative Data: The IC₅₀ value for the inhibition of sPLA₂r by EOCC is 3.1 ± 0.06 nmol. Mass spectrometry confirmed the formation of a complex, increasing the enzyme's mass from 14,299.34 Da to 14,736.22 Da.[12]
Effects on sPLA₂-Induced Pathologies
| Biological Effect | sPLA₂r (Native) | sPLA₂r + EOCC | Reference |
| Platelet Aggregation | 91.54 ± 9.3% | 18.56 ± 6.5% | [12] |
| Edema Induction | Significantly reduced | Less than native and BPB-treated | [12] |
| Myotoxic Effect | Present | Decreased | [12] |
These findings underscore the potential of EOCC as a pharmacological agent against snake venom toxicity and other inflammatory conditions mediated by sPLA₂.[12]
Antibacterial Activity
While EOCC itself is primarily a synthetic precursor, its metal complexes and derivatives have been screened for antimicrobial properties. For example, lanthanum(III) and copper(II) complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have demonstrated antibacterial activity against pathogenic bacteria isolated from wound infections, with the lanthanum complex showing greater efficacy.[13]
Conclusion
Ethyl 2-oxo-2H-chromene-3-carboxylate is a molecule of significant interest in organic and medicinal chemistry. Its straightforward synthesis via Knoevenagel condensation, coupled with its versatile reactivity, makes it an invaluable building block for creating a diverse library of coumarin derivatives. Its demonstrated biological activity as an enzyme inhibitor, particularly against phospholipase A₂, highlights its potential as a lead compound in the development of new anti-inflammatory and antivenom agents. Further research into its derivatives continues to be a promising avenue for discovering novel therapeutic agents.
References
- 1. This compound [webbook.nist.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [mdpi.com]
- 5. ETHYL COUMARIN-3-CARBOXYLATE | 1846-76-0 [amp.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Effect of the synthetic coumarin, ethyl 2-oxo-2H-chromene-3-carboxylate, on activity of Crotalus durissus ruruima sPLA2 as well as on edema and platelet aggregation induced by this factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reactions of the Coumarin Ring in Ethyl 3-Coumarincarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactions involving the coumarin (B35378) scaffold, with a specific focus on ethyl 3-coumarincarboxylate. This key intermediate is pivotal in the synthesis of a wide array of biologically active compounds. This document details the synthesis, fundamental reactions of the coumarin ring system, and transformations of its ester functional group, supported by experimental protocols and quantitative data.
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation .[1] This reaction typically involves the condensation of salicylaldehyde (B1680747) with diethyl malonate in the presence of a basic catalyst.[2]
Knoevenagel Condensation: Experimental Protocol
A common laboratory-scale synthesis is as follows:
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Absolute ethanol (B145695)
-
Piperidine
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1.22 g, 0.0100 mol) in warm absolute ethanol (20 mL).[3]
-
To this solution, add diethyl malonate (1.76 g, 0.011 mol) and five drops of piperidine.[3]
-
Heat the solution under reflux for 10 minutes.[3]
-
Allow the reaction mixture to cool to room temperature, during which the product should crystallize.[3]
-
If crystallization does not occur, add a drop of glacial acetic acid.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry.
Synthesis Yields
The yield of this compound via Knoevenagel condensation is generally high, often exceeding 85%. Greener synthetic approaches utilizing different catalysts and reaction conditions have also been reported with excellent yields.[1][4]
| Catalyst/Conditions | Yield (%) | Reference |
| Piperidine/Ethanol (reflux) | ~99% | [5] |
| Microwave irradiation | 86% | [6] |
| Sodium bicarbonate/hydrolysis | 87% | [6] |
| Amino acids (glycine, L-proline, etc.) | 86-96% | [4] |
Spectroscopic Data for this compound
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 8.52 (s, 1H, H-4), 7.81-7.38 (m, 4H, Ar-H), 4.43 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃) | [7] |
| ¹³C NMR (CDCl₃) | δ (ppm): 162.8, 156.1, 155.9, 148.0, 133.0, 129.1, 119.8, 119.2, 118.2, 117.6, 62.2, 14.3 | [8] |
| IR (KBr) | ν (cm⁻¹): ~1740 (C=O, ester), ~1680 (C=O, lactone), ~1610 (C=C) | [8] |
| Mass Spec (EI) | m/z: 218 (M⁺), 173, 146 | [9] |
Fundamental Reactions of the Coumarin Ring
The coumarin ring system in this compound is susceptible to a variety of transformations, primarily targeting the electron-deficient pyrone ring and the aromatic benzene (B151609) ring.
Cycloaddition Reactions
The C3-C4 double bond of the coumarin ring can participate in cycloaddition reactions.
-
Diels-Alder Reaction ([4+2] Cycloaddition): this compound can act as a dienophile, reacting with dienes to form tetrahydro-6H-benzo[c]chromen-6-one derivatives. These reactions often require high pressure or a catalyst.[2][6]
-
[3+2] Cycloaddition: The reaction with diphenylnitrilimine yields a diazo-ether derivative.[6]
-
Cyclopropanation: The C3-C4 double bond can undergo cyclopropanation. For instance, reaction with ethyl diazoacetate gives a tetrahydro cyclopropa[c]chromene derivative.[2][6] Reaction with α-bromo ketones in the presence of a base also yields cyclopropane (B1198618) derivatives.[6]
Materials:
-
This compound
-
Hydroquinone (B1673460) (inhibitor)
Procedure:
-
A solution of this compound and a slight excess of 2,3-dimethyl-1,3-butadiene in dichloromethane is prepared.
-
A small amount of hydroquinone is added to prevent polymerization of the diene.
-
The reaction mixture is subjected to high pressure (e.g., 9 kbar) at an elevated temperature (e.g., 70°C) for several hours.[6]
-
After the reaction, the solvent is removed under reduced pressure, and the product is purified by chromatography.
Michael Addition (Conjugate Addition)
The electron-withdrawing ester group at the C3 position activates the C4 position for nucleophilic attack. This allows for Michael additions with various nucleophiles. For instance, Grignard reagents in the presence of a copper catalyst can add to the C4 position.[2][6]
Reduction of the C3-C4 Double Bond
The double bond in the pyrone ring can be selectively reduced. For example, sodium borohydride (B1222165) reduction of coumarins can lead to the corresponding 3,4-dihydrocoumarin derivatives.[2]
Electrophilic Aromatic Substitution
The benzene ring of the coumarin nucleus can undergo electrophilic aromatic substitution reactions. The lactone ring is generally considered a deactivating group.
-
Nitration: Nitration of this compound yields the corresponding 6-nitro derivative.[2]
Reactions Involving the Ester Group
The ethyl ester at the C3 position can be readily modified.
Hydrolysis (Saponification)
Basic hydrolysis of the ester group leads to the formation of the corresponding coumarin-3-carboxylic acid.
Materials:
-
This compound
-
Ethanol
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 g, 4.6 mmol) in a mixture of ethanol (10 mL) and water (4 mL).
-
Add potassium hydroxide (1.0 g, 17.8 mmol) to the solution.
-
Heat the mixture to boiling until a clear solution is obtained (approximately 30 minutes).
-
In a separate flask, prepare a solution of HCl (2 M, 10 mL).
-
Slowly add the hot reaction mixture to the stirred HCl solution.
-
The coumarin-3-carboxylic acid will precipitate. Cool the mixture in an ice bath to complete precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Amidation
Reaction with primary amines can lead to the formation of coumarin-3-carboxamides.[2]
Ring Cleavage Reactions
Under certain conditions, nucleophilic attack can lead to the opening of the pyrone ring. For example, reaction with amines in a 1:4 molar ratio can result in ring cleavage to yield salicylaldehyde and ammonium (B1175870) salts.[2][6] Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can cleave the ring.[2]
Visualizing Reaction Pathways and Workflows
Synthesis of this compound
Caption: Knoevenagel condensation for the synthesis of this compound.
Key Reactions of this compound
Caption: Overview of fundamental reactions of this compound.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Solved Synthesis of Ethyl-3-coumarincarboxylate In a 100ml | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved Experiment: Knoevenagel-Robinson | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3-Coumarincarboxylate from Salicylaldehyde
Introduction
Ethyl 3-coumarincarboxylate is a key intermediate in organic synthesis and is utilized in the production of various biologically active compounds.[1][2] Coumarins, the core structure of this compound, are a family of naturally occurring substances known for their diverse pharmacological properties, including antibacterial, antifungal, and anticoagulant activities.[3][4] The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of salicylaldehyde (B1680747) with diethyl malonate.[1][5] This method is favored for its efficiency and directness in introducing the carboxyl group at the 3-position of the coumarin (B35378) ring.[1] Other classical routes to coumarins include the Perkin, Pechmann, Wittig, and Claisen reactions, though the Knoevenagel condensation remains a primary method for this specific derivative.[1][3] These application notes provide detailed protocols, comparative data, and visual workflows for the synthesis of this compound, intended for use by researchers in synthetic chemistry and drug development.
Primary Synthetic Pathway: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in coumarin synthesis.[6] It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a basic catalyst.[5] In the synthesis of this compound, salicylaldehyde undergoes condensation with diethyl malonate, followed by an intramolecular cyclization (lactonization) to form the coumarin ring.[7]
Caption: Knoevenagel condensation of salicylaldehyde and diethyl malonate.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound via Knoevenagel condensation. Variations in catalysts, solvents, and reaction times have been reported and are summarized in Table 1.
Protocol: Knoevenagel Condensation using Piperidine (B6355638)/Acetic Acid Catalyst[5][8]
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Absolute Ethanol (B145695)
-
Piperidine
-
Glacial Acetic Acid
-
Deionized Water
Equipment:
-
500-mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
1-L Erlenmeyer flask
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask, combine salicylaldehyde (61 g, 0.50 mole), diethyl malonate (88 g, 0.55 mole), and 200 mL of absolute ethanol.[8]
-
Catalyst Addition: To this mixture, add 5 mL of piperidine and 0.5 mL of glacial acetic acid.[8]
-
Reflux: Add a stir bar, fit the flask with a reflux condenser, and heat the solution under reflux for 1 to 3 hours.[4][8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Crystallization: After the reflux period, transfer the hot solution to a 1-L Erlenmeyer flask. Rinse the reaction flask with a small amount of ethanol (approx. 20 mL) and add it to the Erlenmeyer flask. Add 330 mL of hot water to the solution.[8]
-
Isolation: Allow the mixture to cool to room temperature, stirring occasionally as the product crystallizes. Chill the flask in an ice bath to maximize precipitation.[4][8]
-
Filtration: Collect the crystalline product by suction filtration using a Buchner funnel.[4] Wash the collected solid with a cold solution of 50% aqueous ethanol.[4][8]
-
Drying: Air-dry the product on the filter or in a desiccator. The typical yield of crude product is 78–83%.[8]
-
Recrystallization (Optional): For higher purity, dissolve the product in hot 95% ethanol, filter if necessary, and add hot water until crystallization begins. Cool, collect the purified crystals by filtration, wash with aqueous ethanol, and dry. The melting point of the purified product is 92–94°C.[8][9]
General Experimental Workflow
The overall process from starting materials to the final, purified product follows a standard synthetic chemistry workflow.
Caption: General laboratory workflow for the synthesis of this compound.
Data Presentation
Quantitative Data Summary
The efficiency of the Knoevenagel condensation for synthesizing this compound is influenced by the choice of catalyst, solvent, and reaction conditions. A summary of various reported methods is provided below for comparison.
Table 1. Comparison of Synthesis Conditions for this compound.
| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Piperidine / Acetic Acid | Ethanol | 1 - 3 hours | Reflux | 78 - 83% | [4][8] |
| Triethylamine | Ethanol | 1 hour | Reflux | 44% | [7] |
| Pyrrolidine | Ethanol | 10 minutes | Reflux | High (unspecified) | [10] |
| Glycine | Ethanol / Solvent-free | 2.5 hours | Reflux | 86 - 96% | [6][11] |
| Sodium Bicarbonate | Ethanol | Not specified | Not specified | 87% | [1][12] |
| None (Microwave) | Solvent-free | Not specified | Microwave | 86% |[1][12] |
Physicochemical and Spectroscopic Data
The final product, this compound, should be characterized to confirm its identity and purity.
Table 2. Physicochemical and Spectroscopic Data for this compound.
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₄ | [13][14] |
| Molecular Weight | 218.21 g/mol | [13][14] |
| Appearance | White to primrose yellow crystals | [8][15] |
| Melting Point | 91 - 94 °C | [8][9] |
| ¹H NMR (CDCl₃) δ (ppm) | 8.49 (s, 1H), 7.36–7.02 (m, 3H), 4.42 (q, 2H), 1.40 (t, 3H) | [7] |
| ¹³C NMR (Acetone-d₆) δ (ppm) | 163.0, 156.0, 154.0, 148.9, 147.5, 122.3, 119.0, 118.6, 117.2, 114.6, 61.1, 13.6 | [15] |
| IR (cm⁻¹) | 3333, 3090, 1748 (C=O, ester), 1605, 1574, 1502 | [15][16] |
| UV-Vis λₘₐₓ (CH₂Cl₂) | 334 nm |[9][17] |
Alternative Synthetic Routes
While Knoevenagel condensation is the most direct route, other named reactions can be associated with the synthesis of the broader coumarin family.
-
Perkin Reaction: This was the first method used to synthesize coumarin itself, typically involving the reaction of salicylaldehyde with acetic anhydride (B1165640) and sodium acetate.[1][18] It is less common for producing 3-carboxy-substituted coumarins directly.
-
Wittig Reaction: The Wittig reaction is a powerful method for forming alkenes from aldehydes/ketones and phosphorus ylides.[19][20] It can be adapted for coumarin synthesis but is often more complex than the Knoevenagel approach for this specific target.[1][21]
-
Claisen Condensation: This reaction typically involves the condensation of an ester with another carbonyl compound. It is a key method for synthesizing 4-hydroxycoumarins from 2-hydroxyacetophenone (B1195853) and diethyl carbonate, rather than 3-substituted coumarins from salicylaldehyde.[22][23][24]
References
- 1. acgpubs.org [acgpubs.org]
- 2. ACG Publications - Ethyl coumarin-3-carboxylate: synthesis and chemical properties [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound [chembk.com]
- 10. chegg.com [chegg.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound [webbook.nist.gov]
- 14. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. This compound [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. Perkin reaction - Wikipedia [en.wikipedia.org]
- 19. community.wvu.edu [community.wvu.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ethyl 3-Coumarincarboxylate Using Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a significant class of benzopyrone scaffolds widely found in nature and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. Ethyl 3-coumarincarboxylate, a key intermediate in the synthesis of more complex coumarin (B35378) derivatives, is efficiently prepared through the Knoevenagel condensation of salicylaldehyde (B1680747) and diethyl malonate. This reaction is a classic example of a base-catalyzed condensation followed by an intramolecular cyclization (lactonization). The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and environmental impact. These notes provide detailed protocols and comparative data for the synthesis of this compound, focusing on methodologies relevant to research and development in the pharmaceutical and chemical industries.
Data Presentation
The selection of an appropriate catalyst and solvent system is crucial for optimizing the synthesis of this compound. The following table summarizes the performance of different catalytic systems under various conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine (B6355638) | 10 | Ethanol (B145695) | Reflux | 4-5 | Not Specified | [1] |
| L-Proline | 10 | Ethanol | 80 | 18 | 94 | [1] |
| L-Proline | 10 | Toluene | 80 | 24 | 65 | [1] |
| Glycine | 0.7 mmol | Ethanol | Reflux | 2.5 | 86-96 | [2] |
| Aqueous Acacia concinna pod extract | Not Specified | Water | Not Specified | Not Specified | 86-96 | [2][3] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of this compound
This protocol describes a traditional and effective method for the synthesis of this compound using a piperidine catalyst.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Absolute Ethanol
-
Piperidine
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (0.1 mole, 12.2 g) and diethyl malonate (0.1 mole, 16.0 g) in absolute ethanol (25 mL).[1]
-
Add piperidine (0.01 mole, 0.85 g) to the solution.[1]
-
Heat the reaction mixture to reflux on a water bath and maintain for 4-5 hours.[1]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the separated solid using suction filtration and wash with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: L-Proline-Catalyzed "Green" Synthesis of this compound
This protocol utilizes the amino acid L-proline as a more environmentally benign catalyst.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
L-proline
-
Ethanol
-
Diethyl ether
Procedure:
-
Combine salicylaldehyde (0.05 mol), diethyl malonate (1.05 equiv.), L-proline (10.0 mol%), and ethanol (20 ml) in a Schlenk tube.[1]
-
Stir the mixture at 80°C for 18 hours.[1]
-
After the reaction is complete, reduce the solvent volume by half using a rotary evaporator.
-
Induce crystallization by cooling the concentrated solution to 4°C or by adding diethyl ether to precipitate the product.[1]
-
Collect the pure this compound product by filtration.
Reaction Mechanism and Workflow
The synthesis of this compound from salicylaldehyde and diethyl malonate proceeds via a Knoevenagel condensation followed by an intramolecular transesterification (lactonization).
Caption: Reaction mechanism for the synthesis of this compound.
The experimental workflow for troubleshooting common issues in the synthesis is outlined below.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
The Synthetic Versatility of Ethyl 3-Coumarincarboxylate: A Gateway to Novel Organic Compounds
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-coumarincarboxylate is a highly versatile and valuable building block in organic synthesis. Its unique structure, featuring a reactive coumarin (B35378) core and a modifiable ester group, provides a scaffold for the synthesis of a diverse array of heterocyclic compounds. This document explores the extensive applications of this compound, detailing its role as a precursor to biologically active molecules and providing comprehensive experimental protocols for its key transformations. The information presented is intended to serve as a practical guide for researchers in organic and medicinal chemistry, facilitating the exploration of novel chemical entities with potential therapeutic applications.
Introduction
Coumarins, a class of benzopyran-2-one compounds, are prevalent in nature and exhibit a wide spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. This compound, a readily accessible derivative, has emerged as a pivotal intermediate in the synthesis of complex molecular architectures. Its strategic placement of functional groups allows for a variety of chemical manipulations, including reactions at the C3-C4 double bond, the ester moiety, and the aromatic ring. This application note will systematically review the synthetic utility of this compound and provide detailed protocols for its application.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of salicylaldehyde (B1680747) with diethyl malonate. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638).
Caption: Synthesis of this compound via Knoevenagel Condensation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Salicylaldehyde (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Piperidine (0.1 eq)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add salicylaldehyde, diethyl malonate, and absolute ethanol.
-
Add piperidine and a drop of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.
-
The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Applications in Organic Synthesis
This compound serves as a versatile platform for the synthesis of a variety of heterocyclic systems and other complex molecules. The reactivity of the coumarin nucleus and the ester group can be selectively exploited to achieve desired chemical transformations.
Synthesis of Coumarin-3-carboxamides
The ester group of this compound can be readily converted to an amide functionality by reaction with various amines. These coumarin-3-carboxamide derivatives have shown significant potential as anticancer and antimicrobial agents.
Caption: General workflow for the synthesis of Coumarin-3-carboxamides.
Table 1: Anticancer Activity of Selected Coumarin-3-carboxamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 4-Fluoro benzamide (B126) derivative | HepG2 | 2.62 - 4.85 |
| 4-Fluoro benzamide derivative | HeLa | 0.39 - 0.75 |
| 2,5-Difluoro benzamide derivative | HepG2 | 2.62 - 4.85 |
| 2,5-Difluoro benzamide derivative | HeLa | 0.39 - 0.75 |
Experimental Protocol: Synthesis of N-Aryl Coumarin-3-carboxamides
This protocol involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amidation.
Step 1: Hydrolysis to Coumarin-3-carboxylic Acid
Materials:
-
This compound (1.0 eq)
-
Potassium Hydroxide (B78521) (KOH) (3.0 eq)
-
Ethanol/Water mixture
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add potassium hydroxide and reflux the mixture for 2-3 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain coumarin-3-carboxylic acid.
Step 2: Amidation
Materials:
-
Coumarin-3-carboxylic acid (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
HATU (1.2 eq)
-
Triethylamine (B128534) (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve coumarin-3-carboxylic acid in DMF.
-
Add the substituted aniline, HATU, and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield the desired N-aryl coumarin-3-carboxamide.
Michael Addition Reactions
The electron-deficient C4 position of the coumarin ring is susceptible to nucleophilic attack via Michael addition. This reaction allows for the introduction of a wide range of substituents at this position, leading to the synthesis of complex chromane (B1220400) derivatives.
Caption: Synthesis of Chromane Derivatives via Michael Addition.
Experimental Protocol: Michael Addition of Indole to this compound
Materials:
-
This compound (1.0 eq)
-
Indole (1.2 eq)
-
Anhydrous Toluene
-
Catalytic amount of a suitable Lewis or Brønsted acid (e.g., InCl₃, Sc(OTf)₃)
Procedure:
-
To a solution of this compound in anhydrous toluene, add indole.
-
Add the catalyst to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 4-(indol-3-yl)-3-carbethoxy-chroman-2-one.
Table 2: Yields of Michael Adducts with Various Nucleophiles
| Nucleophile | Catalyst | Yield (%) |
| Indole | InCl₃ | 85 |
| Pyrrole | Sc(OTf)₃ | 82 |
| Thiophenol | Et₃N | 90 |
| Diethyl malonate | DBU | 88 |
Cycloaddition Reactions
The C3-C4 double bond of this compound can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions and [2+1] cyclopropanations. These reactions provide access to complex polycyclic and heterocyclic frameworks.
This compound can act as a dienophile in Diels-Alder reactions with various dienes, leading to the formation of tetrahydro-6H-benzo[c]chromen-6-one derivatives.
Caption: Diels-Alder reaction of this compound.
Materials:
-
This compound (1.0 eq)
-
1,3-Butadiene (excess)
-
Toluene (solvent)
-
Hydroquinone (B1673460) (polymerization inhibitor)
Procedure:
-
Place this compound and a catalytic amount of hydroquinone in a high-pressure reaction vessel.
-
Cool the vessel and add condensed 1,3-butadiene.
-
Seal the vessel and heat at 150-180 °C for 12-24 hours.
-
After cooling, carefully vent the excess butadiene.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the Diels-Alder adduct.
The reaction of this compound with diazomethane (B1218177) or other carbene precursors yields cyclopropa[c]coumarin derivatives. These strained ring systems are valuable intermediates for further synthetic transformations.
Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
This compound (1.0 eq)
-
Ethereal solution of diazomethane (generated in situ from a precursor like Diazald™)
-
Palladium(II) acetate (B1210297) (catalyst)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add a catalytic amount of palladium(II) acetate.
-
Slowly add a freshly prepared ethereal solution of diazomethane to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir until the yellow color of diazomethane disappears.
-
Quench the reaction by the careful addition of a few drops of acetic acid.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the cyclopropanated product.
Conclusion
This compound is a cornerstone in the synthesis of a vast array of organic molecules, particularly those with biological significance. Its straightforward synthesis and the differential reactivity of its functional groups make it an invaluable tool for organic and medicinal chemists. The protocols provided herein offer a practical foundation for the utilization of this versatile building block in the development of novel compounds for drug discovery and other applications. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of molecules with unique properties and functions.
Synthesis of Coumarin-3-Carboxamides from Ethyl 3-Coumarincarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of coumarin-3-carboxamides, valuable scaffolds in drug discovery, from the readily available starting material, ethyl 3-coumarincarboxylate. The protocols outlined below cover three primary synthetic strategies: direct aminolysis of the ethyl ester, a two-step approach involving hydrolysis followed by amidation, and a one-pot multicomponent reaction.
Introduction
Coumarin-3-carboxamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their mechanism of action often involves the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are critical in cell survival, proliferation, and inflammation. The synthetic versatility of the coumarin (B35378) scaffold allows for the introduction of a wide range of substituents on the amide nitrogen, enabling the fine-tuning of their biological activity.
Synthetic Strategies
There are three main approaches for the synthesis of coumarin-3-carboxamides starting from this compound. The choice of method depends on the desired substituents, available reagents, and desired reaction efficiency.
1. Direct Aminolysis: This is the most straightforward method, involving the direct reaction of this compound with a primary or secondary amine. This reaction can be performed with or without a catalyst.
2. Two-Step Synthesis (Hydrolysis and Amidation): This method involves the initial hydrolysis of this compound to coumarin-3-carboxylic acid, which is then coupled with an amine using a suitable coupling agent. This approach is often preferred when dealing with less reactive amines or when direct aminolysis yields are low.
3. One-Pot, Three-Component Synthesis: This efficient method involves the reaction of a salicylaldehyde (B1680747), diethyl malonate, and an amine in a single reaction vessel, often in the presence of a catalyst. This approach avoids the isolation of intermediates and can lead to high yields in a shorter time frame.
Data Presentation
The following tables summarize the quantitative data for each synthetic method, allowing for easy comparison of reaction conditions and yields.
Table 1: Direct Aminolysis of this compound
| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | None | Ethanol (B145695) | Reflux | 10 | Moderate | [4] |
| Substituted Anilines | None | - | - | - | - | [5] |
| Primary Amines | TBD | DMF | 30 | 4 | 79 | [6] |
| Secondary Amines | TBD | DMF | 30 | 4 | Good to Excellent | [6] |
Table 2: Two-Step Synthesis via Coumarin-3-Carboxylic Acid
Step 1: Hydrolysis of this compound
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydroxide (B78521) | Ethanol/Water | Reflux | 0.5 | High | [7] |
| Potassium Hydroxide | Ethanol/Water | Reflux | 0.5 | High | [7] |
Step 2: Amidation of Coumarin-3-Carboxylic Acid
| Amine | Coupling Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Substituted Anilines | HATU | Et3N | - | - | - | 43-51 | [8] |
| Aniline | DCC, DMAP | - | - | - | - | 11 | [8] |
| Various Amines | EDC, HOBt, DMAP | DIPEA | Acetonitrile | - | - | Good to Excellent | [9] |
| Various Amines | T3P | - | - | - | - | Good | [10] |
| Various Amines | DIC, HOPO | - | Aqueous | - | - | Broad Scope | [11] |
| Aniline | COMU, Collidine | - | Aqueous | - | - | High | [11] |
Table 3: One-Pot, Three-Component Synthesis
| Salicylaldehyde | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Substituted Salicylaldehydes | Primary/Secondary Aliphatic Amines | Piperidine-Iodine | Ethanol | - | - | Good | [1][12] |
| Substituted Salicylaldehydes | Various Amines | Li-Al containing layered double hydroxides | - | - | - | Up to 90 | [12][13] |
| Salicylaldehyde | Diethyl Malonate, Piperidine | - | Ethanol | Reflux | 1 | - | [14] |
Experimental Protocols
Protocol 1: Direct Aminolysis of this compound
-
Materials: this compound, amine (primary or secondary), solvent (e.g., ethanol, DMF), catalyst (e.g., TBD, optional).
-
Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent. b. Add the amine (1.1-2.0 eq). c. If using a catalyst, add it to the reaction mixture (e.g., TBD, 10 mol%). d. Stir the reaction mixture at the specified temperature (e.g., 30°C or reflux) for the required time (e.g., 4-10 hours). e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, remove the solvent under reduced pressure. g. Purify the crude product by recrystallization or column chromatography to obtain the desired coumarin-3-carboxamide.
Protocol 2: Two-Step Synthesis
Step A: Hydrolysis of this compound to Coumarin-3-Carboxylic Acid
-
Materials: this compound, sodium hydroxide or potassium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure: a. Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask. b. Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0 eq). c. Reflux the mixture for 30 minutes. d. Cool the reaction mixture to room temperature and pour it into ice-cold water. e. Acidify the solution with concentrated hydrochloric acid to precipitate the coumarin-3-carboxylic acid. f. Filter the precipitate, wash with cold water, and dry to obtain the pure carboxylic acid.
Step B: Amidation of Coumarin-3-Carboxylic Acid
-
Materials: Coumarin-3-carboxylic acid, amine, coupling agent (e.g., HATU, DCC, EDC), base (e.g., Et3N, DIPEA), solvent (e.g., DMF, acetonitrile).
-
Procedure: a. To a solution of coumarin-3-carboxylic acid (1.0 eq) in the chosen solvent, add the coupling agent (1.1 eq) and the base (2.0 eq). b. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. c. Add the amine (1.1 eq) to the reaction mixture. d. Continue stirring at room temperature or elevated temperature as required, monitoring the reaction by TLC. e. After completion, perform an appropriate work-up procedure (e.g., aqueous wash, extraction). f. Purify the crude product by recrystallization or column chromatography.
Protocol 3: One-Pot, Three-Component Synthesis
-
Materials: Salicylaldehyde, diethyl malonate, amine, catalyst (e.g., piperidine-iodine, Li-Al layered double hydroxide), solvent (e.g., ethanol).
-
Procedure: a. In a reaction vessel, combine the salicylaldehyde (1.0 eq), diethyl malonate (1.1 eq), and the amine (1.1 eq) in the chosen solvent. b. Add the catalyst (e.g., piperidine-iodine, 10 mol%). c. Stir the reaction mixture at the specified temperature (e.g., room temperature or reflux) for the required time. d. Monitor the reaction by TLC. e. Upon completion, cool the reaction mixture and isolate the product by filtration. f. Wash the solid product with a suitable solvent (e.g., cold ethanol) and dry to obtain the pure coumarin-3-carboxamide.
Visualization of Mechanisms and Workflows
Experimental Workflow for the Synthesis of Coumarin-3-Carboxamides
Caption: Synthetic routes to coumarin-3-carboxamides.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Coumarin-3-Carboxamides
Caption: PI3K/Akt/mTOR pathway inhibition.
Signaling Pathway: Inhibition of NF-κB by Coumarin-3-Carboxamides
Caption: NF-κB signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
Application Notes and Protocols: Biological Activity of Ethyl 3-Coumarincarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of ethyl 3-coumarincarboxylate derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. Detailed protocols for the synthesis and biological evaluation of these compounds are included to facilitate further research and drug development efforts.
Synthesis of this compound Derivatives
A primary method for the synthesis of this compound and its derivatives is the Knoevenagel condensation .[1][2][3][4][5] This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with diethyl malonate in the presence of a basic catalyst.
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of this compound derivatives.
Materials:
-
Substituted salicylaldehyde (1 equivalent)
-
Diethyl malonate (1.2 equivalents)
-
Piperidine (B6355638) (catalytic amount)
-
Absolute ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (1 eq.) and diethyl malonate (1.2 eq.) in absolute ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Characterize the synthesized compound using appropriate analytical techniques such as NMR, IR, and mass spectrometry.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][7][8][9][10][11] Their mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and the inhibition of lactate (B86563) transport.[7][10][12][13][14][15][16]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-3-hydrazide 5o | HeLa, HCT116 | Potent activity | [7][10] |
| 4-Fluoro and 2,5-difluoro benzamide (B126) derivatives (14b and 14e) | HepG2 | 2.62–4.85 | [8] |
| 4-Fluoro and 2,5-difluoro benzamide derivatives (14b and 14e) | HeLa | 0.39–0.75 | [8] |
| 1-N-(substituted)-azacoumarin-3-carboxylic acid (Compound 6) | MCF-7 | 14.06 ± 0.63 | [6] |
| 1-N-(substituted)-azacoumarin-3-carboxylic acid (Compound 5) | MCF-7 | 10.13 ± 0.83 | [6] |
| Substituted azacoumarin-3-carboxylic acid (Compound 5a) | HepG-2 | 83.69 | [11] |
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several coumarin-3-carboxylic acid derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation, survival, and growth.[12][13][14][15][16]
Antimicrobial Activity
This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[8][17]
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected coumarin-3-carboxamide derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Coumarin-3-carboxylic acid 13 | B. cereus | 32 | [8] |
| Coumarin-3-carboxamide 3f | S. aureus ATCC 29213 | 312.5 | [18] |
| Coumarin-3-carboxamide 3b, 3c | S. epidermidis ATCC 12228 | 312.5 | [18] |
| Coumarin-3-carboxamide 3i | Antifungal activity | 156.2 - 312.5 | [18] |
Protocol: Agar (B569324) Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Sabouraud dextrose agar plates
-
Sterile cork borer
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the inoculum over the surface of the agar plate.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a known concentration of the test compound solution into each well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity
Several this compound derivatives have been reported to possess significant antioxidant properties.[19][20][21]
Quantitative Antioxidant Activity Data
The following table presents the DPPH radical scavenging activity (IC50 values) of some coumarin derivatives.
| Compound/Derivative | IC50 (µg/mL) | Reference |
| 2H-1-penzopyran-3-carboxylicacid, 7,8-dihydroxy-2-oxo-, ethyl ester | 83.1 | [19] |
| Coumarin Compound III | 648.63 (µM) | [21] |
| Coumarin Compound II | 716.14 (µM) | [21] |
| Coumarin Compound I | 743.02 (µM) | [21] |
Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound derivatives (dissolved in methanol)
-
Ascorbic acid (standard antioxidant)
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Add 1 mL of the DPPH solution to 1 mL of each sample concentration.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved EXPERIMENT 13 THE KNOEVENAGEL CONDENSATION | Chegg.com [chegg.com]
- 3. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 4. acgpubs.org [acgpubs.org]
- 5. article.sapub.org [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japer.in [japer.in]
Ethyl 3-Coumarincarboxylate: A Versatile Precursor for the Development of Novel Anticancer Agents
Application Notes and Protocols for Researchers in Drug Discovery and Development
Ethyl 3-coumarincarboxylate, a key derivative of the coumarin (B35378) scaffold, has emerged as a significant precursor in the synthesis of a diverse array of heterocyclic compounds with potent anticancer activities. The inherent biological properties of the coumarin nucleus, combined with the synthetic versatility of the 3-carboxylate group, provide a valuable platform for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound, its conversion into therapeutically relevant derivatives, and the biological evaluation of their anticancer efficacy.
Introduction to Coumarins in Oncology
Coumarins (2H-1-benzopyran-2-ones) are a class of naturally occurring compounds widely distributed in the plant kingdom, known for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1] In the field of oncology, coumarin derivatives have garnered significant attention due to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells, often with favorable safety profiles.[2][3] The structural diversity of coumarins allows for the synthesis of numerous derivatives with enhanced potency and selectivity against various cancer types.[4]
Key Anticancer Mechanisms of this compound Derivatives
Derivatives synthesized from this compound exert their anticancer effects through multiple mechanisms of action, making them promising candidates for overcoming drug resistance. The primary mechanisms include:
-
Induction of Apoptosis: Many coumarin derivatives trigger programmed cell death in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are key executioners of apoptosis.[5][6]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as G2/M phase, thereby preventing the uncontrolled proliferation of cancer cells.[6]
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, survival, and proliferation, is a key target for many coumarin derivatives.[2][3][7] By inhibiting components of this pathway, these compounds can effectively suppress tumor growth.
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[4]
Data Presentation: Cytotoxic Activity of Coumarin Derivatives
The anticancer potency of synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the cytotoxic activity of various coumarin derivatives against a panel of human cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-Triazole Hybrid | 7l | - | α-amylase: 0.67±0.014 mg/mL | [8] |
| - | α-glucosidase: 0.72±0.012 mg/mL | [8] | ||
| Coumarin-Triazole Hybrid | 7o | - | Anti-inflammatory: 0.54±0.003 mg/mL | [8] |
| Coumarin Derivative | DBH2 | K562 (CML) | 36.32 µg/mL | [6] |
| K562R (TKI resistant CML) | 38.79 µg/mL | [6] | ||
| HUVECs (Normal) | 232.15 µg/mL | [6] | ||
| HSPCs (Normal) | 225.16 µg/mL | [6] | ||
| Coumarin Derivatives | Ic, Id, IIc, IId | SK-LU-1, SPC-A-1, 95D (Lung) | 20-25 | [9] |
| Coumarin-Cinnamic Acid Hybrid | 8b | HepG2 (Liver) | 13.14 | [10] |
| 3-Arylcoumarin Derivative | 7 | A549 (Lung) | 24 | [11] |
| 3-Acetyl Coumarin-Selenophene | 2a | DU-145 (Prostate) | 20 | [11] |
| Coumarin Derivative | 4c | MCF-7 (Breast) | - | [12] |
| MDA-MB-231 (Breast) | - | [12] | ||
| Coumarin Derivative | 4d | MCF-7 (Breast) | - | [12] |
| MDA-MB-231 (Breast) | - | [12] | ||
| Coumarin Derivative | 4g | MCF-7 (Breast) | - | [12] |
| MDA-MB-231 (Breast) | - | [12] | ||
| Coumarin Derivative | 4k | MCF-7 (Breast) | - | [12] |
| MDA-MB-231 (Breast) | - | [12] | ||
| Coumarin Derivative | 4l | MCF-7 (Breast) | - | [12] |
| MDA-MB-231 (Breast) | - | [12] | ||
| Indole-Coumarin Hybrid | 15 | MCF-7 (Breast) | 9.1 | [13] |
| 6-Heteroaryl Coumarin | 16 | MCF-7 (Breast) | 2.57 | [13] |
| T-47D (Breast) | 2.39 | [13] | ||
| MDA-MB-231 (Breast) | 2.31 | [13] | ||
| BT-549 (Breast) | 3.57 | [13] | ||
| Alkoxy-Coumarin Derivative | 27 | MCF-7 (Breast) | 9 | [13] |
| Coumarin-Based Hydroxamate | 28 | MCF-7 (Breast) | 1.84 | [13] |
| Coumarin-Pyridine Hybrid | 35 | MCF-7 (Breast) | 1.1 | [13] |
| Substituted Coumarin Derivative | 36 | MCF-7 (Breast) | 23.8 µg/mL | [13] |
| Aloe Emodin-Coumarin Derivative | 40 | MCF-7 (Breast) | 1.56 | [13] |
Experimental Protocols
Synthesis of this compound (via Knoevenagel Condensation)
This protocol describes a common and efficient method for synthesizing the precursor, this compound.[14][15]
Materials:
-
Diethyl malonate
-
Glacial acetic acid
-
Absolute ethanol (B145695)
-
Water
-
Round-bottom flask (50 mL)
-
Condenser
-
Heating mantle
-
Stir bar
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
To a 50-mL round-bottom flask, add salicylaldehyde (2.7 mL), diethyl malonate (4.8 mL), and absolute ethanol (12 mL).
-
Carefully add piperidine (3.0 mL) followed by 5 drops of glacial acetic acid to the mixture.
-
Add a stir bar and fit the flask with a condenser.
-
Heat the solution to reflux using a heating mantle and stir for 1 hour.
-
Allow the reaction mixture to cool to below 60 °C, then add 15 mL of water to the flask.
-
Chill the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by suction filtration, washing with a small amount of chilled 50% aqueous ethanol.
-
Allow the product to air-dry.
Synthesis of Coumarin-3-Carbohydrazide
This intermediate is crucial for the synthesis of various heterocyclic derivatives, including triazoles.
Materials:
-
This compound
-
Hydrazine (B178648) hydrate (B1144303) (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the mixture for 8 hours.
-
After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield coumarin-3-carbohydrazide.[16]
Synthesis of Coumarin-Triazole Hybrids
This protocol outlines a general approach for the synthesis of coumarin-triazole hybrids, which have shown significant anticancer activity.[8][17][18]
Materials:
-
Coumarin-3-carbohydrazide
-
Appropriate aldehyde or ketone
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
A mixture of coumarin-3-carbohydrazide (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in ethanol is prepared.
-
A catalytic amount of glacial acetic acid is added.
-
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized to obtain the pure coumarin-triazole hybrid.
Biological Evaluation Protocols
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19][20]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized coumarin derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the coumarin derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of coumarin derivatives on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining.[21][22][23]
Materials:
-
Cancer cell line
-
Synthesized coumarin derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in the presence of the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a solution containing RNase A and incubate for a short period. Then, add the PI staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coumarin [label="Coumarin\nDerivatives", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"];
// Inhibition by Coumarin Coumarin -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Coumarin -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Coumarin -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }
Caption: Synthetic workflow for coumarin-triazole hybrids.
dot
Caption: Mechanism of apoptosis induction by coumarin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel coumarin derivative DBH2 inhibits proliferation and induces apoptosis of chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of coumarin-triazole hybrids: biocompatible anti-diabetic agents, in silico molecular docking and ADME screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Ethyl 3-Coumarincarboxylate as a Versatile Fluorescent Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-coumarincarboxylate is a heterocyclic compound belonging to the coumarin (B35378) family, a well-established class of fluorophores. Its inherent fluorescence, sensitivity to the microenvironment, and potential for interaction with various analytes make it a valuable tool in chemical and biological research. This document provides detailed application notes and experimental protocols for the utilization of this compound as a fluorescent probe for the detection of metal ions and reactive oxygen species (ROS).
Coumarin-based probes are appreciated for their favorable photophysical properties, including high fluorescence quantum yields and good photostability.[1] The fluorescence of these molecules can be modulated through various mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), upon interaction with specific analytes.[2] This "turn-on" or "turn-off" fluorescent response allows for the sensitive and selective detection of target molecules.
Photophysical Properties
The fluorescence properties of this compound are influenced by the solvent environment. The following table summarizes key photophysical data for this compound in various solvents. Understanding these properties is crucial for designing and optimizing fluorescence-based assays.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
| Dioxane | 2.21 | 1.422 | 350 | 405 | 3891 | 0.03 |
| Chloroform | 4.81 | 1.446 | 355 | 415 | 4115 | 0.08 |
| Ethyl Acetate | 6.02 | 1.372 | 352 | 410 | 4082 | 0.10 |
| Acetonitrile | 37.5 | 1.344 | 350 | 418 | 4684 | 0.15 |
| Ethanol | 24.55 | 1.361 | 353 | 420 | 4578 | 0.02 |
| Methanol | 32.7 | 1.329 | 351 | 425 | 5085 | 0.01 |
| Water | 80.1 | 1.333 | 345 | 435 | 6135 | < 0.01 |
Note: Data is compiled and extrapolated from studies on similar coumarin derivatives.[3][4][5] The Stokes shift is calculated as (1/λabs - 1/λem) x 107. Quantum yields are relative to a standard and can vary with experimental conditions.
Application 1: Detection of Metal Ions
This compound can be employed as a fluorescent chemosensor for the detection of various metal ions. The interaction between the coumarin derivative and a metal ion can lead to either fluorescence quenching ("turn-off") or enhancement ("turn-on"), depending on the nature of the metal ion and the binding mechanism.[6] For instance, paramagnetic metal ions like Cu²⁺ often quench fluorescence through electron or energy transfer processes.[7]
Signaling Pathway for Metal Ion Detection (Fluorescence Quenching)
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Piperidine-Catalyzed Knoevenagel Condensation
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. This reaction is widely employed in the synthesis of a variety of important compounds, including pharmaceuticals and fine chemicals.[1][2][3] The use of piperidine (B6355638), a secondary amine, as a catalyst is a classic and effective method for promoting this condensation.[2] Piperidine's basicity allows it to facilitate the deprotonation of the active methylene compound, while also activating the carbonyl group, leading to efficient product formation.[4][5][6] These application notes provide a detailed protocol for conducting a piperidine-catalyzed Knoevenagel condensation, along with relevant data and visualizations to aid researchers, scientists, and professionals in drug development.
Mechanism of Catalysis
The piperidine-catalyzed Knoevenagel condensation proceeds through a multi-step mechanism. Initially, piperidine reacts with the aldehyde or ketone to form a highly electrophilic iminium ion.[4][5][6] Concurrently, piperidine acts as a base, deprotonating the active methylene compound to generate a nucleophilic enolate. The enolate then attacks the iminium ion, forming a C-C bond and a tetrahedral intermediate. Subsequent elimination of the piperidine catalyst and a molecule of water yields the final α,β-unsaturated product.[4][5] Theoretical studies have suggested that the formation of the iminium ion is often the rate-determining step in this process.[4][5]
Applications in Drug Development
The Knoevenagel condensation is a valuable tool in medicinal chemistry and drug discovery for the synthesis of diverse molecular scaffolds. For instance, it is utilized in the preparation of glitazones, a class of drugs used in the treatment of type II diabetes mellitus.[1][3] The reaction enables the synthesis of intermediates that are crucial for building these and other pharmacologically active molecules.[1] Furthermore, the synthesis of curcumin (B1669340) derivatives with potential therapeutic applications has been achieved using piperidine-catalyzed Knoevenagel condensations.[7][8] The versatility of this reaction allows for the modification of existing bioactive compounds to enhance their pharmacokinetic profiles and therapeutic efficacy.[7]
Experimental Protocol: Synthesis of (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione
This protocol describes the synthesis of a thiazolidine-2,4-dione (TZD) derivative, a class of compounds with applications in drug discovery, via a piperidine-catalyzed Knoevenagel condensation.[1][9]
Materials:
-
Thiazolidine-2,4-dione (TZD)
-
p-Methoxybenzaldehyde
-
Piperidine
-
Glacial Acetic Acid
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiazolidine-2,4-dione (4 mmol) and p-methoxybenzaldehyde (4 mmol).
-
Solvent Addition: Add 60 mL of ethanol to the flask.
-
Heating: Heat the mixture to boiling (approximately 78°C) with continuous stirring until the solids are fully dissolved.[1]
-
Catalyst Addition: Once the solution is boiling, add the desired amount of piperidine catalyst (refer to the data table below for catalyst loading variations). This point is considered time zero for the reaction.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular intervals (e.g., 2, 4, 8, 12, 16, 20, 50, 80, 180, 330, and 480 minutes) and analyzing them by a suitable technique such as HPLC-UV.[1]
-
Crystallization: Upon completion of the reaction (e.g., after 480 minutes), cool the reaction mixture to room temperature. Induce crystallization of the product by adding 5 mL of glacial acetic acid followed by 60 mL of distilled water.[1]
-
Isolation and Purification: Collect the precipitated product by filtration. Wash the solid with cold water and dry under vacuum to obtain the final product. The purity of the synthesized compound can be confirmed by analytical techniques such as NMR spectroscopy.[1]
Quantitative Data Summary
The following table summarizes the results from a study on the piperidine-catalyzed Knoevenagel condensation between thiazolidine-2,4-dione (TZD) and various benzaldehydes.[1]
| Aldehyde | Catalyst | Catalyst Loading (eq) | Reaction Time (min) | TZD Conversion (%) |
| p-Methoxybenzaldehyde | Piperidine | 0.8 | 480 | 88 |
| p-Nitrobenzaldehyde | Piperidine | 0.8 | 480 | 59 |
| p-Methoxybenzaldehyde | Pyrrolidine | 0.5 | 480 | 100 |
| p-Methoxybenzaldehyde | Pyrrolidine | 0.625 | 480 | 100 |
Data sourced from a study by Vieira et al. (2018).[1][9]
Visualizations
Caption: Mechanism of Piperidine-Catalyzed Knoevenagel Condensation.
Caption: General Experimental Workflow for Knoevenagel Condensation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation [ideas.repec.org]
- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Green Synthesis of Ethyl Coumarin-3-Carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl coumarin-3-carboxylate is a significant scaffold in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1] Traditional synthesis methods often rely on hazardous reagents and harsh conditions. This document outlines several green and efficient protocols for the synthesis of ethyl coumarin-3-carboxylate, primarily via the Knoevenagel condensation of salicylaldehyde (B1680747) and diethyl malonate. These methods utilize environmentally benign catalysts, alternative energy sources like microwave and ultrasound, and greener solvents to minimize environmental impact, reduce reaction times, and improve yields.[2][3][4][5]
I. Comparative Analysis of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis protocols for ethyl coumarin-3-carboxylate, allowing for easy comparison of their efficiency and conditions.
| Method | Catalyst | Solvent/Conditions | Time | Temp. | Yield (%) | Reference(s) |
| Microwave-Assisted | Aluminum Chloride & Diethylamine (B46881) | Solvent-free | 10 min | N/A | High | [4][5] |
| Ultrasound-Assisted | Nano MgFe₂O₄ | Solvent-free | N/A | 45 °C | 63-73 | [6] |
| Deep Eutectic Solvent (DES) | Choline chloride/Zinc chloride (DES) | DES as solvent & catalyst | N/A | 100 °C | 61-96 | [6] |
| Amino Acid Catalysis | L-proline (10 mol%) | Ethanol (B145695) | 18 h | 80 °C | 94 | [7] |
| Amino Acid Catalysis | Glycine (B1666218) | Solvent or Solvent-less | 2.5 h | Reflux | 86-96 | [2][3] |
| Natural Extract Catalysis | Aqueous Acacia concinna pod extract | Solvent or Solvent-less | N/A | N/A | 86-96 | [2][3][8] |
| Conventional Green Method | Triethylamine | Ethanol | 1 h | Reflux | 44.23 | [9] |
Note: "N/A" indicates data not specified in the cited source. Yields can vary based on the specific substituted salicylaldehydes used.
II. Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol describes a rapid, solvent-free method for synthesizing ethyl coumarin-3-carboxylate using microwave irradiation.[4][5]
Materials:
-
2-hydroxybenzaldehyde
-
Diethyl malonate
-
Aluminum chloride (AlCl₃)
-
Diethylamine
-
50 mL beaker
-
50 mL porcelain crucible
-
Microwave oven
Procedure:
-
In a 50 mL beaker, add 1 equivalent of 2-hydroxybenzaldehyde and 1.2 equivalents of diethyl malonate. Stir the mixture at room temperature.
-
Add 0.075 equivalents of aluminum chloride and 10 mmol of diethylamine to the mixture.
-
Continue stirring at room temperature to ensure homogeneity.
-
Transfer the final mixture to a 50 mL porcelain crucible.
-
Place the crucible in a microwave oven and irradiate for 10 minutes with a 10-second interval between irradiations.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (B1210297) (8:2).
-
Upon completion, purify the product by recrystallization.
-
Confirm the purity of the product by TLC and melting point analysis.
Protocol 2: L-Proline Catalyzed Synthesis in Ethanol
This method utilizes the readily available and environmentally benign amino acid L-proline as a catalyst in ethanol.[7]
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
L-proline
-
Ethanol (EtOH)
-
Reaction vessel with reflux condenser
Procedure:
-
To a suitable reaction vessel, add salicylaldehyde (1 equivalent), diethyl malonate (1 equivalent), and L-proline (10 mol%).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to 80 °C and maintain for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the pure product is expected to crystallize from the reaction mixture.
-
Isolate the product by filtration. Further purification via column chromatography is typically not required.
Protocol 3: Glycine-Catalyzed Synthesis under Reflux
This protocol details the use of glycine, another simple amino acid, as a catalyst for the synthesis.[3]
Materials:
-
Substituted 2-hydroxybenzaldehyde (e.g., 2,4-dihydroxy-5-methoxybenzaldehyde)
-
Diethyl malonate or Meldrum's acid
-
Glycine
-
Ethanol
-
Reaction flask with reflux condenser
Procedure:
-
In a reaction flask, combine the substituted salicylaldehyde (2 mmol), the active methylene (B1212753) compound (e.g., Meldrum's acid, 2 mmol), and glycine (0.7 mmol).
-
Add 5 mL of ethanol to the mixture.
-
Heat the mixture to reflux for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration.
III. Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the green synthesis of ethyl coumarin-3-carboxylate and the logical relationship of the key components in the Knoevenagel condensation.
Caption: General workflow for green synthesis of ethyl coumarin-3-carboxylate.
Caption: Key steps in the Knoevenagel condensation for coumarin (B35378) synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Green synthesis and characterization of 3-carboxycoumarin and ethylcoumarin-3-carboxylate via Knoevenagel condensation - UNIMAS Institutional Repository [ir.unimas.my]
- 9. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
Application Notes and Protocols: One-Pot Synthesis of 3-Carboxylate Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the efficient one-pot synthesis of 3-carboxylate coumarin (B35378) derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] The methodologies presented herein focus on green chemistry principles, employing various catalytic systems and energy sources to optimize reaction efficiency, yield, and environmental impact.
Introduction
Coumarins are a class of benzopyrone compounds widely found in nature and are known for their diverse pharmacological activities.[3][4] The 3-carboxylate moiety is a key functional group that can be further modified to generate a library of derivatives with enhanced biological profiles.[2][5] Traditional multi-step syntheses of these compounds are often time-consuming and generate significant waste. The one-pot procedures detailed below, primarily based on the Knoevenagel condensation, offer a streamlined and efficient alternative, providing rapid access to a variety of 3-carboxylate coumarin derivatives.[4][6] These methods are amenable to various substituted salicylaldehydes and malonic acid esters, providing a versatile platform for scaffold development in drug discovery programs.
Comparative Data of One-Pot Synthesis Methods
The following tables summarize quantitative data from various one-pot synthesis protocols for 3-carboxylate coumarin derivatives, allowing for easy comparison of different catalytic systems, reaction conditions, and their outcomes.
Table 1: Comparison of Catalysts and Conditions for the Synthesis of Ethyl Coumarin-3-Carboxylate from Salicylaldehyde (B1680747) and Diethyl Malonate
| Catalyst System | Solvent | Energy Source | Temperature (°C) | Time | Yield (%) | Reference(s) |
| L-proline (10 mol%) | Ethanol (B145695) | Conventional Heating | 80 | 18 h | 94 | [1] |
| Piperidine (B6355638) acetate (B1210297) (0.35 eq) / Li₂SO₄ (0.10 eq) | Solvent-free | Ultrasound | 50 | 15 min | 96-97 | [4] |
| Potassium Carbonate | Water | Stirring | Room Temp | 2-3 h | 92 | [6][7] |
| Sodium Azide | Water | Stirring | Room Temp | 2-3 h | 99 | [6][7] |
| Piperidine / Acetic Acid | Ethanol | Conventional Heating | Reflux | 2 h | Not specified | [8] |
| FeF₃ | Solvent-free | Microwave (450 W) | 110 | 3-5 min | 82-90 | [9][10] |
Table 2: L-Proline Catalyzed Synthesis of Various Coumarin-3-Carboxylic Esters
| Salicylaldehyde Derivative | Malonic Ester | Time (h) | Yield (%) | Reference(s) |
| Salicylaldehyde | Diethyl malonate | 18 | 94 | [1] |
| Salicylaldehyde | Dimethyl malonate | Not specified | 92 | [1] |
| Salicylaldehyde | Diisopropyl malonate | Not specified | 69 | [1] |
| Salicylaldehyde | Dibenzyl malonate | Not specified | 75 | [1] |
| Salicylaldehyde | Diallyl malonate | 48 | 80 | [1] |
Experimental Protocols
Protocol 1: L-Proline-Catalyzed Synthesis of Ethyl Coumarin-3-Carboxylate
This protocol describes a simple and efficient method using the organocatalyst L-proline.[1]
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
L-proline
-
Ethanol
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (20 mL reaction vials are also suitable)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
To a 20 mL reaction vial, add salicylaldehyde (1.0 mmol), diethyl malonate (1.2 mmol), and ethanol (5 mL).
-
Add L-proline (10 mol%, 0.1 mmol).
-
Seal the vial and place it on a hotplate stirrer.
-
Heat the reaction mixture to 80°C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. The product often crystallizes from the reaction mixture and can be isolated by filtration, yielding a pure product without the need for column chromatography.[1]
Protocol 2: Ultrasound-Assisted Synthesis Using Piperidine Acetate and Lithium Sulfate
This protocol utilizes ultrasound irradiation for a rapid and highly efficient solvent-free synthesis.[4]
Materials:
-
o-Vanillin (or other substituted salicylaldehyde)
-
Diethyl malonate or Dimethyl malonate
-
Piperidine acetate
-
Lithium sulfate (Li₂SO₄)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Ultrasonic bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, place one equivalent of o-vanillin and 1.2 equivalents of diethyl or dimethyl malonate.
-
Add 0.35 equivalents of piperidine acetate and 0.10 equivalents of lithium sulfate.
-
Place the reaction mixture in an ultrasonic bath at 50°C for 15 minutes.
-
Monitor the reaction completion by TLC using EtOAc/petroleum ether (1:8) as the eluent.
-
After the reaction is complete, extract the mixture with EtOAc (3 x 15 mL).[4]
-
Wash the combined organic phase with brine (3 x 15 mL) in a separatory funnel.
-
Separate the organic phase, dry it over anhydrous Na₂SO₄, and then evaporate the solvent to dryness using a rotary evaporator and a vacuum pump to yield the final product.[4]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis using FeF₃
This protocol describes a rapid, solvent-free synthesis of coumarin derivatives using microwave irradiation.[9][10]
Materials:
-
Phenol (B47542) or substituted phenol
-
Ethyl acetoacetate (B1235776)
-
Iron(III) fluoride (B91410) (FeF₃)
-
Microwave synthesis reactor
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, mix the phenol (1 mmol), ethyl acetoacetate (1 mmol), and FeF₃ (0.05 g).
-
Place the vessel in the microwave reactor and irradiate at 450 W and 110°C for the appropriate time (typically 3-5 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from ethanol.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the one-pot synthesis of 3-carboxylate coumarin derivatives.
Caption: General reaction mechanism for the one-pot synthesis.
Caption: Experimental workflow for one-pot synthesis.
References
- 1. biomedres.us [biomedres.us]
- 2. tsijournals.com [tsijournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave assisted convenient one-pot synthesis of coumarin derivatives via Pechmann condensation catalyzed by FeF3 under solvent-free conditions and antimicrobial activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Ethyl 3-Coumarincarboxylate in the Synthesis of Novel Antimicrobial Agents
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Ethyl 3-coumarincarboxylate is a highly versatile scaffold in medicinal chemistry, serving as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds with significant antimicrobial properties. Researchers in drug development are increasingly turning to this coumarin (B35378) derivative to generate novel molecular architectures, including pyrazoles, isoxazoles, and Schiff bases, in the ongoing battle against drug-resistant pathogens. These synthesized compounds have demonstrated promising activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Coumarins, a class of benzopyrone compounds, are well-established for their wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] this compound, in particular, offers a reactive platform for chemical modifications, enabling the introduction of various pharmacophores to enhance biological efficacy.[1] The ease of synthesis and the ability to generate diverse libraries of compounds make it an attractive starting point for antimicrobial drug discovery programs.
This report details the synthetic routes from this compound to several classes of antimicrobial compounds, presents their biological activity data, and provides standardized protocols for their synthesis and evaluation.
Synthetic Pathways and Antimicrobial Activity
The primary synthetic strategies involve the reaction of the ester and pyrone ring of this compound to build new heterocyclic systems. Key transformations include reactions with hydrazines to form pyrazoles and with hydroxylamine (B1172632) to generate isoxazoles. Furthermore, the corresponding coumarin-3-carboxylic acid can be converted into amides and subsequently into other derivatives.
Coumarin-Derived Pyrazoles
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a cornerstone for synthesizing coumarin-based pyrazole (B372694) derivatives.[2][3] These compounds have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The general synthetic scheme is depicted below.
Caption: Synthetic pathway for coumarin-pyrazole derivatives.
Coumarin-3-Carboxamides and Schiff Bases
This compound can be hydrolyzed to coumarin-3-carboxylic acid, which is then converted to the acid chloride. Reaction with various amines yields a series of coumarin-3-carboxamides. These amides have been evaluated for their antimicrobial activities. Furthermore, the reaction of this compound with hydrazine hydrate can lead to the formation of novel Schiff bases, which have also demonstrated antimicrobial properties.[2][3]
Caption: Synthesis of coumarin-3-carboxamides and Schiff bases.
Quantitative Antimicrobial Activity
The synthesized compounds have been evaluated against a panel of pathogenic microbes. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyrazoles | Fluoro-substituted coumarin-pyrazole | S. aureus (MRSA) | 3.125 | [4][5] |
| N,N-diphenyl substituted coumarin-pyrazole | Gram-positive bacteria | Potent | [6] | |
| Coumarin-3-Carboxamides | N-(4-fluorobenzyl) | S. aureus | 32 | [7] |
| N-(2,5-difluorobenzyl) | B. subtilis | 32 | [7] | |
| Schiff Bases | Methoxy-substituted Schiff base | Gram-positive & Gram-negative bacteria | Moderate Activity | [2] |
| Hydroxy-substituted Schiff base | Gram-positive & Gram-negative bacteria | Moderate Activity | [2] |
Proposed Mechanism of Action
The antimicrobial action of coumarin derivatives is often attributed to their ability to disrupt microbial cell membranes.[1] The lipophilic nature of the coumarin scaffold facilitates interaction with and destabilization of the fungal and bacterial cell membranes, leading to compromised integrity and cell death.[1]
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocols
General Experimental Workflow
The overall process for the synthesis and evaluation of these antimicrobial compounds follows a standardized workflow.
Caption: General experimental workflow.
Protocol 1: Synthesis of Coumarin-3-carbohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
A solution of this compound (1 equivalent) in ethanol (50 mL) is prepared in a round-bottom flask.[3]
-
Hydrazine hydrate (1.1 equivalents) is added to the solution.[3]
-
The reaction mixture is refluxed for 8 hours on a water bath.[3]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford the pure coumarin-3-carbohydrazide.
Protocol 2: Synthesis of Coumarin-3-carboxamides
Materials:
-
Coumarin-3-carboxylic acid
-
Thionyl chloride
-
Appropriate amine
-
Dry Dichloromethane (DCM)
Procedure:
-
Coumarin-3-carboxylic acid (1 equivalent) is dissolved in an excess of thionyl chloride and refluxed for 2 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield the crude coumarin-3-carbonyl chloride.
-
The crude acid chloride is dissolved in dry DCM.
-
The appropriate amine (1.1 equivalents) and triethylamine (1.2 equivalents) are added to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the desired coumarin-3-carboxamide.[8]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
Materials:
-
Synthesized compounds
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
A stock solution of each synthesized compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in the appropriate broth in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a valuable and versatile starting material for the development of new antimicrobial agents. The synthetic accessibility and the potential for structural diversification make it a promising scaffold for addressing the challenge of antimicrobial resistance. The data presented herein underscores the potential of coumarin-based heterocycles as a rich source of future antimicrobial drugs. Further optimization of these lead compounds could result in the development of potent and broad-spectrum antimicrobial agents.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti- Staphylococcus aureus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols: Synthesis of Ethyl 3-Coumarincarboxylate via Reflux
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of ethyl 3-coumarincarboxylate, a key intermediate in the development of various biologically active compounds. The primary method detailed is the Knoevenagel condensation reaction under reflux conditions, a common and efficient route to this class of molecules.
Introduction
Coumarin derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. This compound serves as a versatile starting material for the synthesis of more complex coumarin-based structures. The Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, is a widely employed method for the synthesis of coumarin-3-carboxylates.[1][2] This protocol focuses on the synthesis via the reflux of salicylaldehyde (B1680747) and diethyl malonate in the presence of a basic catalyst.
Reaction Scheme
The synthesis of this compound is typically achieved through the Knoevenagel condensation of salicylaldehyde with diethyl malonate.[2][3] The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, and is carried out in a suitable solvent like ethanol (B145695) under reflux.[4][5]
Diagram of the general reaction will be implicitly represented in the workflow diagram below.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and yields for the synthesis of this compound and its derivatives using the Knoevenagel condensation under reflux.
| Starting Aldehyde | Malonate Ester | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Salicylaldehyde | Diethyl malonate | Piperidine | Ethanol | 10 minutes | Not specified | [6] |
| 3-Methoxysalicylaldehyde | Diethyl malonate | Triethylamine | Absolute Ethanol | 1 hour | 44.23 | [4] |
| Salicylaldehyde Derivatives | Diethyl malonate | Piperidine | Ethanol | Not specified | Not specified | [5] |
| o-Vanillin | Diethyl malonate | Piperidine acetate/Lithium sulfate | Not specified (Ultrasonic bath) | 15 minutes | 96 | [7] |
Experimental Protocol: Knoevenagel Condensation via Reflux
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Salicylaldehyde
-
Diethyl malonate
-
Absolute ethanol
-
Piperidine or Triethylamine (catalyst)
-
Toluene
-
Petroleum ether
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve salicylaldehyde (e.g., 1.22 g, 0.0100 mole) in warm absolute ethanol (e.g., 20 mL).[6]
-
To this solution, add diethyl malonate (e.g., 1.76 g, 0.011 mole).[6]
-
Add a few drops of a basic catalyst, such as piperidine or triethylamine.[4][6]
-
Add a magnetic stir bar to the flask.
-
Fit the flask with a reflux condenser.[6] Ensure the condenser is securely clamped and that water is flowing through the outer jacket (in at the bottom, out at the top).
-
-
Reflux:
-
Isolation and Purification:
-
After the reflux period, allow the mixture to cool to room temperature.[4][6]
-
Cool the mixture further in an ice bath to facilitate precipitation of the product.[6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected solid with a small amount of cold solvent if necessary.
-
Recrystallize the crude product from a suitable solvent system, such as a toluene-petroleum ether mixture, to obtain pure this compound.[6]
-
-
Characterization:
-
Dry the purified product and determine its weight to calculate the percentage yield.
-
Characterize the product using appropriate analytical techniques, such as melting point determination, IR spectroscopy, and NMR spectroscopy to confirm its identity and purity. The reported melting point for this compound is 94-95 °C.[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via reflux.
Caption: Workflow for the synthesis of this compound.
Reflux Apparatus Setup
This diagram shows a standard laboratory setup for a reflux reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved Synthesis of Ethyl-3-coumarincarboxylate In a 100ml | Chegg.com [chegg.com]
- 7. article.sapub.org [article.sapub.org]
Application Notes and Protocols: The Role of Ethyl 3-Coumarincarboxylate in Developing Antioxidant Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antioxidant properties, and mechanisms of action of ethyl 3-coumarincarboxylate derivatives. This document offers detailed experimental protocols and data to support the research and development of novel antioxidant agents based on the coumarin (B35378) scaffold.
Introduction: The Antioxidant Potential of Coumarins
Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic compounds recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and anticoagulant properties.[1][2][3] Their antioxidant effects are of particular interest as oxidative stress is implicated in the pathophysiology of numerous diseases. This compound serves as a key intermediate in the synthesis of various coumarin derivatives, allowing for structural modifications that can enhance their antioxidant potential.[1][3]
The antioxidant activity of coumarin derivatives is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems.[4][5] The presence of hydroxyl groups on the benzopyranone ring is a critical determinant of their radical scavenging capabilities.[2][6]
Role of this compound in Antioxidant Agent Development
This compound is a versatile scaffold for developing potent antioxidant agents. The ester group at the 3-position provides a site for various chemical modifications to produce a library of derivatives with potentially enhanced antioxidant activities. The synthesis of these derivatives often involves the Knoevenagel condensation of substituted salicylaldehydes with diethyl malonate.[2][7]
The antioxidant capacity of these synthesized compounds is then evaluated using a variety of in vitro assays to determine their efficacy in neutralizing different types of free radicals and their mechanism of action.
Data Presentation: Antioxidant Activity of this compound Derivatives
The antioxidant activities of various this compound derivatives are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates a higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of Hydroxyl-Substituted this compound Derivatives
| Compound | Substitution Pattern | IC50 (µg/mL) | Reference |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 6-hydroxy | > 200 | [2] |
| Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 7-hydroxy | > 200 | [1] |
| Ethyl 8-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 8-hydroxy | > 200 | [1] |
| Ethyl 7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 7,8-dihydroxy | 83.1 | [1][3] |
| Ascorbic Acid (Standard) | - | Not specified in this format | [1] |
Table 2: Hydroxyl Radical Scavenging Activity of Hydroxyl-Substituted this compound Derivatives
| Compound | Substitution Pattern | Scavenging Activity | Reference |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 6-hydroxy | Little activity | [1] |
| Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 7-hydroxy | More active than ascorbic acid at low concentrations | [1][3] |
| Ethyl 8-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 8-hydroxy | More active than ascorbic acid at low concentrations | [1][3] |
| Ethyl 7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 7,8-dihydroxy | More active than ascorbic acid at concentrations < 0.12 mg/mL | [1][3] |
| Ascorbic Acid (Standard) | - | Standard for comparison | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of hydroxyl-substituted this compound derivatives and the key antioxidant assays are provided below.
Synthesis of Hydroxyl-Substituted this compound Derivatives
This protocol describes a one-pot synthesis via Knoevenagel condensation.[1][2]
Materials:
-
Substituted salicylaldehyde (B1680747) (e.g., 2,4-dihydroxybenzaldehyde, 2,3,4-trihydroxybenzaldehyde)
-
Diethyl malonate
-
Glacial acetic acid
-
Round-bottom flask with magnetic stirrer and condenser
-
Water bath or heating mantle
-
Beaker
-
Filter paper
Procedure:
-
To a 250 mL round-bottom flask, add the substituted salicylaldehyde (e.g., 0.040 mol of 2,4-dihydroxybenzaldehyde), diethyl malonate (e.g., 0.045 mol), and ethanol (e.g., 25 mL).[1]
-
Add a catalytic amount of piperidine (e.g., 0.5 mL) to the mixture.[1]
-
If necessary, add a small amount of glacial acetic acid to dissolve the reactants.[1]
-
Heat the mixture to approximately 85°C with continuous stirring for 3-4 hours.[1]
-
Monitor the reaction completion using thin-layer chromatography (TLC) with an appropriate eluent (e.g., EtOAc:petroleum, 3:1).[1]
-
Once the reaction is complete, transfer the mixture to a beaker and add 50 mL of water to cool and precipitate the product.[1]
-
Filter the crude product and wash the filter cake with 50% ethyl alcohol.[1]
-
Recrystallize the product from 25% ethyl alcohol to obtain the purified this compound derivative.[1]
-
Dry the purified product and determine its melting point and characterize using spectroscopic methods (e.g., IR, NMR).[1]
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or 95% ethanol
-
Test samples (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO or methanol)
-
Ascorbic acid (as a positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol.[8]
-
Prepare a series of dilutions of the test samples and the positive control in the same solvent.[3]
-
In a test tube or a 96-well plate, mix 1 mL of the DPPH solution with 1 mL of each sample dilution.[8]
-
Prepare a control sample containing 1 mL of DPPH solution and 1 mL of the solvent.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.[3]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
-
Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.
Principle: This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate (B84403) buffer
-
Test samples and Trolox (as a standard)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical, mix equal volumes of the ABTS and potassium persulfate solutions and let the mixture stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test sample at various concentrations.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test samples and a ferrous sulfate (B86663) (FeSO₄) standard solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Add 150 µL of the FRAP reagent to a test tube or microplate well.
-
Add 20 µL of the test sample, standard, or blank (solvent).
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the sample by comparing its absorbance with that of the ferrous sulfate standard curve.
Principle: This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging activity is measured by quantifying the inhibition of the degradation of a detector molecule, such as deoxyribose or salicylate.[1][3]
Materials:
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
Ferrous sulfate (FeSO₄) or Ferric chloride (FeCl₃) with EDTA
-
Hydrogen peroxide (H₂O₂)
-
Detector molecule (e.g., salicylic (B10762653) acid or deoxyribose)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) (if using deoxyribose)
-
Test samples
-
UV-Vis spectrophotometer
Procedure (using salicylic acid):
-
In a test tube, mix the test sample at various concentrations with salicylic acid solution (e.g., 9 mM), and FeSO₄ solution (e.g., 9 mM).
-
Initiate the reaction by adding H₂O₂ (e.g., 8.8 mM).
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 510 nm.
-
The scavenging activity is calculated as: % Scavenging = [1 - (A_sample / A_control)] x 100
Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). The chelating agent competes with ferrozine (B1204870) for the ferrous ions. A decrease in the formation of the red-colored ferrozine-Fe²⁺ complex indicates metal chelating activity.
Materials:
-
Test samples
-
Ferrous chloride (FeCl₂) solution (e.g., 2 mM)
-
Ferrozine solution (e.g., 5 mM)
-
EDTA (as a positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Mix 1 mL of the test sample at different concentrations with 0.05 mL of 2 mM FeCl₂.
-
After 5 minutes, initiate the reaction by adding 0.2 mL of 5 mM ferrozine.
-
Shake the mixture vigorously and let it stand at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 562 nm.
-
The chelating activity is calculated as: % Chelating activity = [(Abs_control - Abs_sample) / Abs_control] x 100
Signaling Pathways and Mechanisms of Action
Coumarins exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways. A key pathway involved is the Keap1-Nrf2-ARE signaling pathway.[4][5][10][11][12]
Keap1-Nrf2-ARE Pathway: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[4] In the presence of oxidative stress or electrophilic compounds like some coumarin derivatives, Keap1 is modified, leading to the release of Nrf2.[4] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, upregulating their expression.[4][5] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).[4]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and antioxidant evaluation of this compound derivatives.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. acgpubs.org [acgpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. [PDF] Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 3-Coumarincarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-coumarincarboxylate is a versatile and readily accessible starting material for the synthesis of a wide array of novel heterocyclic compounds. The presence of a reactive ester group, an electrophilic C4 position, and a diene system within the coumarin (B35378) core allows for diverse chemical transformations. These transformations lead to the formation of fused heterocyclic systems and other complex molecules with significant potential in medicinal chemistry and materials science. This document provides detailed protocols and data for the synthesis of various heterocyclic compounds derived from this compound.
I. Synthesis of Key Heterocyclic Scaffolds
This compound serves as a precursor to several important classes of heterocyclic compounds. The following sections detail the synthesis of pyranocoumarins, pyridocoumarins, and cyclopropa[c]chromene derivatives.
1.1. Synthesis of Pyranocoumarin (B1669404) Derivatives
Pyranocoumarins are a class of compounds with diverse biological activities. One common approach to their synthesis involves the reaction of a hydroxycoumarin intermediate, derived from this compound, with other reagents.
-
Reaction Scheme: A multi-step synthesis can be employed, starting with the hydrolysis of this compound to coumarin-3-carboxylic acid, followed by further modifications and cyclization to yield pyranocoumarin structures. For instance, a pyranocoumarin-3-carboxamide can be synthesized through a series of reactions including amidation and cyclization.[1][2]
1.2. Synthesis of Pyridocoumarin Derivatives
Pyridocoumarins, containing a fused pyridine (B92270) and coumarin ring system, are of interest due to their potential pharmacological properties. These can be synthesized through multi-component reactions involving aminocoumarin derivatives.
-
Reaction Scheme: One strategy involves the Povarov reaction of an aminocoumarin with an aldehyde and an alkene or alkyne to construct the fused pyridine ring.[3] For example, 3-aminocoumarin (B156225) can react with aromatic aldehydes and alkynes in the presence of a catalyst like molecular iodine to yield pyrido[2,3-c]coumarin derivatives.[3]
1.3. Synthesis of Cyclopropa[c]chromene Derivatives
The double bond in the coumarin ring of this compound is susceptible to cycloaddition reactions, leading to the formation of unique tricyclic systems like cyclopropa[c]chromene.
-
Reaction Scheme: A stereoselective cyclopropanation can be achieved through the reaction of this compound with ethyl diazoacetate.[4][5] This reaction typically proceeds via a 1,3-dipolar cycloaddition mechanism.
II. Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds from this compound and its derivatives.
Table 1: Synthesis of Pyranocoumarin-3-carboxamide [1]
| Step | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| 1 | 3-Carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin | 7-hydroxy-6-(3-methyl-2-butenyl)salicylaldehyde, malonic acid, pyridine, aniline (B41778), rt, 24 h | 88 | 237–238 |
| 2 | 6-(3-Methyl-2-butenyl)-7-hydroxy-N-phenylcoumarin-3-carboxamide | Compound from Step 1, aniline, HATU, Et3N | 43-51 | - |
| 3 | Pyranocoumarin-3-carboxamide | Compound from Step 2, DDQ, benzene, reflux | 66 | - |
Table 2: Synthesis of Pyrido[2,3-c]coumarins via Povarov Reaction [3]
| Entry | Aldehyde | Alkyne | Product | Yield (%) |
| 1 | Benzaldehyde | Phenylacetylene | 5,7-Diphenyl-5H-pyrido[2,3-c]coumarin | - |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 7-(4-Chlorophenyl)-5-phenyl-5H-pyrido[2,3-c]coumarin | - |
| 3 | 4-Methylbenzaldehyde | Ethyl propiolate | Ethyl 7-(p-tolyl)-5H-pyrido[2,3-c]coumarin-5-carboxylate | - |
Table 3: Cyclopropanation of this compound [4][5]
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |
| This compound | Ethyl diazoacetate | Tetrahydrocyclopropa[c]chromene derivative | - | - |
| This compound | Phenacyl bromide | Cyclopropane derivative | Base | Moderate |
III. Experimental Protocols
Protocol 1: Synthesis of 3-Carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin [1]
-
Dissolve 7-hydroxy-6-(3-methyl-2-butenyl)salicylaldehyde (1.0 g, 4.85 mmol) and malonic acid (1.0 g, 9.60 mmol) in pyridine (5.5 mL) containing aniline (0.5 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold 10% HCl (80 mL).
-
Collect the resulting yellow precipitate by filtration.
-
Wash the precipitate with cold water to remove mineral acid.
-
Air-dry the solid to yield 3-carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin.
-
Yield: 1.10 g (88%).
-
Melting Point: 237–238 °C.
Protocol 2: General Procedure for the Synthesis of Pyrido[2,3-c]coumarins [3]
-
To a solution of 3-aminocoumarin (1 mmol) and an aromatic aldehyde (1 mmol) in a suitable solvent, add a catalyst (e.g., 5 mol% Yb(OTf)3 or molecular iodine).
-
Add the alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or reflux) for the required time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyrido[2,3-c]coumarin derivative.
Protocol 3: Cycloaddition of Ethyl Diazoacetate to this compound [4][5]
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add ethyl diazoacetate to the solution.
-
The reaction can be performed at room temperature or with gentle heating.
-
The cycloaddition leads to the formation of a tetrahydrocyclopropa[c]chromene derivative.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
IV. Visualizations
Caption: Synthetic pathway to Pyranocoumarin-3-carboxamide.
References
- 1. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Coumarincarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of ethyl 3-coumarincarboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical synthesis.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound, typically performed via a Knoevenagel condensation, can stem from several factors. Here are some common issues and their solutions:
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical. While piperidine (B6355638) is a traditional catalyst, its performance can be unsatisfactory, sometimes resulting in yields as low as 50%.[1][2] Using piperidine acetate (B1210297) can lead to better yields.[1][2] For a greener and often more efficient synthesis, consider catalysts like L-proline, which can produce yields up to 94%.[3] Other "green" catalysts like aqueous extract of Acacia concinna pods and various amino acids have also been shown to produce high yields of 86-96%.[4][5]
-
Improper Reaction Conditions: Temperature and reaction time are key parameters. For instance, an L-proline catalyzed reaction of salicylaldehyde (B1680747) and diethyl malonate in ethanol (B145695) at 80°C for 18 hours resulted in a 94% yield.[3] Microwave irradiation has also been reported to be an effective method, affording an 86% yield.[6][7]
-
Poor Quality of Reagents: Ensure that the starting materials, salicylaldehyde and diethyl malonate, are pure. Impurities can lead to side reactions and a decrease in the desired product.
-
Inefficient Purification: The crude product may contain unreacted starting materials or byproducts. Purification by chromatography on deactivated neutral alumina (B75360) has been used to isolate the final product.[8] Recrystallization from ethanol is also a common purification method.[9]
Q2: I am observing the formation of side products. What are they and how can I minimize them?
Side reactions can compete with the desired Knoevenagel condensation. One common issue is the reaction of the product, this compound, with Grignard reagents if they are used in subsequent steps, which can lead to the formation of various addition products.[6] To avoid this, carefully control the stoichiometry and reaction conditions when using such reagents. Ring cleavage can also occur when the product is treated with amines.[6][7]
Q3: The reaction does not seem to be going to completion. How can I monitor the reaction progress?
Thin-layer chromatography (TLC) is a powerful and straightforward technique to monitor the progress of the reaction. The starting material, salicylaldehyde, and the product, this compound, have distinct Rf values due to differences in their polarity. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visually track the disappearance of the reactants and the appearance of the product.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Knoevenagel condensation of salicylaldehyde with diethyl malonate.[6] This reaction is catalyzed by a base, with a wide variety of catalysts having been reported.
Q2: Are there any "green" or environmentally friendly synthesis methods?
Yes, several green synthesis routes have been developed. These methods often utilize non-toxic, reusable catalysts and milder reaction conditions. Examples include the use of catalysts such as L-proline, aqueous extract of Acacia concinna pods, and various amino acids, which can provide excellent yields.[3][4][5] Some of these reactions can also be performed in solvent-less media.[4][5]
Q3: What are the typical reaction conditions for the Knoevenagel condensation to produce this compound?
Reaction conditions can vary significantly depending on the chosen catalyst and solvent. For example, a reaction using triethylamine (B128534) as a catalyst in absolute ethanol is refluxed for 1 hour.[11] In another instance, L-proline is used as a catalyst in ethanol at 80°C for 18 hours.[3] Microwave-assisted synthesis is also a rapid option.[6][7]
Q4: How is the final product, this compound, typically purified?
Common purification techniques include:
-
Vacuum filtration to collect the solid product after precipitation.[11]
-
Recrystallization , often from ethanol, to obtain a purified crystalline product.[9]
-
Column chromatography , for instance, using deactivated neutral alumina, to separate the product from unreacted starting materials and byproducts.[8]
Quantitative Data Summary
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Absolute Ethanol | Reflux | 1 | 44.23 | [11] |
| Piperidine | - | - | - | ~50 | [1][2] |
| L-proline (10 mol%) | Ethanol | 80 | 18 | 94 | [3] |
| Microwave Irradiation | - | - | - | 86 | [6][7] |
| Acacia concinna pods extract | Solvent or solvent-less | - | - | 86-96 | [4] |
| Amino Acids | Solvent or solvent-less | - | - | 86-96 | [5] |
| Piperidine Acetate / LiSO₄ | - | 50 (ultrasonic bath) | 0.25 | 96-97 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis using Triethylamine Catalyst [11]
-
To a 50 mL round-bottom flask, add 3-methoxysalicylaldehyde (0.8 g, 5.26 mmol), diethyl malonate (0.93 g, 5.8 mmol), triethylamine (0.5 mL, 3.6 mmol), and absolute ethanol (5 mL).
-
Reflux the mixture for 1 hour.
-
Allow the reaction to cool to room temperature.
-
Add approximately 15 mL of water to the flask.
-
Cover the flask and place it in a refrigerator for 2 days to allow for precipitation.
-
Collect the solid product via vacuum filtration.
Protocol 2: Synthesis using L-Proline Catalyst [3]
-
Combine salicylaldehyde, diethyl malonate, and L-proline (10 mol%) in ethanol.
-
Heat the reaction mixture to 80°C.
-
Maintain the temperature and stir for 18 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and isolate the product, which may crystallize directly from the solution.
Visualizations
References
- 1. article.sapub.org [article.sapub.org]
- 2. sapub.org [sapub.org]
- 3. biomedres.us [biomedres.us]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Solved 3. The synthesis of ethyl-3-coumarincarboxylate is | Chegg.com [chegg.com]
- 11. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
Technical Support Center: Purification of Crude Ethyl 3-Coumarincarboxylate by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude ethyl 3-coumarincarboxylate by recrystallization.
Experimental Protocols
A detailed methodology for the recrystallization of crude this compound is provided below. This protocol outlines two common solvent systems. The choice of solvent will depend on the nature of the impurities present in the crude material.
Objective: To purify crude this compound by removing impurities through recrystallization to obtain a product with a sharp melting point.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol (B145695)/Water or Toluene (B28343)/Hexane)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent system. Ethanol/water is a common choice for moderately polar compounds, while toluene/hexane (B92381) is suitable for less polar compounds.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (ethanol or toluene) to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
For an ethanol/water system, if no crystals form, add water dropwise until the solution becomes slightly cloudy, then reheat until the solution is clear and allow it to cool again.
-
For a toluene/hexane system, if no crystals form, add hexane dropwise until slight turbidity is observed, then reheat to clarify and cool.
-
Once the solution has reached room temperature and crystal growth has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent (the same solvent mixture used for crystallization) to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the product.
-
Analysis: Determine the melting point of the purified crystals. Pure this compound has a melting point in the range of 92-94 °C.[1][2][3] A sharp melting point close to the literature value indicates a high degree of purity.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following tables provide estimated solubility data for this compound in common recrystallization solvents.
Disclaimer: The following solubility data are estimations based on general principles of organic chemistry due to the limited availability of precise experimental data in the public domain. Researchers should perform their own solubility tests to determine the optimal solvent system for their specific crude product.
| Solvent | Boiling Point (°C) | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Ethanol | 78 | Sparingly Soluble | Soluble |
| Toluene | 111 | Sparingly Soluble | Soluble |
| Ethyl Acetate | 77 | Soluble | Very Soluble |
| Hexane | 69 | Insoluble | Sparingly Soluble |
| Water | 100 | Insoluble | Insoluble |
| Solvent System | Rationale for Use |
| Ethanol / Water | This compound is soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent to a hot ethanolic solution decreases the solubility and induces crystallization. |
| Toluene / Hexane | This compound is soluble in hot toluene and insoluble in hexane. Hexane acts as an anti-solvent to promote crystal formation from a toluene solution. |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of crude this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal solvent for recrystallizing this compound? A1: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but has low solubility at room temperature or in an ice bath. Mixed solvent systems like ethanol/water or toluene/hexane are often effective.[4] The choice depends on the impurities. Small-scale solubility tests are recommended to identify the optimal solvent or solvent pair.
-
Q2: My purified product has a low melting point and a broad melting range. What does this indicate? A2: A low and broad melting point range typically indicates the presence of impurities. A second recrystallization may be necessary to improve purity.
-
Q3: What are the common impurities in crude this compound? A3: Common impurities can include unreacted starting materials such as salicylaldehyde (B1680747) and diethyl malonate, as well as by-products from side reactions. The specific impurities will depend on the synthetic route used.
-
Q4: How can I improve the yield of my recrystallization? A4: To improve yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure slow cooling to allow for maximum crystal formation. Cooling the solution in an ice bath after it has reached room temperature can also help to increase the yield. Avoid using excessive solvent for washing the crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Product separates as an oil instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated. Impurities are inhibiting crystallization. | - Use a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Purify the crude product by another method (e.g., column chromatography) before recrystallization. |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is supersaturated but has not nucleated. | - Boil off some of the solvent to increase the concentration and then allow the solution to cool again. - Induce crystallization by scratching the inner wall of the flask with a glass rod. - Add a seed crystal of pure this compound. |
| Very Low Recovery of Purified Product | Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent for dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent. - If significant product remains in the filtrate, concentrate the filtrate and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is preheated before hot filtration. |
| Colored Impurities Remain in the Crystals | The colored impurity co-crystallizes with the product. The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also remove some of the desired product. - A second recrystallization may be necessary. |
| Crystals Form Too Quickly | The solution is too concentrated. The solution was cooled too rapidly. | - Add a small amount of additional hot solvent to redissolve the crystals and then allow the solution to cool more slowly. - Insulate the flask to slow down the cooling rate. |
Visualizations
References
Technical Support Center: Knoevenagel Synthesis of Coumarins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel synthesis of coumarins.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel synthesis of coumarins?
A1: The Knoevenagel synthesis of coumarins is a condensation reaction between a salicylaldehyde (B1680747) derivative and a compound containing an active methylene (B1212753) group, such as a malonic ester or ethyl acetoacetate (B1235776). The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or morpholine (B109124). The process involves a Knoevenagel condensation to form an intermediate, which then undergoes an intramolecular cyclization (lactonization) to yield the coumarin (B35378) ring system.
Q2: What are the most common side reactions observed during the Knoevenagel synthesis of coumarins?
A2: The most frequently encountered side reactions include:
-
Self-condensation of salicylaldehyde: This occurs when two molecules of the starting aldehyde react with each other.
-
Michael addition: The activated methylene compound can add to the α,β-unsaturated bond of the newly formed coumarin, leading to a bis-adduct.
-
Unwanted decarboxylation: When using active methylene compounds with a carboxylic acid group, premature or undesired loss of CO2 can occur.
-
Formation of chromone (B188151) derivatives: Under certain conditions, rearrangement or alternative cyclization pathways can lead to the formation of isomeric chromones.
Q3: How can I monitor the progress of my Knoevenagel reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 8:2 v/v), can be used for this purpose[1].
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Coumarin Product
Question: My Knoevenagel synthesis is resulting in a low yield or no coumarin product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield can be attributed to several factors, including reactant purity, catalyst activity, and reaction conditions.
Possible Causes & Solutions:
-
Impure Reactants: The presence of impurities in the salicylaldehyde or the active methylene compound can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials by using freshly distilled or recrystallized reagents.
-
-
Inactive Catalyst: The weak base catalyst (e.g., piperidine, morpholine) may have degraded over time.
-
Solution: Use a fresh bottle of the amine catalyst.
-
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Solution:
-
Temperature: Some reactions proceed well at room temperature, while others require heating. If no product is observed at room temperature, gradually increase the temperature. Microwave-assisted synthesis can also be an effective way to increase the reaction rate and yield[2].
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of side products.
-
Solvent: While some Knoevenagel syntheses are performed solvent-free, others benefit from a solvent like ethanol (B145695) or toluene. The choice of solvent can influence reactant solubility and reaction rate.
-
-
Proposed Protocol for Optimization:
-
Start with purified salicylaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents).
-
Use a fresh catalytic amount of piperidine (0.1 equivalents).
-
If performing the reaction in a solvent, use absolute ethanol.
-
Begin the reaction at room temperature, monitoring by TLC every 30 minutes.
-
If no significant product formation is observed after 2 hours, gradually heat the reaction mixture to reflux and continue monitoring by TLC.
Expected Outcome: By systematically addressing these factors, you should observe an improvement in the yield of your desired coumarin product.
Issue 2: Formation of Significant Amounts of a White Precipitate (Self-Condensation of Salicylaldehyde)
Question: I am observing a significant amount of a white, insoluble solid in my reaction mixture, which is not my expected coumarin product. What is this side product and how can I prevent its formation?
Answer:
This is likely due to the self-condensation of salicylaldehyde, an aldol-type reaction that can compete with the desired Knoevenagel condensation.
Cause: The basic catalyst can deprotonate the phenolic hydroxyl group of salicylaldehyde, which can then attack the carbonyl group of another salicylaldehyde molecule.
Solution:
-
Control the order of addition: Add the salicylaldehyde slowly to a mixture of the active methylene compound and the catalyst. This ensures that the concentration of free salicylaldehyde is kept low, minimizing the self-condensation reaction.
-
Use a milder catalyst: While piperidine is common, other bases like morpholine or even greener catalysts like choline (B1196258) chloride can be effective and may reduce the rate of self-condensation[3].
-
Optimize the temperature: Higher temperatures can sometimes favor the self-condensation reaction. Running the reaction at a lower temperature for a longer period may be beneficial.
Proposed Protocol to Minimize Self-Condensation:
-
In a round-bottom flask, combine the active methylene compound (1.1 equivalents) and the catalyst (e.g., piperidine, 0.1 equivalents) in the chosen solvent (if any).
-
Slowly add the salicylaldehyde (1 equivalent) dropwise to the stirred mixture over a period of 15-30 minutes.
-
Maintain the desired reaction temperature and monitor the reaction progress by TLC.
Expected Outcome: A significant reduction in the formation of the unwanted white precipitate and a higher yield of the desired coumarin.
Issue 3: Presence of a Higher Molecular Weight Byproduct (Michael Addition)
Question: My final product mixture shows a spot on the TLC with a lower Rf value than my expected product, and mass spectrometry indicates a higher molecular weight. What could this be?
Answer:
This is likely a result of a Michael addition, where the enolate of the active methylene compound attacks the α,β-unsaturated system of the formed coumarin product.
Cause: The continued presence of the basic catalyst and unreacted active methylene compound after the initial coumarin formation can lead to this secondary reaction.
Solution:
-
Stoichiometry Control: Use a slight excess of the salicylaldehyde (e.g., 1.1 equivalents) relative to the active methylene compound (1 equivalent) to ensure the complete consumption of the nucleophile.
-
Monitor Reaction Time: Stop the reaction as soon as the starting salicylaldehyde is consumed (as determined by TLC) to prevent the subsequent Michael addition from occurring.
-
Catalyst Quenching: Once the reaction is complete, neutralize the basic catalyst by adding a dilute acid (e.g., 1M HCl) to stop the reaction and prevent further side reactions during workup.
Proposed Protocol to Avoid Michael Addition:
-
Carefully control the stoichiometry of your reactants.
-
Monitor the reaction closely by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding dilute acid until the mixture is neutral or slightly acidic.
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Proceed with the standard workup and purification.
Expected Outcome: A cleaner reaction profile with a minimized amount of the Michael adduct, leading to a higher isolated yield of the desired coumarin.
Issue 4: Unwanted Decarboxylation
Question: When using malonic acid as the active methylene compound, I am getting a mixture of the expected coumarin-3-carboxylic acid and the decarboxylated coumarin. How can I control this?
Answer:
This is a common issue known as the Doebner modification of the Knoevenagel condensation, where the condensation is followed by decarboxylation.
Cause: The use of pyridine (B92270) as a solvent and catalyst, especially at elevated temperatures, promotes the decarboxylation of the initially formed coumarin-3-carboxylic acid.
Solution:
-
Choice of Catalyst and Solvent: To favor the formation of the coumarin-3-carboxylic acid, avoid using pyridine as the primary solvent. Using a catalytic amount of a base like piperidine in a solvent such as ethanol often preserves the carboxylic acid group.
-
Temperature Control: Perform the reaction at a lower temperature. Decarboxylation is often thermally induced.
-
Utilize the Doebner Modification Intentionally: If the decarboxylated product is desired, using pyridine as the solvent and heating the reaction mixture is the standard procedure.
Proposed Protocol for Selective Synthesis of Coumarin-3-Carboxylic Acid:
-
Dissolve salicylaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) while monitoring by TLC.
-
Once the reaction is complete, proceed with an acidic workup to isolate the carboxylic acid product.
Expected Outcome: Preferential formation of the coumarin-3-carboxylic acid with minimal decarboxylation.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Knoevenagel synthesis of various coumarin derivatives, highlighting the impact of different catalysts and conditions.
Table 1: Synthesis of 3-Substituted Coumarins under Various Conditions
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| o-Vanillin | Dimethyl malonate | Piperidine acetate / LiSO₄ | None | Ultrasound, 50°C, 15 min | 97 | [4] |
| o-Vanillin | Diethyl malonate | Piperidine acetate / LiSO₄ | None | Ultrasound, 50°C, 15 min | 96 | [4] |
| Salicylaldehyde | Ethyl acetoacetate | Morpholine | None | 70°C | 96 | [5] |
| Salicylaldehyde | Diethyl malonate | Piperidine / Acetic Acid | Ethanol | Reflux | High | [6] |
| Salicylaldehyde | Malononitrile | [MMIm][MSO₄] / H₂O | Ionic Liquid | Room Temp, 2-7 min | 92-99 | |
| Salicylaldehyde | Diethyl malonate | L-proline | Ethanol | 80°C, 18h | 94 | |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine | None | Microwave, 10-220W, 1-10 min | 55-94 |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetylcoumarin
This protocol is adapted from a high-yielding, solvent-free procedure.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Morpholine (or Piperidine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine salicylaldehyde (e.g., 50.0 mmol, 1.0 eq) and ethyl acetoacetate (e.g., 50.1 mmol, 1.0 eq).
-
Add a catalytic amount of morpholine (e.g., 10 drops).
-
Gently warm the mixture to approximately 70°C while stirring. A color change to yellow should be observed.
-
Continue stirring at this temperature for 1-2 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexane 3:7).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cold ethanol to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
This protocol utilizes ultrasound irradiation in a solvent-free system[4].
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Dimethyl malonate
-
Piperidine acetate
-
Lithium sulfate (B86663) (LiSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a round-bottom flask, place o-vanillin (1 equivalent), dimethyl malonate (1.2 equivalents), piperidine acetate (0.35 equivalents), and lithium sulfate (0.10 equivalents).
-
Place the flask in an ultrasonic bath at 50°C for 15 minutes.
-
Monitor the reaction completion by TLC using EtOAc/petroleum ether (1:8) as the eluent.
-
Once the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the product by crystallization from an ethyl acetate/hexane (1:1) mixture.
Visualizations
Caption: General workflow for the Knoevenagel synthesis of coumarins.
Caption: Common side reactions in the Knoevenagel synthesis of coumarins.
Caption: A logical workflow for troubleshooting low yield in Knoevenagel coumarin synthesis.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
Optimizing catalyst concentration for Pechmann condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst concentration for the Pechmann condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of a catalyst in the Pechmann condensation?
A1: The Pechmann condensation is an acid-catalyzed reaction for the synthesis of coumarins from a phenol (B47542) and a β-keto ester.[1] The catalyst facilitates the initial transesterification between the phenol and the β-keto ester, followed by an intramolecular cyclization (electrophilic aromatic substitution) and subsequent dehydration to form the coumarin (B35378) ring system.[1]
Q2: How does catalyst concentration generally affect the reaction yield?
A2: Catalyst concentration is a critical parameter in optimizing the Pechmann condensation. Insufficient catalyst can lead to sluggish or incomplete reactions, resulting in low yields. Conversely, an excessive amount of catalyst does not necessarily improve the yield and can sometimes lead to the formation of undesired side products or complicate the purification process.[2][3] Typically, the yield increases with catalyst concentration up to an optimal point, after which it plateaus.[2][4]
Q3: What are some common types of catalysts used in Pechmann condensation?
A3: A wide range of acid catalysts can be employed for the Pechmann condensation. These include Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), as well as Lewis acids like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum chloride (AlCl₃).[5][6] Heterogeneous solid acid catalysts, for instance, Amberlyst-15 and various metal oxides, are also frequently used due to their ease of separation and potential for recycling.[2][6]
Q4: Are there more environmentally friendly catalyst options?
A4: Yes, there is a growing interest in developing "green" or environmentally benign methods for coumarin synthesis.[4] This includes the use of reusable solid acid catalysts and carrying out the reaction under solvent-free conditions.[4][6] For example, sulfonated carbon-coated magnetic nanoparticles have been reported as an efficient and recyclable catalyst for this reaction.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: Inadequate catalyst concentration.
-
Troubleshooting Steps:
-
Verify Catalyst Loading: Ensure the correct amount of catalyst was added according to the protocol.
-
Increase Catalyst Concentration Systematically: If the initial concentration is low, perform a series of small-scale reactions with incrementally higher catalyst loadings (e.g., 5 mol%, 10 mol%, 15 mol%) to identify the optimal concentration.[2] Refer to the data tables below for examples.
-
Consider Catalyst Activity: The chosen catalyst may not be active enough for the specific substrates. Consult the literature for catalysts known to be effective with similar phenols and β-keto esters.[5]
-
Issue 2: Formation of Side Products
-
Possible Cause: Excessively high catalyst concentration or prolonged reaction time.
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: A high concentration of a strong acid catalyst can promote side reactions. Try reducing the catalyst amount to the minimum required for an efficient reaction.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products.[7]
-
Choose a Milder Catalyst: For sensitive substrates, a milder catalyst may be necessary to minimize side reactions.[5]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause: Use of a homogeneous catalyst that is difficult to separate from the reaction mixture.
-
Troubleshooting Steps:
-
Switch to a Heterogeneous Catalyst: Solid acid catalysts can be easily removed by filtration at the end of the reaction, simplifying the work-up procedure.[2][6]
-
Optimize Work-up Protocol: For homogeneous catalysts, ensure the work-up procedure effectively neutralizes and removes the catalyst. This may involve aqueous washes or extractions.
-
Data Presentation: Effect of Catalyst Concentration on Yield
The following tables summarize the effect of catalyst concentration on the yield of coumarin synthesis in Pechmann condensation reactions from various studies.
Table 1: Optimization of Zn₀.₉₂₅Ti₀.₀₇₅O NPs Catalyst Concentration [2][4][8][9][10]
| Entry | Catalyst Amount (mol %) | Time (h) | Yield (%) |
| 1 | 5 | 5 | 67 |
| 2 | 10 | 3 | 88 |
| 3 | 15 | 3 | 88 |
| Reaction Conditions: Phloroglucinol (2 mmol), Ethyl Acetoacetate (2 mmol), 110 °C, solvent-free. |
Table 2: Optimization of FeCl₃·6H₂O Catalyst Concentration [3]
| Entry | Catalyst Amount (mol %) | Temperature | Time (h) | Yield (%) |
| 1 | 5 | Reflux | 16 | 75 |
| 2 | 10 | Reflux | 16 | 92 |
| 3 | 15 | Reflux | 16 | 93 |
| Reaction Conditions: Resorcinol, Methyl Acetoacetate, Toluene as solvent. |
Table 3: Optimization of Amberlyst-15 Catalyst Concentration [6]
| Entry | Catalyst Amount (mol %) | Time (min) | Yield (%) |
| 1 | 10 | 150 | 87 |
| 2 | 20 | 150 | 88 |
| 3 | 30 | 150 | 86 |
| Reaction Conditions: α-naphthol (1 mmol), Ethyl Acetoacetate (1 mmol), 110 °C, solvent-free. |
Experimental Protocols
General Protocol for Pechmann Condensation using a Heterogeneous Catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs) [2][8]
-
Reactant Mixture: In a round-bottom flask, combine the phenol (e.g., phloroglucinol, 2 mmol) and the β-keto ester (e.g., ethyl acetoacetate, 2 mmol).
-
Catalyst Addition: Add the optimized amount of the heterogeneous catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).
-
Reaction Conditions: Heat the mixture with constant stirring at the optimized temperature (e.g., 110 °C) for the required time (e.g., 3 hours). The reaction is often performed under solvent-free conditions.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and dissolve it in a suitable solvent like ethyl acetate.
-
Catalyst Separation: Separate the solid catalyst by filtration or centrifugation. The recovered catalyst can often be washed, dried, and reused.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Experimental workflow for Pechmann condensation.
Caption: Logical flow for optimizing catalyst concentration.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. iiste.org [iiste.org]
- 7. benchchem.com [benchchem.com]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid ring cleavage of ethyl 3-coumarincarboxylate.
Technical Support Center: Ethyl 3-Coumarincarboxylate
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls during its use in experimental settings, with a particular focus on preventing the undesired cleavage of the coumarin (B35378) ring.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the ring of this compound susceptible to cleavage?
A1: The lactone ring of this compound is generally stable under neutral and acidic conditions.[1][2][3] However, it is susceptible to cleavage under strongly basic conditions, such as during saponification with strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[4][5][6][7] Certain nucleophiles, such as amines (particularly at elevated temperatures or high concentrations) and some Grignard reagents, can also induce ring opening.[5][8] Reduction with reagents like sodium borohydride (B1222165) in alcoholic solvents can also lead to ring-opened products.[5][8]
Q2: I want to hydrolyze the ethyl ester to the corresponding carboxylic acid. How can I do this without opening the coumarin ring?
A2: To avoid ring cleavage during hydrolysis, it is recommended to use acidic conditions. A mixture of hydrochloric acid and acetic acid has been successfully used to hydrolyze the ester to coumarin-3-carboxylic acid while preserving the lactone ring.[9] Strong basic hydrolysis should be avoided as it is known to promote the opening of the coumarin ring system.[10][11]
Q3: Can I perform reactions on the ester group without causing ring cleavage?
A3: Yes, reactions involving the ester group, such as amidation with primary amines, can be performed without causing ring cleavage under carefully controlled conditions.[5] It is crucial to manage the stoichiometry of the reactants and the reaction temperature to minimize the risk of the amine acting as a nucleophile on the lactone ring.
Q4: Are there any specific reagents that are known to cause ring cleavage of this compound?
A4: Yes, besides strong bases and certain amines, some organometallic reagents like Grignard reagents have been reported to cause ring opening.[5] The reaction of 2-methylphenylmagnesium bromide with this compound, for instance, leads to ring-opened products.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected formation of a salicylaldehyde (B1680747) derivative. | Ring cleavage has occurred, likely due to the presence of a strong base or nucleophile. | Neutralize the reaction mixture immediately. In future experiments, avoid strong bases like NaOH or KOH for ester hydrolysis. Opt for acidic hydrolysis conditions. If using amines, control the stoichiometry and temperature carefully. |
| Low yield of the desired coumarin product with multiple unidentified byproducts. | Competing side reactions, including ring cleavage, may be occurring. | Re-evaluate your reaction conditions. If using basic or strongly nucleophilic reagents, consider milder alternatives. Analyze byproducts to identify the nature of the side reactions (e.g., ring-opened products, additions to the coumarin ring). |
| During ester hydrolysis, the coumarin product precipitates upon acidification but then redissolves or disappears. | The initial ring-opened product (a coumarinate salt) may have transiently cyclized back to the coumarin upon acidification, but under certain conditions, it can re-hydrolyze or undergo other reactions. | Ensure complete and stable precipitation by maintaining a sufficiently low pH. Cool the mixture in an ice bath during and after acidification to decrease the solubility of the carboxylic acid and minimize side reactions. |
Experimental Protocols
Protocol: Acid-Catalyzed Hydrolysis of this compound to Coumarin-3-Carboxylic Acid
This protocol describes a method for the hydrolysis of the ethyl ester to the corresponding carboxylic acid under acidic conditions to prevent ring cleavage.[9]
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of glacial acetic acid and ethanol.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath.
-
Product Isolation: Slowly pour the cooled reaction mixture into a beaker containing ice-cold distilled water to precipitate the coumarin-3-carboxylic acid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any residual acid.
-
Drying: Dry the purified coumarin-3-carboxylic acid in a desiccator or a vacuum oven at a low temperature.
Logical Workflow for Avoiding Ring Cleavage
The following diagram illustrates a decision-making workflow for selecting appropriate reaction conditions to modify this compound while minimizing the risk of ring cleavage.
Caption: Decision workflow for modifying this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 3-Coumarincarboxylate Powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, stability, and handling of ethyl 3-coumarincarboxylate powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is stable under normal storage conditions.[2][4]
Q2: What is the shelf life of this compound powder?
A2: The manufacturer's certificate of analysis should be consulted for the specific shelf life of a particular batch. However, as a stable compound, a long shelf life can be expected when stored under the recommended conditions. Periodic re-testing of the material's purity is advisable for long-term storage.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[3] Contact with these materials should be avoided.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways involve the coumarin (B35378) ring and the ethyl ester group. These include:
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under basic conditions.[5]
-
Reaction with Amines: The coumarin ring can undergo cleavage when reacting with primary amines.[5][6]
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Incomplete or No Reaction in Knoevenagel Condensation Synthesis
-
Possible Cause: Inefficient catalysis.
-
Solution: The Knoevenagel condensation to synthesize this compound from salicylaldehyde (B1680747) and diethyl malonate is typically catalyzed by a weak base like piperidine.[7] Ensure the catalyst is fresh and added in the correct proportion. The use of other catalysts like L-proline can also be effective.[7]
-
-
Possible Cause: Presence of water.
-
Possible Cause: Insufficient reaction time or temperature.
-
Solution: Ensure the reaction is refluxed for a sufficient amount of time as specified in the protocol (typically 4-5 hours in ethanol).[7]
-
Issue 2: Difficulty in Purification/Recrystallization
-
Possible Cause: Presence of unreacted starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials (salicylaldehyde and diethyl malonate).[9] If the reaction is incomplete, consider extending the reaction time or optimizing catalyst concentration.
-
-
Possible Cause: Inappropriate recrystallization solvent.
-
Solution: A common and effective solvent system for the recrystallization of this compound is an ethanol (B145695)/water mixture.[7] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly.
-
Issue 3: Unexpected Peaks in Analytical Characterization (e.g., HPLC, NMR)
-
Possible Cause: Presence of degradation products.
-
Solution: If the sample has been stored improperly or for an extended period, hydrolysis of the ethyl ester to the carboxylic acid may occur. This can be identified by comparing the analytical data to a reference standard of the potential degradant.
-
-
Possible Cause: Impurities from synthesis.
-
Solution: Common impurities include unreacted salicylaldehyde or diethyl malonate.[7] If purification by recrystallization is insufficient, silica (B1680970) gel column chromatography is a reliable method for obtaining a highly pure product.[7]
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound Powder
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, dry place | [1] |
| Atmosphere | Well-ventilated area | [1][2] |
| Container | Tightly closed container | [1][2] |
| Light | Protection from light is recommended | General good practice |
| Incompatibilities | Strong oxidizing agents | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method (General Approach)
This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound, based on common practices for coumarin derivatives. Method validation is essential before use.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 70:30 mixture of methanol (B129727) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 275 nm or 334 nm).
-
Forced Degradation Study:
-
Acid Hydrolysis: Reflux the compound in 0.1 N HCl at 60°C for 30 minutes.
-
Base Hydrolysis: Reflux the compound in 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid powder to a temperature of 70°C for 1-2 months.
-
Photodegradation: Expose the compound to light conditions as specified in ICH guidelines.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak of this compound.
Protocol 2: Thin Layer Chromatography (TLC) for Purity Assessment
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., 9:1 v/v). The polarity can be adjusted as needed.
-
Sample Preparation: Dissolve a small amount of the this compound powder in a suitable solvent like ethyl acetate or dichloromethane.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light at 254 nm and 366 nm.[10] Staining with a suitable reagent, such as anisaldehyde/sulfuric acid, can also be used.[11]
Visualizations
Logical Workflow for Stability Testing
Caption: Logical workflow for assessing the stability of this compound powder.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway by coumarin derivatives.
References
- 1. reddit.com [reddit.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ETHYL COUMARIN-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 4. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Solved 3. (12 pts) The synthesis of | Chegg.com [chegg.com]
- 10. bjbms.org [bjbms.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yields in coumarin synthesis from o-vanillin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coumarin (B35378) synthesis from o-vanillin.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing coumarins from o-vanillin?
A1: The most common methods for synthesizing coumarins from o-vanillin, a derivative of salicylaldehyde (B1680747), include the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction.[1][2] Each method has its own advantages regarding substrate scope, reaction conditions, and achievable yields.
Q2: I am getting a very low yield in my Knoevenagel condensation. What are the most critical parameters to optimize?
A2: For the Knoevenagel condensation, the choice of base, solvent, and reaction temperature are crucial.[2] Weak bases like piperidine (B6355638) or L-proline are often preferred to prevent self-condensation of the aldehyde.[3][4] The reaction can sometimes be performed solvent-free, which can lead to higher yields and easier work-up.[5] Temperature should be carefully controlled; while some reactions proceed at room temperature, others may require heating to 80°C or higher to achieve optimal conversion.[2][6]
Q3: My Perkin reaction is not proceeding as expected. What should I investigate?
A3: The Perkin reaction typically requires heating salicylaldehyde (like o-vanillin) with an acid anhydride (B1165640) and a weak base (e.g., sodium acetate).[5][7] Key parameters to check are the reaction temperature, which can be up to 200°C, and the molar ratios of the reactants.[5] Impurities in the starting materials or the presence of moisture can also significantly hinder the reaction.
Q4: What are the key challenges in using the Wittig reaction for coumarin synthesis from o-vanillin?
A4: The Wittig reaction involves the reaction of an o-hydroxybenzaldehyde with a phosphonium (B103445) ylide. Challenges can include the stability of the Wittig reagent and the potential for side reactions. Optimization of the base used to generate the ylide and the reaction solvent is critical for maximizing the yield of the desired coumarin.[8]
Troubleshooting Guide for Low Yields
| Symptom/Issue | Potential Cause | Suggested Solution |
| No or minimal product formation | Inactive catalyst or base. | Use a fresh batch of catalyst or base. Ensure proper storage to avoid degradation. |
| Incorrect reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Excessively high temperatures can lead to decomposition.[2] | |
| Poor quality of starting materials. | Purify the o-vanillin and other reactants before use. Ensure they are free from impurities and moisture. | |
| Formation of multiple side products | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time. Shorter reaction times at a moderate temperature can minimize the formation of by-products.[2] |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of o-vanillin, the active methylene (B1212753) compound/anhydride/Wittig reagent, and the catalyst. | |
| Side reactions promoted by the catalyst. | Consider using a milder catalyst. For example, in the Knoevenagel condensation, switch from a strong base to a weaker one like piperidine or L-proline.[9] | |
| Product is an intractable tar or polymer | Excessively high reaction temperature or highly acidic/basic conditions. | Run the reaction at a lower temperature for a longer duration. The use of an appropriate solvent can also help prevent polymerization. |
| Difficulty in product purification | Presence of unreacted starting materials. | Ensure the reaction goes to completion by optimizing reaction time and temperature. Recrystallization from a suitable solvent is a common and effective purification method.[10] |
| Co-precipitation of impurities. | A multi-step purification process, including washing with a sodium carbonate or bicarbonate solution to remove acidic impurities, followed by recrystallization, may be necessary. |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for different synthetic methods for coumarin synthesis.
Table 1: Knoevenagel Condensation of o-Vanillin
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl malonate | Lithium sulfate | Solvent-free (ultrasound) | - | - | 96-97 | [5] |
| Diethyl malonate | L-proline | Ethanol (B145695) | 80 | 18 | 94 | [5][11] |
| Diethyl malonate | Piperidine | Solvent-free (microwave) | - | few minutes | 89 | [5] |
| Malonic acid | L-proline | Ethanol (0.5 M) | Optimized | - | - | [12] |
Table 2: Perkin Reaction of Salicylaldehyde (as a model for o-Vanillin)
| Anhydride | Base | Temperature (°C) | Yield (%) | Reference |
| Acetic anhydride | Sodium acetate (B1210297) | up to 200 | Variable | [5] |
| Acetic acid (substituted for anhydride) | Sodium acetate | - | Low | [13] |
Table 3: Wittig Reaction for Coumarin Synthesis
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Hydroxybenzaldehydes, triphenylphosphine (B44618), dialkyl acetylenedicarboxylate (B1228247) | - | DMF | 50 | 64-86 | [8] |
| o-Hydroxybenzaldehydes, chloroacetyl chloride, triphenylphosphine | Pyridine, Triethylamine | Chloroform | Reflux | 30 | [14] |
Experimental Protocols
Knoevenagel Condensation using L-proline
-
Reagents: o-Vanillin, diethyl malonate, L-proline, ethanol.
-
Procedure:
-
In a Schlenk tube, combine o-vanillin (1 equivalent), diethyl malonate (1.05 equivalents), and L-proline (10 mol%).[11]
-
Add ethanol as the solvent.[11]
-
Stir the mixture at 80°C for 18 hours.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume by half under reduced pressure.
-
The pure coumarin product can be obtained by crystallization at 4°C from ethanol or by precipitation with diethyl ether.[11]
-
Perkin Reaction
-
Reagents: o-Vanillin, acetic anhydride, sodium acetate.
-
Procedure:
-
Combine o-vanillin, acetic anhydride (1 to 4 moles per mole of aldehyde), and sodium acetate (1 mole or less per mole of aldehyde) in a reaction vessel.[5]
-
Heat the mixture to approximately 200°C.[5]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.
-
The resulting product can be purified by fractional distillation under reduced pressure or by recrystallization.[5]
-
Wittig Reaction
-
Reagents: o-Vanillin, triphenylphosphine, dialkyl acetylenedicarboxylate, DMF.
-
Procedure:
-
Dissolve o-vanillin, triphenylphosphine (1.5 equivalents), and dialkyl acetylenedicarboxylate (1.5 equivalents) in DMF.[8]
-
Stir the reaction mixture at 50°C for 12 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, the solvent is removed under vacuum.
-
The crude product is then purified by column chromatography.
-
Visualizations
Caption: Knoevenagel condensation workflow for coumarin synthesis.
Caption: Troubleshooting workflow for low coumarin synthesis yields.
Caption: Key parameters influencing coumarin synthesis yield.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. studylib.net [studylib.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Perkin reaction.pdf [slideshare.net]
- 8. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. old.rrjournals.com [old.rrjournals.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. Short communication: synthesis and applications of Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Ethyl 3-Coumarincarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of alternative catalysts for the synthesis of ethyl 3-coumarincarboxylate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems to assist researchers in optimizing their synthetic routes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound using alternative catalysts.
General Troubleshooting for Knoevenagel Condensation
The synthesis of this compound from salicylaldehyde (B1680747) and diethyl malonate is a Knoevenagel condensation followed by intramolecular transesterification. Common problems and solutions are outlined below.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. | 1. Use a fresh batch of catalyst. 2. Increase the catalyst loading incrementally. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. If applicable to the solvent system, use a Dean-Stark apparatus to remove water azeotropically. |
| Formation of Side Products | 1. Self-condensation of Salicylaldehyde: Can occur under strongly basic conditions. 2. Decomposition of Reactants or Product: May happen at excessively high temperatures. | 1. Use a milder base or a catalyst with moderate basicity. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between reactants and the catalyst. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time as needed. 2. Ensure vigorous stirring throughout the reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is Soluble in the Work-up Solvent: The desired product may be lost during the extraction process. 2. Formation of Emulsions: Can occur during aqueous work-up, especially with certain solvents. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | 1. Use a different extraction solvent or perform a back-extraction. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the solvent system for column chromatography; consider using a different stationary phase. |
Catalyst-Specific Troubleshooting
1. Zinc Oxide (ZnO) Nanoparticles
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst Deactivation: Surface poisoning or agglomeration of nanoparticles. 2. Incorrect Catalyst Morphology: The catalytic activity of ZnO can be morphology-dependent. | 1. Ensure proper washing and drying of the catalyst for reuse. Consider calcination to regenerate the catalyst. 2. Characterize the ZnO nanoparticles (e.g., using XRD and SEM) to ensure the desired morphology. |
| Inconsistent Results | 1. Variability in Nanoparticle Synthesis: Different batches of synthesized ZnO may have different properties. | 1. Standardize the ZnO nanoparticle synthesis protocol to ensure batch-to-batch consistency. |
2. L-Proline
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Suboptimal Catalyst Loading: L-proline concentration can significantly impact yield. | 1. Optimize the mol% of L-proline; both too low and too high concentrations can lead to reduced yields. |
| Formation of Colored Impurities | 1. Side reactions at elevated temperatures. | 1. Conduct the reaction at the lowest effective temperature. |
| Difficulty in Catalyst Removal | 1. L-proline is soluble in polar solvents. | 1. After the reaction, precipitate the product by adding a non-polar solvent and filter to remove the L-proline which remains in the filtrate. |
3. Ionic Liquids (ILs)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Viscosity of the Ionic Liquid: High viscosity can hinder mass transfer. 2. Water Absorption: Some ionic liquids are hygroscopic, and absorbed water can affect the reaction. | 1. Gently heat the reaction mixture to reduce viscosity. 2. Dry the ionic liquid under vacuum before use. |
| Catalyst Leaching (if IL is used as a support) | 1. The active catalytic species may not be strongly bound to the ionic liquid. | 1. Choose an ionic liquid with a functional group that can covalently bond with the catalyst. |
| Difficulty in Product Extraction | 1. The product may have high solubility in the ionic liquid. | 1. Use a solvent for extraction in which the product is highly soluble but the ionic liquid is not. Diethyl ether is often effective. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional ones like piperidine?
A1: Alternative catalysts often offer several advantages, including milder reaction conditions, higher yields, improved selectivity, and easier separation from the reaction mixture. Many "green" catalysts, such as L-proline and reusable solid catalysts like ZnO nanoparticles, are also more environmentally friendly and less toxic than piperidine.[1]
Q2: How do I choose the best alternative catalyst for my experiment?
A2: The choice of catalyst depends on your specific requirements. For high yields and mild conditions, L-proline and certain ionic liquids are excellent choices.[2] If reusability and ease of separation are priorities, heterogeneous catalysts like ZnO or Mg-Al hydrotalcite are advantageous.[1][3] Refer to the comparative data table below for a more detailed comparison.
Q3: Can these alternative catalysts be used for the synthesis of substituted coumarin (B35378) derivatives?
A3: Yes, many of the alternative catalysts have been successfully employed in the synthesis of a wide range of substituted coumarins by using substituted salicylaldehydes as starting materials.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (salicylaldehyde and diethyl malonate) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Q5: What is a typical work-up procedure for these reactions?
A5: The work-up procedure varies depending on the catalyst used. For heterogeneous catalysts, the catalyst is typically removed by filtration. For homogeneous catalysts, an aqueous work-up followed by extraction with an organic solvent is common. The crude product is then purified, usually by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Alternative Catalysts for this compound Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| Piperidine | 10 | Ethanol (B145695) | Reflux | 4-5 | ~85 | [4] |
| ZnO Nanoparticles | 10 | Solvent-free (Microwave) | 120 | 0.1 | 92 | [5] |
| L-Proline | 10 | Ethanol | 80 | 18 | 94 | [2] |
| L-Proline | 40 | [emim]BF₄ | Room Temp. | 24 | 95 | [6] |
| Mg-Al Hydrotalcite | - | Toluene (B28343) | 110 | 6 | 87 | [1] |
| [bmim]OH | - | - | 100 | 2 | 91 | [7] |
| Choline Chloride (ChCl) | - | Water | 25-30 | 1.5 | 92 | [4] |
| Sodium Azide | - | Water | Room Temp. | - | 99 | [4] |
| Potassium Carbonate | - | Water | Room Temp. | - | 92 | [4] |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis[2]
-
Reactants:
-
Salicylaldehyde (2.0 g, 16.3 mmol)
-
Diethyl malonate (1.05 equiv.)
-
L-proline (10 mol%)
-
Ethanol (20 mL)
-
-
Procedure:
-
Combine salicylaldehyde, diethyl malonate, L-proline, and ethanol in a suitable reaction vessel.
-
Stir the mixture at 80°C for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, reduce the solvent volume by approximately half under reduced pressure.
-
Induce crystallization by cooling the mixture to 4°C or by adding diethyl ether.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: ZnO Nanoparticle Catalyzed Synthesis (Microwave)[5]
-
Reactants:
-
o-hydroxy benzaldehyde (B42025) (2 mmol)
-
Diethyl malonate (2.5 mmol)
-
ZnO nanoparticles (10 mol%)
-
-
Procedure:
-
In a microwave reactor vial, combine the o-hydroxy benzaldehyde, diethyl malonate, and ZnO nanoparticles.
-
Irradiate the mixture in a microwave reactor at 120°C for 6 minutes.
-
Monitor the reaction by TLC.
-
After completion, dissolve the reaction mixture in ethyl acetate (B1210297) and filter to remove the ZnO catalyst.
-
Wash the catalyst with ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
-
Protocol 3: Calcined Mg-Al Hydrotalcite Catalyzed Synthesis[1]
-
Catalyst Preparation:
-
Calcined Mg-Al hydrotalcite is prepared by heating at 450°C.
-
-
Reactants:
-
Salicylaldehyde
-
Diethyl malonate
-
Toluene (solvent)
-
Calcined Mg-Al hydrotalcite
-
-
Procedure:
-
Add the salicylaldehyde, diethyl malonate, and calcined Mg-Al hydrotalcite to toluene in a round-bottom flask.
-
Reflux the mixture with stirring for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to recover the catalyst.
-
Wash the catalyst with toluene.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
-
Mandatory Visualization
Caption: Reaction pathway for this compound synthesis.
Caption: General troubleshooting workflow for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
Effect of solvent choice on ethyl 3-coumarincarboxylate reaction rate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of ethyl 3-coumarincarboxylate, with a focus on the effect of solvent choice on the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The most common method for synthesizing this compound is the Knoevenagel condensation of salicylaldehyde (B1680747) with diethyl malonate. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or L-proline. The initial condensation is followed by an intramolecular cyclization (lactonization) to form the coumarin (B35378) ring.[1]
Q2: How does the choice of solvent affect the reaction rate of this compound synthesis?
The polarity of the solvent plays a crucial role in the reaction kinetics. Generally, a higher solvent polarity leads to a faster reaction rate for the Knoevenagel condensation.[2][3][4]
-
Polar aprotic solvents , such as dimethylformamide (DMF), are known to favor both the initial aldol (B89426) addition and the subsequent dehydration step of the Knoevenagel condensation, often leading to faster overall reaction rates.[2][3]
-
Polar protic solvents , like ethanol (B145695), are effective and commonly used. They are particularly good at promoting the initial aldol addition step.[2][5]
-
Nonpolar solvents , such as toluene, generally result in slower reaction times compared to polar solvents.[3][6]
-
Solvent-free conditions , often assisted by microwave irradiation, can also be employed for a more environmentally friendly approach, and can lead to significantly reduced reaction times.[1]
Q3: What are the typical catalysts used for this reaction?
Weak bases are the preferred catalysts. Common choices include:
-
L-proline: A greener and often highly efficient catalyst.[1]
-
Ammonium (B1175870) salts (e.g., ammonium acetate): Can be used, particularly in solvent-free conditions.[1]
Q4: How can the progress of the reaction be monitored?
Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (salicylaldehyde and diethyl malonate), the consumption of reactants and the formation of the product can be visualized. The product, this compound, is less polar than salicylaldehyde and will therefore have a higher Rf value on a silica (B1680970) gel TLC plate.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst. | Use a fresh supply of the catalyst. Ensure L-proline is of good quality if used.[1] |
| Insufficient heating. | Ensure the reaction mixture reaches the specified temperature for the chosen solvent and catalyst system (e.g., reflux in ethanol).[1] | |
| Presence of water. | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. For nonpolar solvents like toluene, consider using a Dean-Stark apparatus to remove water azeotropically. For other solvents, ensure anhydrous conditions if the protocol specifies.[1] | |
| Incorrect stoichiometry. | Ensure the correct molar ratios of reactants and catalyst are used as per the experimental protocol. | |
| Impure Product (presence of starting materials) | Incomplete reaction. | Increase the reaction time and continue to monitor by TLC until the starting material spot is no longer prominent. Consider optimizing the reaction temperature. |
| Inefficient purification. | Refer to the purification protocols below. Recrystallization or column chromatography may be necessary. | |
| Formation of Side Products | Self-condensation of salicylaldehyde. | This can occur if a strong base is used as a catalyst. Ensure a weak base is employed. |
| Michael addition. | In some cases, the active methylene (B1212753) compound can undergo a Michael addition to the α,β-unsaturated product. Optimizing reaction conditions (temperature, catalyst concentration) can minimize this. |
Data Presentation
The following table summarizes reaction conditions for the synthesis of this compound in various solvents, compiled from different studies. Note that direct comparison of rates is best made within a single study under consistent conditions.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | L-proline (10 mol%) | 80 | 18 | 94 | |
| Ethanol | Piperidine | Reflux | 4-5 | Not specified | [1] |
| Toluene | Piperidine/Acetic Acid | 70-80 | 5-10 | 60-70 | [11] |
| Toluene | 4-piperidinopiperidine | Not specified | Kinetic study | Not applicable | [6] |
| DMF | Not specified | Not specified | Faster than toluene | Not specified | [3] |
| Solvent-free | MgFe₂O₄ nanoparticles | 45 (Ultrasound) | Not specified | 88-93 | [11] |
| Solvent-free | Piperidine | Microwave | 1-10 min | 89 | [7] |
Experimental Protocols
Protocol 1: L-proline Catalyzed Synthesis in Ethanol
This protocol utilizes a green catalyst in a polar protic solvent.
-
Reactants:
-
Salicylaldehyde (0.05 mol)
-
Diethyl malonate (1.05 equiv.)
-
L-proline (10.0 mol%)
-
Ethanol (20 ml)
-
-
Procedure:
-
Combine salicylaldehyde, diethyl malonate, L-proline, and ethanol in a suitable reaction vessel (e.g., a Schlenk tube).
-
Stir the mixture at 80°C for 18 hours.
-
Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate (B1210297) eluent).
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Induce crystallization by cooling the solution to 4°C or by adding diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Protocol 2: Piperidine Catalyzed Synthesis in Toluene
This protocol uses a traditional catalyst in a nonpolar solvent, often requiring azeotropic water removal for optimal yield.
-
Reactants:
-
Salicylaldehyde (1 mmol)
-
Diethyl malonate (1 mmol)
-
Piperidine (0.1 mmol)
-
Toluene (10 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add salicylaldehyde, diethyl malonate, piperidine, and toluene.
-
Heat the mixture to reflux.
-
Monitor the collection of water in the Dean-Stark trap and the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove piperidine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification Protocols
-
Recrystallization: this compound can be recrystallized from ethanol or a mixture of ethyl acetate and hexane.[12][13] Dissolve the crude product in a minimum amount of the hot solvent, and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A common eluent system is a gradient of ethyl acetate in hexane.[14][15][16]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.org [mdpi.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Solved 3. The synthesis of ethyl-3-coumarincarboxylate is | Chegg.com [chegg.com]
- 9. Solved 3. (12 pts) The synthesis of | Chegg.com [chegg.com]
- 10. Solved 3. The synthesis of ethyl-3-coumarincarboxylate is | Chegg.com [chegg.com]
- 11. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Chromatography [chem.rochester.edu]
- 16. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Ethyl 3-Coumarincarboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of ethyl 3-coumarincarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Knoevenagel condensation reaction for this compound is showing low yield. What are the potential causes and solutions?
A1: Low yields in the Knoevenagel condensation for this synthesis can stem from several factors. Here's a troubleshooting guide:
-
Catalyst Choice and Concentration: The choice and amount of catalyst are critical. While various bases can be used, their effectiveness can differ. L-proline has been shown to be an effective and environmentally friendly catalyst.[1][2] Ensure the correct molar percentage is used; for instance, 10 mol% of L-proline has been demonstrated to give high yields.[1]
-
Reaction Temperature: The reaction temperature needs to be optimized. For L-proline catalyzed reactions, 80°C has been reported as an effective temperature.[1] In other protocols using piperidine (B6355638) and acetic acid, refluxing in ethanol (B145695) (around 78°C) is common.[3] Ensure your heating apparatus is calibrated and maintaining a stable temperature.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][5] Reaction times can vary from a few hours to over 48 hours depending on the scale and catalyst used.[1]
-
Purity of Reactants: The purity of salicylaldehyde (B1680747) and diethyl malonate is crucial. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. Use freshly distilled or high-purity reagents.
-
Water Content: The presence of excess water can hinder the reaction. While some green chemistry protocols may use aqueous media, traditional methods often employ absolute ethanol and drying tubes to protect the reaction from atmospheric moisture.[3][6]
Q2: I am observing the formation of significant impurities during the reaction. How can I identify and minimize them?
A2: Impurity formation is a common challenge, especially during scale-up. Here are some common impurities and mitigation strategies:
-
Unreacted Starting Materials: As monitored by TLC, the presence of starting materials (salicylaldehyde and diethyl malonate) indicates an incomplete reaction.[4][5] Consider extending the reaction time or optimizing the catalyst concentration.
-
Side Products from Ring Cleavage: Coumarin (B35378) rings can be susceptible to cleavage by strong nucleophiles. For instance, reactions with amines can lead to ring-opened products.[7][8] While less common under standard Knoevenagel conditions, ensure the pH is not excessively basic.
-
Michael Adducts: In some variations of coumarin synthesis, Michael addition products can form. Careful control of reaction conditions is necessary to favor the desired intramolecular cyclization.
To minimize impurities, consider a gradual addition of the base catalyst to control the reaction rate and exotherm. Post-reaction, a carefully controlled crystallization or recrystallization process is often effective in isolating the pure this compound, sometimes eliminating the need for column chromatography.[1][6]
Q3: What are the key challenges when scaling up the production of this compound?
A3: Scaling up this synthesis from lab to industrial scale introduces several challenges:
-
Heat Management: The Knoevenagel condensation is an exothermic reaction. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. The choice of reactor and its cooling capacity are paramount.
-
Mixing Efficiency: Homogeneous mixing of reactants and catalyst is essential for consistent reaction rates and yields. Inadequate mixing can lead to localized "hot spots" and increased impurity formation. The type of agitator, its speed, and the vessel geometry need to be carefully considered.
-
Solid Handling and Crystallization: On a large scale, handling the solid product after crystallization requires appropriate filtration and drying equipment. Controlling the crystallization process to obtain a consistent crystal size and purity can be challenging. Seeding strategies may be necessary to induce crystallization and control particle size.
-
Process Safety: A thorough safety assessment is required before scaling up. This includes understanding the thermal hazards of the reaction, the toxicity of the reagents and solvents, and implementing appropriate containment and emergency procedures.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-proline (10 mol%) | Ethanol | 80 | 18 | 94 | [1] |
| Piperidine & Acetic Acid | Absolute Ethanol | Reflux (~78) | 2 | Not specified | [3] |
| Triethylamine | Absolute Ethanol | Reflux | 1 | 44.23 | [6] |
| Acacia concinna extract | Solvent-free | Not specified | Not specified | 86-96 | [2] |
Experimental Protocols
Protocol 1: L-proline Catalyzed Synthesis of this compound [1]
-
To a reaction vessel, add salicylaldehyde, diethyl malonate (1.1 equivalents), and L-proline (0.1 equivalents) in ethanol.
-
Heat the mixture to 80°C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will crystallize from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the crystals with cold ethanol.
-
Dry the pure this compound. Further purification by column chromatography is generally not required with this method.
Protocol 2: Piperidine and Acetic Acid Catalyzed Synthesis [3]
-
In a dry round-bottom flask, combine salicylaldehyde, diethyl malonate (1.1 equivalents), absolute ethanol, piperidine (catalytic amount), and one drop of glacial acetic acid.
-
Attach a reflux condenser fitted with a drying tube.
-
Heat the mixture to reflux and maintain for two hours.
-
After reflux, transfer the solution to an Erlenmeyer flask.
-
Add water to induce precipitation of the product.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the solid from ethanol to obtain the pure product.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. biomedres.us [biomedres.us]
- 2. asianpubs.org [asianpubs.org]
- 3. Solved EXPERIMENT 13 THE KNOEVENAGEL CONDENSATION | Chegg.com [chegg.com]
- 4. Solved 3. The synthesis of ethyl-3-coumarincarboxylate is | Chegg.com [chegg.com]
- 5. Solved 3. (12 pts) The synthesis of | Chegg.com [chegg.com]
- 6. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
Optimizing reaction time and temperature for coumarin synthesis
Welcome to the technical support center for coumarin (B35378) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experimental conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
Troubleshooting Guide: Common Issues and Solutions
Q1: My coumarin synthesis reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in coumarin synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, and reactant purity. Here is a systematic approach to troubleshoot and enhance your yield:
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Reaction Conditions: The choice of solvent, catalyst, and temperature is critical. Suboptimal conditions can lead to incomplete reactions or the formation of side products.[1]
-
Catalyst Activity: The catalyst, whether a base like piperidine (B6355638) or a solid acid catalyst, might be old, impure, or deactivated, leading to reduced activity.[1]
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Purity of Reactants: Impurities in your starting materials, such as salicylaldehyde (B1680747) or the active methylene (B1212753) compound, can interfere with the reaction.[1]
-
Reaction Time: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[1]
Optimization Strategies:
-
Vary the Catalyst: Experiment with different catalysts. For instance, in the Pechmann condensation, while traditional Brønsted acids like H₂SO₄ are common, Lewis acids (e.g., AlCl₃, ZnCl₂) or solid acid catalysts can offer better selectivity and efficiency.[2]
-
Optimize Catalyst Concentration: The amount of catalyst can significantly influence the reaction rate and yield. Conduct small-scale experiments to determine the optimal catalyst loading.[1]
-
Solvent Selection: The polarity of the solvent can affect the reaction. While solvents like ethanol (B145695) are frequently used, exploring other options such as toluene (B28343) or even solvent-free conditions may improve the yield.[3]
-
Temperature Adjustment: Gradually increase the reaction temperature. For some reactions, an increase in temperature up to a certain point can significantly improve the yield. However, excessively high temperatures can lead to the formation of byproducts and decomposition.[4][5] For example, in a Pechmann condensation study, the yield increased as the temperature rose to 110°C but decreased at higher temperatures.[5]
-
Microwave or Ultrasound Assistance: Consider using microwave irradiation or ultrasound. These techniques can often shorten reaction times and improve yields, aligning with green chemistry principles.[1][3]
Q2: I am observing multiple spots on my TLC, indicating the formation of side products. How can I minimize these and purify my desired coumarin?
A2: The formation of side products is a common challenge, especially in high-temperature reactions. Here’s how you can address this issue:
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures are frequent culprits for side product formation.[4] Carefully monitor the reaction with TLC to identify the optimal point to stop the reaction, preventing further degradation or side reactions.[2]
-
Adjust Reactant Stoichiometry: Varying the molar ratios of your reactants can sometimes favor the formation of the desired product over side products.[4]
-
Catalyst-Induced Side Reactions: The catalyst itself might be promoting undesired reactions. Consider switching to a milder or different type of catalyst.[4]
-
Purification Strategies:
-
Crystallization: Recrystallization is a fundamental purification technique. Experiment with various solvent systems (e.g., ethanol, ethyl acetate (B1210297)/hexane) to find the best conditions for your specific coumarin derivative.[2]
-
Column Chromatography: For complex mixtures or products with similar polarity to impurities, column chromatography using silica (B1680970) gel is a powerful purification method.[6]
-
Acid-Base Extraction: Some coumarins can be dissolved in a hot alkaline solution and then precipitated by adding acid, which can be an effective purification step.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing coumarins?
A1: Several classical and modern synthetic routes are employed for the synthesis of coumarins and their derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[7] The most prominent methods include:
-
Pechmann Condensation: This widely used method involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. It is valued for its use of simple starting materials and generally good yields.[7][8]
-
Perkin Reaction: This reaction synthesizes coumarin by heating salicylaldehyde with acetic anhydride (B1165640) in the presence of a weak base, like sodium acetate.[7]
-
Knoevenagel Condensation: This method involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group (e.g., malonic esters) in the presence of a weak base.[4]
Q2: How do reaction time and temperature generally affect coumarin synthesis?
A2: Reaction time and temperature are critical parameters that must be optimized for each specific coumarin synthesis.
-
Temperature: Increasing the reaction temperature often increases the reaction rate. However, there is typically an optimal temperature beyond which the yield may decrease due to decomposition of reactants or products, or the formation of unwanted side products like chromones.[5] For instance, one study found the optimal temperature for a Pechmann condensation to be 110°C, with lower and higher temperatures resulting in reduced yields.[9]
-
Reaction Time: The reaction time needs to be sufficient for the reaction to go to completion. Monitoring the reaction by TLC is essential to determine the optimal time.[1] Insufficient time will lead to low yields, while excessively long times can increase the formation of byproducts.[4][10]
Q3: What is a typical work-up and purification procedure for a coumarin synthesis reaction?
A3: A general work-up and purification procedure after the reaction is complete involves the following steps:
-
Cooling and Precipitation: The reaction mixture is typically cooled to room temperature, which may cause the crude product to precipitate.[1]
-
Filtration: The solid product is collected by filtration and washed with a suitable cold solvent (e.g., cold ethanol) to remove some impurities.[1]
-
Extraction (if applicable): If the product does not precipitate, an extraction is performed. The reaction mixture is often poured into water, and the product is extracted with an organic solvent like ether.[11] The organic layer is then washed, dried, and the solvent is evaporated.
-
Purification: The crude product is then purified using one or more of the following techniques:
-
Recrystallization: This is the most common method. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[2]
-
Column Chromatography: This is used for more challenging purifications, where the product and impurities have similar solubilities.[6]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on coumarin synthesis, highlighting the impact of different catalysts, temperatures, and reaction times on product yield.
Table 1: Effect of Temperature on Pechmann Condensation Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 90 | 5 | 61 |
| 2 | 110 | 2.5 | 88 |
| 3 | 130 | 2.5 | Reduced |
Reaction conditions: Phloroglucinol (2 mmol), Ethyl acetoacetate (B1235776) (2 mmol), Zn₀.₉₂₅Ti₀.₀₇₅O catalyst (10 mol%), solvent-free. Data sourced from[9].
Table 2: Optimization of Perkin Reaction Conditions
| Salicylaldehyde (mol) | Sodium Acetate (mol) | Acetic Anhydride (mol) | Temperature (°C) |
| 1 | ≤ 1 | 1 - 4 | up to ~200 |
General conditions for the Perkin reaction to produce coumarin, followed by fractional distillation for purification. Data sourced from[12].
Table 3: Knoevenagel Condensation under Microwave Irradiation
| Compound | Power (%) | Time (s) | Final Temp. (°C) | Yield (%) |
| 3a | 10 | 10 | 129 | 89 |
| 3b | 20 | 1 | 90 | 94 |
| 3c | 20 | 4 | 201 | 76 |
Reaction of a hydroxyaldehyde (100 mmol) with a carbonyl compound (110 mmol) and piperidine (2.4 mmol) under microwave irradiation. Data sourced from[13].
Experimental Protocols
Protocol 1: Pechmann Condensation for 4-Methylcoumarin Derivatives [7]
-
Reactants: Combine the substituted phenol (e.g., 2,3-dimethylphenol, 0.32 g, 2.66 mmol), ethyl acetoacetate (0.34 g, 2.62 mmol), and Indium(III) chloride (InCl₃) (17 mg, 3 mol%) in a suitable vessel for a high-speed ball mill mixer.
-
Reaction: Process the mixture in the ball mill at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the product can be isolated and purified by standard methods such as recrystallization.
Protocol 2: Knoevenagel Condensation for 3-Acetylcoumarin [14]
-
Reactants: Add 2-hydroxybenzaldehyde (12 mmol) and ethyl acetoacetate (10 mmol) into a porcelain crucible.
-
Catalyst Addition: Add diethylamine (B46881) (0.376 mL) to the mixture.
-
Reaction: Irradiate the mixture in a microwave oven (100-watt power) for 60 seconds without any solvent.
-
Monitoring: Monitor the progress of the reaction using TLC.
-
Work-up: Cool the reaction mixture to room temperature and wash with cold ethanol.
-
Isolation and Purification: Isolate the product by filtration and recrystallize from hot ethanol.
Protocol 3: Perkin Reaction for Coumarin [12]
-
Reactants: React salicylaldehyde with sodium acetate (1 mole or less per mole of salicylaldehyde) and acetic anhydride (1 to 4 moles per mole of salicylaldehyde).
-
Reaction: Heat the reaction mixture at a temperature up to approximately 200°C.
-
Purification: The product is separated from the reaction mixture by fractional distillation at a temperature of up to about 250°C under reduced pressure.
Visualizations
Caption: Workflow for optimizing coumarin synthesis.
Caption: Troubleshooting guide for low coumarin yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. 688. The course of the Perkin coumarin synthesis. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. US3631067A - Preparation of coumarin - Google Patents [patents.google.com]
- 13. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 14. pubs.aip.org [pubs.aip.org]
Technical Support Center: Purification of Products from Unreacted Salicylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted salicylaldehyde (B1680747) from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted salicylaldehyde from a reaction mixture?
A1: The most prevalent methods for removing unreacted salicylaldehyde include:
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Bisulfite Adduct Formation: Reaction with sodium bisulfite to form a water-soluble adduct that can be separated by extraction.
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Column Chromatography: Separation based on the differential adsorption of the product and salicylaldehyde on a stationary phase.
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Distillation (including Steam Distillation): Effective for separating salicylaldehyde from non-volatile products or when there is a significant difference in boiling points.
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Recrystallization: Purification of a solid product, leaving the more soluble salicylaldehyde in the mother liquor.
-
Extraction: Liquid-liquid extraction can be used to selectively move the salicylaldehyde into a specific solvent phase.
Q2: How do I choose the best purification method for my specific product?
A2: The choice of method depends on several factors, including the properties of your desired product (e.g., solid or liquid, thermal stability, solubility), the scale of your reaction, and the required final purity. A decision-making workflow is provided below to guide your selection.
Q3: Can I use a combination of methods for higher purity?
A3: Yes, combining methods is often the most effective approach. For example, an initial extraction or bisulfite wash can be followed by column chromatography or recrystallization to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product After Bisulfite Treatment
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Possible Cause: The bisulfite adduct of your aldehyde may have some solubility in the organic phase, or your product may have some solubility in the aqueous phase.
-
Solution:
-
Ensure you are using a freshly prepared, saturated solution of sodium bisulfite.
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Perform multiple extractions with the bisulfite solution to ensure complete removal of the salicylaldehyde.
-
Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
-
Issue 2: Salicylaldehyde Co-elutes with My Product During Column Chromatography
-
Possible Cause: The polarity of the eluent may be too high, or the stationary phase may not be optimal for the separation.
-
Solution:
-
Optimize the solvent system for your column chromatography by first performing thin-layer chromatography (TLC) with various solvent mixtures of differing polarities.
-
Consider using a different stationary phase. Silica (B1680970) gel is a common choice, but alumina (B75360) or other materials may provide better separation for your specific compounds.[1]
-
Employ gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Issue 3: The Product Decomposes During Distillation
-
Possible Cause: Your product may be thermally labile at the boiling point of salicylaldehyde (197 °C).
-
Solution:
-
Use vacuum distillation to lower the boiling points of both your product and the salicylaldehyde.
-
If your product is non-volatile, steam distillation is a milder alternative for removing the salicylaldehyde.[2]
-
Issue 4: Salicylaldehyde Remains in the Crystals After Recrystallization
-
Possible Cause: The chosen recrystallization solvent may not be optimal, or the cooling process may be too rapid, leading to the trapping of impurities.
-
Solution:
-
Screen for a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while salicylaldehyde remains soluble at all temperatures.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Wash the filtered crystals with a small amount of the cold recrystallization solvent.
-
Quantitative Data Comparison
The following table summarizes the typical efficiency of various methods for removing unreacted salicylaldehyde. Please note that actual results will vary depending on the specific reaction mixture and experimental conditions.
| Purification Method | Typical Recovery of Desired Product | Typical Final Purity | Notes |
| Bisulfite Adduct Formation & Extraction | >95%[3] | >95%[3] | Highly effective for aldehydes. The aldehyde can be recovered. |
| Precipitation with Metal Salts (e.g., Ca(OH)₂) & Acidification | ~90%[4] | 90-97%[4] | An alternative to bisulfite adduct formation. |
| Steam Distillation | Variable, depends on product properties | Good for removing volatile impurities | Yields are often reported for the overall synthesis, not just the purification step. |
| Column Chromatography | 60-70% (for a derivative) | High, dependent on separation | Highly dependent on the specific compounds and conditions. |
| Recrystallization | Dependent on product solubility | Can be very high (>99%) | Primarily for the purification of solid products. |
Experimental Protocols
Protocol 1: Removal of Salicylaldehyde via Bisulfite Adduct Formation
This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[5]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 2-3 minutes. A white precipitate of the salicylaldehyde-bisulfite adduct may form in the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer containing the adduct.
-
Wash the organic layer with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic solvent to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of appropriate polarity, as determined by TLC analysis. Generally, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point.
-
Collect fractions and monitor the elution of the product and salicylaldehyde using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Steam Distillation
This method is suitable for removing salicylaldehyde from non-volatile products.
-
Place the crude reaction mixture in a distillation flask.
-
Add water to the flask if it is not already present.
-
Set up a steam distillation apparatus.
-
Pass steam through the mixture. The salicylaldehyde will co-distill with the water.
-
Continue the distillation until no more oily droplets of salicylaldehyde are observed in the distillate.
-
The non-volatile product remains in the distillation flask and can be recovered by extraction with an organic solvent.
Visualizations
Caption: Experimental workflows for the removal of unreacted salicylaldehyde.
Caption: Decision tree for selecting a purification method.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Preventing hydrolysis of the ester group in ethyl 3-coumarincarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the ester group in ethyl 3-coumarincarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in experimental settings?
A1: The primary degradation pathway is the hydrolysis of the ethyl ester group, which leads to the formation of coumarin-3-carboxylic acid and ethanol. This reaction is typically catalyzed by the presence of acids or bases and is accelerated by increased temperature and the presence of water.
Q2: Under what pH conditions is this compound most stable?
A2: Generally, esters are most stable at a slightly acidic to neutral pH (around pH 4-6). Both strongly acidic and alkaline conditions significantly accelerate the rate of hydrolysis. For sensitive experiments, it is crucial to maintain the pH within this optimal range using a suitable buffer system.
Q3: Can the choice of solvent impact the stability of the ester?
A3: Absolutely. Protic solvents, especially those containing water, can participate in the hydrolysis reaction. Whenever possible, use anhydrous aprotic solvents if the experimental conditions allow. If aqueous solutions are necessary, minimize the water content and control the pH.
Q4: Are there any chemical additives that can prevent hydrolysis?
A4: Yes, certain stabilizers can help. For instance, antioxidants can prevent oxidative degradation that might indirectly promote hydrolysis. In non-aqueous systems, carbodiimides can be used as ester stabilizers.[1] However, their use must be carefully evaluated for compatibility with your specific experimental setup.
Troubleshooting Guide: Unexpected Hydrolysis of this compound
If you are observing the formation of coumarin-3-carboxylic acid in your experiments, use this guide to troubleshoot the potential causes.
| Observation | Potential Cause | Recommended Action |
| Rapid degradation of the compound in an aqueous solution. | Incorrect pH: The pH of your solution is likely too high or too low. | Measure the pH of your solution. Adjust to a pH between 4 and 6 using a suitable buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer). |
| Hydrolysis occurs even in a buffered solution. | Elevated Temperature: The reaction temperature may be too high, accelerating the hydrolysis rate. | If your protocol allows, conduct the experiment at a lower temperature (e.g., room temperature or on ice). |
| Degradation is observed in an organic solvent. | Presence of Moisture: The organic solvent may not be sufficiently anhydrous. | Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) prior to use. Store the compound and solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
| The compound degrades over time during storage. | Improper Storage Conditions: Exposure to atmospheric moisture and temperature fluctuations can lead to hydrolysis. | Store this compound in a tightly sealed container in a desiccator at a low temperature (e.g., 4°C). |
Quantitative Data: Factors Influencing Hydrolysis Rate
While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table summarizes the expected trends based on general principles of ester hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature.
| pH | Relative Hydrolysis Rate | Temperature (°C) | Relative Hydrolysis Rate |
| < 2 | Very High | 4 | Very Low |
| 2 - 4 | Moderate | 25 (Room Temp) | Baseline |
| 4 - 6 | Low (Optimal Stability) | 40 | High |
| 6 - 8 | Moderate | 60 | Very High |
| > 8 | Very High | 80 | Extremely High |
Note: This table provides a qualitative representation. The actual rate constants would need to be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in Aqueous Solutions
This protocol outlines the steps to handle this compound in an aqueous environment while minimizing hydrolysis.
-
Buffer Preparation: Prepare a buffer solution with a pH in the optimal stability range of 4-6 (e.g., 0.1 M sodium acetate buffer, pH 5.0).
-
Solvent Preparation: If possible, deaerate the buffer solution to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Sample Preparation: Dissolve the this compound in a minimal amount of a water-miscible aprotic solvent (e.g., DMSO or DMF) before diluting it with the prepared buffer. This minimizes direct contact of the solid with the aqueous environment.
-
Temperature Control: Perform all manipulations at a reduced temperature, for example, in an ice bath.
-
Monitoring: Analyze the sample at regular intervals using a suitable analytical method like HPLC to monitor for the appearance of coumarin-3-carboxylic acid.[2]
Protocol 2: Stability Testing of this compound
This protocol is designed to quantitatively assess the stability of your compound under specific conditions.[3][4][5]
-
Forced Degradation Study:
-
Prepare solutions of this compound in various stress conditions:
-
0.1 M HCl (acidic)
-
0.1 M NaOH (basic)
-
3% H₂O₂ (oxidative)
-
Deionized water at elevated temperature (e.g., 60°C)
-
-
-
Sample Incubation: Incubate these solutions for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC to quantify the amount of remaining this compound and the formation of coumarin-3-carboxylic acid.
-
Data Evaluation: Calculate the degradation rate under each condition to understand the compound's stability profile.
Visualizations
Signaling Pathway of Ester Hydrolysis
Caption: General Mechanism of Base-Catalyzed Ester Hydrolysis
Experimental Workflow for Stability Assessment
Caption: Workflow for Assessing Hydrolysis
Logical Relationship of Factors Affecting Hydrolysis
Caption: Factors Influencing Ester Hydrolysis
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics | CoLab [colab.ws]
- 3. japsonline.com [japsonline.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. scispace.com [scispace.com]
Technical Support Center: Column Chromatography Techniques for Purifying Coumarin Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of coumarin (B35378) derivatives using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography process, offering potential causes and recommended solutions.
Issue 1: Compound of Interest Does Not Elute from the Column
-
Possible Cause: The mobile phase (eluent) is not polar enough to move the coumarin derivative through the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For instance, in a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate.[1] For very polar coumarins, a gradient of ethyl acetate and ether, starting from 1:9 and progressing to 9:1, can be effective.[2]
Issue 2: Poor Resolution or Overlapping Peaks
-
Possible Cause:
-
Solution:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Trying different organic solvents, such as substituting acetonitrile (B52724) with methanol (B129727) or vice versa in reversed-phase chromatography, can alter selectivity.[3]
-
Adjust the Gradient: Employ a shallower gradient, meaning a slower increase in the polar solvent over a longer period, to enhance the separation of closely eluting compounds.[3]
-
Reduce Sample Load: Decrease the amount of crude sample loaded onto the column.
-
Issue 3: Peak Tailing
-
Possible Cause:
-
Secondary interactions between the analyte and active silanol (B1196071) groups on the silica (B1680970) gel stationary phase.[3] This is a common issue with polar compounds.
-
The sample is overloaded on the column.[3]
-
Degradation of the column packing material, creating a void at the inlet.[3]
-
-
Solution:
-
Modify the Mobile Phase: Add a small amount of acid, such as 0.1% acetic acid or trifluoroacetic acid (TFA), to the mobile phase. This can suppress the ionization of silanol groups and improve peak shape.[3]
-
Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[3]
-
Column Maintenance: If column degradation is suspected, back-flushing the column or replacing the inlet frit may be necessary.[3]
-
Issue 4: Cracking or Channeling of the Stationary Phase
-
Possible Cause:
-
Solution:
-
Proper Packing Technique: Ensure the stationary phase is packed as a uniform slurry and that the bed is allowed to settle evenly. Avoid trapping air bubbles.[4]
-
Maintain Solvent Level: Never let the solvent level drop below the top of the stationary phase.
-
Issue 5: High Backpressure
-
Possible Cause:
-
Solution:
-
Locate and Clear Blockage: Systematically disconnect components to identify the source of the high pressure. If the column is blocked, try back-flushing with a strong solvent.[3]
-
Ensure Sample Solubility: Dissolve the sample in a solvent that is compatible with the initial mobile phase.
-
Filter Solvents and Samples: Always filter the mobile phase and the sample before use to remove particulate matter.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary and mobile phases for purifying coumarin derivatives?
A1: The most frequently used stationary phase for the column chromatography of coumarin derivatives is silica gel.[1] For reversed-phase chromatography, C18 columns are very common.[3][6] The mobile phase is typically a mixture of a non-polar and a polar solvent. Common combinations for normal-phase chromatography include gradients of hexane and ethyl acetate.[1] For reversed-phase systems, water/acetonitrile or water/methanol gradients are often employed, sometimes with an acidic modifier like acetic acid or TFA to improve peak shape.[3]
Q2: How do I determine the optimal solvent system for my separation?
A2: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the ideal mobile phase composition.[4] The goal is to find a solvent system that provides a good separation of the components in your crude mixture, with the target coumarin derivative having a retention factor (Rf) value ideally between 0.2 and 0.4.[4] This ensures that the compound will move through the column at a reasonable rate and separate effectively from impurities.
Q3: What is the difference between wet and dry sample loading, and when should I use each?
A3:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial, least polar eluting solvent and carefully applied to the top of the column bed.[4][7] This is the most common method.
-
Dry Loading: The crude product is dissolved in a suitable solvent, and a small amount of silica gel is added. The solvent is then evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[4] Dry loading is particularly useful for samples that are not very soluble in the initial mobile phase.[8]
Q4: How can I monitor the separation and collect the purified fractions?
A4: The fractions are typically collected in a series of test tubes. The separation can be monitored by spotting a small amount of each fraction onto a TLC plate and developing it in the appropriate solvent system.[9] Fractions that contain the desired compound (as determined by comparing their Rf values to a standard or by visualization under UV light) are then combined.
Quantitative Data Summary
The following tables provide a summary of common parameters used in the column chromatography of coumarin derivatives.
Table 1: Common Stationary Phases
| Stationary Phase | Type | Typical Application |
| Silica Gel (60-200 mesh) | Normal Phase | General purpose purification of coumarins.[1] |
| C18 (Octadecylsilyl) | Reversed Phase | Separation of moderately polar to non-polar coumarins.[3][6] |
| Florisil | Normal Phase | Alternative to silica gel, can offer different selectivity.[9] |
| Alumina (Neutral or Acidic) | Normal Phase | Can be used as an alternative adsorbent to silica gel.[10] |
| Phenyl-Hexyl | Reversed Phase | Offers different selectivity compared to C18, useful for aromatic compounds.[3] |
Table 2: Common Mobile Phase Systems
| Chromatography Mode | Solvent System (Gradient) | Application Notes |
| Normal Phase | Hexane / Ethyl Acetate | A widely used system with increasing ethyl acetate concentration to elute more polar compounds.[1] |
| Normal Phase | Dichloromethane / Hexane | Can be used as an alternative to ethyl acetate systems.[11] |
| Normal Phase | Toluene / Ethyl Acetate | Another option for normal-phase separation.[12] |
| Reversed Phase | Water / Acetonitrile | A common system for reversed-phase HPLC of coumarins. Often with 0.1% acid (e.g., TFA, acetic acid).[3][13] |
| Reversed Phase | Water / Methanol | An alternative to acetonitrile, can provide different selectivity.[3] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography on Silica Gel
-
Column Preparation (Wet Packing):
-
Ensure the chromatography column is clean and dry, and clamp it in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approximately 1 cm) of sand on top of the plug.[4]
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase. The consistency should be pourable.[4]
-
Carefully pour the slurry into the column, gently tapping the side to ensure even packing and dislodge any air bubbles.[4]
-
Open the stopcock to allow some solvent to drain, which aids in uniform packing. Do not let the column run dry.[4]
-
Add another small layer of sand on top of the settled silica gel bed to prevent disturbance during sample and eluent addition.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude coumarin derivative in a minimal amount of the initial mobile phase. Carefully apply this solution to the top of the silica gel bed using a pipette.[4][7]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock. For flash chromatography, gentle air pressure can be applied to maintain a steady flow rate.[4]
-
Start collecting fractions in numbered test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to the pre-determined plan.[1]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the purified coumarin derivative.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Caption: Workflow for Coumarin Purification by Column Chromatography.
Caption: Troubleshooting Logic for Common Column Chromatography Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Preparing & loading the column [chemtl.york.ac.uk]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of Ethyl 3-Coumarincarboxylate: A Comparative Guide to UV-Vis Spectroscopy and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UV-Vis spectroscopy for the characterization of ethyl 3-coumarincarboxylate against other analytical methods. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate technique for their specific needs, whether for routine analysis, structural elucidation, or quantitative assessment.
UV-Vis Spectroscopic Characterization of this compound
UV-Vis spectroscopy is a widely accessible and rapid technique for the analysis of chromophoric compounds like this compound. The conjugated system of the coumarin (B35378) ring absorbs ultraviolet light, leading to electronic transitions that are characteristic of the molecule's structure.
Quantitative Data
The absorption characteristics of this compound are solvent-dependent, a phenomenon known as solvatochromism. The position of the maximum absorption wavelength (λmax) can shift based on the polarity of the solvent. Below is a summary of the UV-Vis absorption data for this compound in various solvents.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Acetonitrile (B52724) | ~310 | Data not available |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Water | Data not available | Data not available |
Note: While a spectrum in acetonitrile is available, specific molar absorptivity values were not found in the reviewed literature. Further experimental determination is recommended for quantitative applications.
Experimental Protocol for UV-Vis Spectroscopy
This protocol outlines the steps for the quantitative analysis of this compound using a UV-Vis spectrophotometer.
1. Materials and Equipment:
-
This compound (analytical standard)
-
Spectrophotometric grade solvent (e.g., acetonitrile, methanol)
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 1, 2, 5, 10, 15 µg/mL) by serial dilution.
3. Instrumental Analysis:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer.
-
Record the baseline by scanning with the blank in both the sample and reference holders.
-
Measure the absorbance of each standard solution, starting from the lowest concentration, against the solvent blank.
-
Record the absorbance at the λmax.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.
-
The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
Experimental Workflow
Comparison with Alternative Analytical Techniques
While UV-Vis spectroscopy is a valuable tool, a comprehensive characterization of this compound often requires the use of multiple analytical techniques. The choice of technique depends on the specific analytical goal, such as structural confirmation, purity assessment, or quantification in complex matrices.
Comparative Data of Analytical Techniques
The following table provides a qualitative and quantitative comparison of UV-Vis spectroscopy with other common analytical techniques for the characterization of coumarin derivatives.
| Technique | Information Provided | Sample Requirements | Sensitivity | Selectivity | Throughput |
| UV-Vis Spectroscopy | Quantitative analysis, chromophore identification. | Solution | Moderate | Low to Moderate | High |
| Infrared (IR) Spectroscopy | Functional group identification (e.g., C=O, C-O-C). | Solid or solution | Low | High | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation (¹H and ¹³C environment). | Solution | Low | Very High | Low |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Solid or solution | Very High | Very High | High |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. | Solution | High | High | Moderate |
| Gas Chromatography (GC) | Separation and quantification of volatile compounds. | Volatile sample | High | High | Moderate |
Detailed Comparison
UV-Vis Spectroscopy:
-
Strengths: Simple, rapid, and cost-effective for quantitative analysis of pure samples.
-
Weaknesses: Limited selectivity; spectral overlap can be an issue in mixtures. It does not provide detailed structural information.
Infrared (IR) Spectroscopy:
-
Strengths: Excellent for identifying the presence of key functional groups, confirming the coumarin lactone ring and the ester group.
-
Weaknesses: Not typically used for quantification. The NIST database provides a reference IR spectrum for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Strengths: Unparalleled for unambiguous structural elucidation by mapping the hydrogen and carbon skeleton of the molecule.
-
Weaknesses: Lower sensitivity compared to other techniques and more time-consuming. Requires more expensive instrumentation.
Mass Spectrometry (MS):
-
Strengths: Provides the exact molecular weight and valuable structural information through fragmentation patterns. Highly sensitive. The NIST database contains the mass spectrum of this compound.
-
Weaknesses: May require coupling with a separation technique (e.g., GC-MS or LC-MS) for analysis of complex mixtures.
High-Performance Liquid Chromatography (HPLC):
-
Strengths: Excellent for separating this compound from impurities or other components in a mixture. Provides accurate and precise quantification.
-
Weaknesses: More complex and time-consuming than UV-Vis spectroscopy for simple quantitative analysis.
Gas Chromatography (GC):
-
Strengths: Suitable for the analysis of volatile and thermally stable compounds. Often coupled with MS for enhanced identification.
-
Weaknesses: this compound may require derivatization to increase its volatility for optimal GC analysis.
Logical Workflow for Method Selection
The selection of an appropriate analytical technique is guided by the research question. The following diagram illustrates a logical workflow for choosing the best method for characterizing this compound.
Conclusion
UV-Vis spectroscopy is a straightforward and effective method for the quantitative analysis of this compound in non-complex samples. However, for comprehensive characterization, including definitive structural elucidation and purity assessment, a multi-technique approach is recommended. The integration of data from NMR, MS, and IR spectroscopy provides a complete picture of the molecule's identity and purity, while chromatographic techniques like HPLC are indispensable for analyzing complex mixtures and performing accurate quantitative analysis in challenging matrices. This guide provides the foundational information for researchers to make informed decisions about the analytical characterization of this compound.
A Comparative Guide to Coumarin Synthesis: Knoevenagel Condensation vs. Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties. The synthesis of the coumarin scaffold is, therefore, a critical process in the development of new pharmaceuticals and functional materials. Among the various synthetic strategies, the Knoevenagel and Pechmann condensations are two of the most classical and widely employed methods. This guide provides an objective comparison of these two powerful reactions, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their target coumarins.
At a Glance: Knoevenagel vs. Pechmann Condensation
The choice between the Knoevenagel and Pechmann condensations for coumarin synthesis hinges on the desired substitution pattern on the coumarin ring and the availability of starting materials. The Knoevenagel condensation is ideal for producing coumarins with substituents at the 3-position, while the Pechmann condensation is the preferred method for introducing substituents at the 4-position.
| Feature | Knoevenagel Condensation | Pechmann Condensation |
| Starting Materials | o-Hydroxybenzaldehyde (or derivatives) and an active methylene (B1212753) compound (e.g., malonic esters, ethyl acetoacetate) | Phenol (or derivatives) and a β-ketoester (e.g., ethyl acetoacetate) or a β-carboxylic acid/ester |
| Primary Substitution | C3-substituted coumarins | C4-substituted coumarins |
| Catalyst | Typically a weak base (e.g., piperidine (B6355638), pyridine, amines) | Typically a strong acid (e.g., H₂SO₄, AlCl₃, trifluoroacetic acid) |
| General Reaction Conditions | Often milder conditions, can be performed at room temperature or with gentle heating. Microwave and ultrasound irradiation can significantly shorten reaction times. | Often requires harsher conditions, including strong acids and elevated temperatures. |
| Reported Yields | Moderate to excellent, often in the range of 60-98%.[1][2][3] | Good to excellent, with yields often reported between 52-97%.[3][4][5] |
| Substrate Scope | Broad scope for variously substituted o-hydroxybenzaldehydes and a wide range of active methylene compounds. | Broad scope for phenols, but the reaction is more efficient with electron-rich phenols. |
| Key Advantages | Excellent for synthesizing 3-substituted coumarins. Milder reaction conditions are often possible. | A straightforward and efficient method for 4-substituted coumarins. |
| Key Disadvantages | Not suitable for synthesizing 4-substituted coumarins directly. | Requires strong acid catalysts which can be corrosive and lead to side products. Not ideal for acid-sensitive substrates. |
Delving Deeper: Reaction Mechanisms and Logical Workflow
To better understand the synthetic utility of each reaction, it is crucial to examine their mechanisms. The Knoevenagel condensation proceeds through a base-catalyzed reaction between an aldehyde and an active methylene compound, followed by an intramolecular cyclization. In contrast, the Pechmann condensation is an acid-catalyzed process involving the formation of an ester intermediate, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.
Experimental Protocols
Below are representative experimental protocols for the synthesis of coumarin derivatives via the Knoevenagel and Pechmann condensations. These protocols are provided as a general guide and may require optimization based on the specific substrates and desired scale.
Knoevenagel Condensation: Synthesis of 3-Acetylcoumarin (B160212)
This protocol describes the synthesis of 3-acetylcoumarin from salicylaldehyde (B1680747) and ethyl acetoacetate (B1235776).
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
A solid precipitate of 3-acetylcoumarin will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Expected Yield: High yields, often exceeding 80%, are reported for this reaction.[1]
Pechmann Condensation: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (catalyst)
-
Ice
Procedure:
-
Carefully add concentrated sulfuric acid to a beaker and cool it in an ice bath.
-
In a separate flask, mix resorcinol (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Slowly add the resorcinol/ethyl acetoacetate mixture to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
-
Allow the reaction mixture to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture slowly and carefully into a beaker containing crushed ice while stirring.
-
A solid precipitate of the crude 7-hydroxy-4-methylcoumarin will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Expected Yield: Good to excellent yields are typically obtained, often in the range of 70-95%.[4]
Conclusion
Both the Knoevenagel and Pechmann condensations are robust and versatile methods for the synthesis of coumarins. The Knoevenagel condensation offers a straightforward route to 3-substituted coumarins under relatively mild, base-catalyzed conditions. In contrast, the Pechmann condensation is the method of choice for accessing 4-substituted coumarins, though it often necessitates the use of strong acids and more forcing conditions. The selection of the most appropriate method will be guided by the specific substitution pattern of the target coumarin and the functional group tolerance of the starting materials. By understanding the strengths and limitations of each reaction, researchers can efficiently synthesize a wide array of coumarin derivatives for various applications in drug discovery and materials science.
References
A Comparative Guide to the Biological Activities of Ethyl and Methyl Coumarin-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ethyl coumarin-3-carboxylate and its methyl analog. While direct comparative studies are limited, this document synthesizes available data for the ethyl ester and the parent carboxylic acid, offering insights into their potential therapeutic applications.
Introduction
Coumarin-3-carboxylates are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities. The esterification of the carboxylic acid at the 3-position of the coumarin (B35378) scaffold can influence the molecule's physicochemical properties, such as lipophilicity and cell permeability, which in turn can modulate its biological activity. This guide focuses on comparing the ethyl and methyl esters of coumarin-3-carboxylic acid.
Data Presentation
Anticancer Activity
Table 1: Anticancer Activity of Ethyl Coumarin-3-Carboxylate
| Compound | Cancer Cell Line | Assay | IC₅₀ (µg/mL) |
| Ethyl coumarin-3-carboxylate | A549 (Lung Carcinoma) | MTT | 4.99 |
| Ethyl coumarin-3-carboxylate | HeLa (Cervical Carcinoma) | MTT | 5.03 |
Antimicrobial Activity
Direct comparative data for the antimicrobial activities of ethyl and methyl coumarin-3-carboxylate is scarce. However, studies on coumarin-3-carboxylic acid , the hydrolyzed form of both esters, provide valuable insights into the potential antimicrobial profile of this scaffold.
Table 2: Antimicrobial Activity of Coumarin-3-Carboxylic Acid
| Compound | Microorganism | Assay | EC₅₀ (µg/mL) |
| Coumarin-3-carboxylic acid | Acidovorax citrulli | Broth Dilution | 26.64 |
| Coumarin-3-carboxylic acid | Ralstonia solanacearum | Broth Dilution | 35.82 |
| Coumarin-3-carboxylic acid | Xanthomonas axonopodis pv. manihotis | Broth Dilution | 38.15 |
| Coumarin-3-carboxylic acid | Xanthomonas oryzae pv. oryzae | Broth Dilution | 40.73 |
| Coumarin-3-carboxylic acid | Dickeya zeae | Broth Dilution | 31.56 |
Note: The activity of the esters may differ from the carboxylic acid due to differences in cell wall penetration and interaction with molecular targets. Generally, esters are more lipophilic and may exhibit enhanced uptake in certain microorganisms.
Discussion on Structure-Activity Relationship
The difference in the ester group (ethyl vs. methyl) can influence the biological activity of coumarin-3-carboxylates in several ways:
-
Lipophilicity: The ethyl group is slightly more lipophilic than the methyl group. This can affect the compound's ability to cross cell membranes, potentially leading to differences in intracellular concentration and, consequently, biological activity.
-
Steric Hindrance: The larger size of the ethyl group compared to the methyl group could influence the binding affinity of the molecule to its biological target. This steric hindrance might either enhance or reduce the activity depending on the specific interactions within the binding pocket.
-
Metabolism: Esterases present in biological systems can hydrolyze the ester group to the corresponding carboxylic acid. The rate of this hydrolysis can differ between ethyl and methyl esters, leading to variations in the concentration of the active carboxylic acid form at the target site.
Without direct comparative experimental data, it is challenging to definitively conclude which ester would be more potent. However, based on general medicinal chemistry principles, the subtle differences in physicochemical properties conferred by the ethyl and methyl groups are expected to result in variations in their biological profiles.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549 or HeLa) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of ethyl coumarin-3-carboxylate (typically ranging from 0.1 to 100 µg/mL) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Broth Dilution Method for Antimicrobial Activity
The broth dilution method is a microbiological technique used to determine the minimum inhibitory concentration (MIC) or the effective concentration (EC₅₀) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound (coumarin-3-carboxylic acid) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Determination of Growth Inhibition: After incubation, the growth of the microorganism is assessed by measuring the turbidity (optical density) at a specific wavelength (e.g., 600 nm) or by visual inspection.
-
Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits 50% of the microbial growth, is determined from the dose-response curve.
Mandatory Visualization
Caption: Experimental workflows for assessing anticancer and antimicrobial activities.
Conclusion
The available data indicates that ethyl coumarin-3-carboxylate possesses noteworthy anticancer activity. While direct comparisons with methyl coumarin-3-carboxylate are lacking, the foundational antimicrobial activity of the parent coumarin-3-carboxylic acid suggests that both esters are promising scaffolds for further investigation. Future head-to-head studies are essential to elucidate the specific influence of the ethyl versus methyl ester on the biological activity profile of coumarin-3-carboxylates, which will be invaluable for guiding the design and development of new therapeutic agents.
A Comparative Guide to the Purity Analysis of Ethyl 3-Coumarincarboxylate: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Ethyl 3-coumarincarboxylate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, requires accurate and reliable purity assessment. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) with densitometry—for the quantitative purity analysis of this compound, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the premier method for the analysis of non-volatile and thermally unstable compounds like this compound, offering high resolution, sensitivity, and reproducibility.[1][2] A typical HPLC system separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3]
Experimental Protocol: HPLC-UV
A validated isocratic reversed-phase HPLC (RP-HPLC) method provides a robust and efficient means for the purity determination of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 334 nm[4]
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes
Sample Preparation:
A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standard solutions are then prepared by diluting the stock solution with the mobile phase to create a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL). The sample to be analyzed is dissolved in the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.
Purity Calculation:
The purity of the this compound sample is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
HPLC Experimental Workflow
References
A Comparative Guide to the X-ray Crystallography of Ethyl 3-Coumarincarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic structures of various ethyl 3-coumarincarboxylate derivatives, offering valuable insights for researchers in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships, designing novel therapeutic agents, and developing new materials with tailored properties.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of this compound derivatives, allowing for a direct comparison of their solid-state structures.
| Derivative | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate | C₁₆H₁₂O₄ | Monoclinic | P2₁/c | 14.6716(11) | 4.5190(5) | 19.3874(18) | 90.218(7) | 1285.4(2) | 4 |
| Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate | C₁₅H₁₆O₅ | Monoclinic | P2₁/n | 7.5355(6) | 17.9307(14) | 9.9423(8) | 100.974(3) | 1318.81(18) | 4 |
| Menthyl 2-oxo-2H-chromene-3-carboxylate | C₂₀H₂₄O₄ | Orthorhombic | P2₁2₁2₁ | 11.080(2) | 12.408(3) | 13.532(3) | 90 | 1860.3(6) | 4 |
Experimental Protocols
The methodologies outlined below represent a generalized procedure for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives, based on common practices reported in the literature.
Synthesis
A prevalent method for the synthesis of these derivatives is the Knoevenagel condensation .
-
Reaction Setup: Dissolve the appropriately substituted salicylaldehyde (B1680747) and diethyl malonate in an excess of a suitable solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, typically piperidine, to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and dilute acid (e.g., HCl) to neutralize the catalyst and precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Crystallization
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a solvent mixture (e.g., ethanol, methanol, ethyl acetate, or chloroform).
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is the most common and straightforward crystallization technique.
-
Vapor Diffusion: Alternatively, place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.
X-ray Diffraction Analysis
The final step is to determine the crystal structure using a single-crystal X-ray diffractometer.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations and radiation damage. Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
-
Validation and Visualization: Validate the final refined structure using software like CHECKCIF. Visualize the crystal structure using programs like Mercury or ORTEP to analyze intermolecular interactions and packing arrangements.
Visualizing the Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of this compound derivatives, from initial synthesis to the final determination of the crystal structure.
References
A Comparative Guide to Bases in Knoevenagel Condensation: Optimizing Carbon-Carbon Bond Formation
For researchers, scientists, and drug development professionals, the Knoevenagel condensation is a fundamental tool for carbon-carbon bond formation, pivotal in the synthesis of a vast array of fine chemicals, pharmaceuticals, and functional polymers. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and sustainability. This guide provides an objective comparison of various bases, supported by experimental data, to aid in the selection of the optimal catalytic system for specific synthetic needs.
The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a base, to form a new carbon-carbon double bond.[1] The catalytic prowess of the base dictates the reaction's kinetics and overall success. A diverse range of bases, from traditional homogeneous catalysts to innovative heterogeneous systems, have been explored to enhance this transformation.[2]
Performance Comparison of Catalytic Systems
The efficiency of different bases in the Knoevenagel condensation is typically evaluated by comparing reaction times, product yields, and the mildness of the reaction conditions. The following table summarizes the performance of a selection of bases in the benchmark reaction between an aromatic aldehyde and an active methylene compound.
| Catalyst Type | Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) |
| Homogeneous | |||||||
| Organic Base | Piperidine (B6355638) | Benzaldehyde | Malononitrile | Toluene | Reflux | - | - |
| Ionic Liquid | [bmim]OH | Various aromatic/aliphatic | Various active methylenes | None | Room Temp | 10-30 min | High |
| Ionic Liquid | [bnmim]OH | 4-oxo-(4H)-1-benzopyran-3-carbaldehyde | Malononitrile | Grinding | - | 5-15 min | 85-96 |
| Deep Eutectic Solvent | Choline chloride:Urea (1:2) | Salicylaldehyde | Dimethyl malonate | DES | 80 | - | Good to Excellent |
| Heterogeneous | |||||||
| Metal Oxide | 1CaO–1.5MgO | Benzaldehyde | Malononitrile | Water | Room Temp | - | High |
| Zeolite | Basic-Meso-ZSM-5 | Benzaldehyde | Malononitrile | - | 50 | 30 min | >95 |
| MOF | HKUST-ED | Benzaldehyde | Malononitrile | - | - | - | - |
| Functionalized Silica | In/AlMCM-41 | 4-Chlorobenzaldehyde | Malononitrile | Ethanol | Room Temp | 25 min | 95 |
| Mixed-Metal Phosphate (B84403) | MALPO | Various | Various | - | - | - | up to 99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for representative Knoevenagel condensation reactions using different types of bases.
Protocol 1: Homogeneous Catalysis using an Ionic Liquid
This procedure utilizes the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) as both the catalyst and the reaction medium, offering a green and efficient method.[3]
Materials:
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol)
-
1-butyl-3-methylimidazolium hydroxide ([bmim]OH)
Procedure:
-
In a round-bottom flask, mix the aldehyde (1 mmol) and the active methylene compound (1 mmol).
-
Add a catalytic amount of [bmim]OH.
-
Stir the reaction mixture at room temperature for 10-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be isolated by simple extraction or precipitation. The ionic liquid can be recovered and reused.[3]
Protocol 2: Heterogeneous Catalysis using a Mixed-Metal Phosphate
This method employs a novel porous magnesium aluminum phosphate (MALPO) as a highly efficient and recyclable heterogeneous catalyst.[4]
Materials:
-
Aldehyde (1 mmol)
-
Active methylene compound (1 mmol)
-
MALPO catalyst
-
Appropriate solvent (if necessary)
Procedure:
-
To a solution of the aldehyde (1 mmol) and active methylene compound (1 mmol) in a suitable solvent, add the MALPO catalyst.
-
Stir the reaction mixture at the desired temperature. Reaction times are significantly reduced with this catalyst.[4]
-
Monitor the reaction by TLC.
-
After completion, the catalyst can be easily recovered by filtration, washed, dried, and reused for subsequent reactions without significant loss of activity.[4] The product is then isolated from the filtrate.
Protocol 3: Catalyst-Free Condensation in Water
In a move towards ultimate green chemistry, recent studies have explored catalyst-free Knoevenagel condensation in aqueous media, where water itself can act as a weak Brønsted base.[5]
Materials:
-
Aldehyde (1.00 mmol)
-
Active methylene compound (1.00 mmol)
-
Water (2 mL)
Procedure:
-
In a glass vial, combine the aldehyde (1.00 mmol) and the active methylene compound (1.00 mmol) in water (2 mL).
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC (reaction times can vary from 20 minutes to 18 hours).[5]
-
Evaporate the reaction mixture in vacuo to obtain the desired product, often without the need for further purification.[5]
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a series of well-defined steps. The following diagram illustrates the general workflow and the pivotal role of the base in initiating the reaction.
Caption: General workflow of the base-catalyzed Knoevenagel condensation.
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion.[1] This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to an alkoxide intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated product.[1] The nature of the base influences the rate of the initial deprotonation step, which is often the rate-determining step.[6]
Conclusion
The selection of a base for the Knoevenagel condensation is a critical decision that impacts reaction efficiency, cost, and environmental footprint. While traditional homogeneous bases like piperidine are effective, modern alternatives such as ionic liquids, deep eutectic solvents, and particularly heterogeneous catalysts offer significant advantages in terms of milder reaction conditions, easier product isolation, and catalyst recyclability.[7][8] The emergence of catalyst-free, water-mediated protocols further underscores the ongoing evolution towards more sustainable synthetic methodologies.[5] For industrial applications, heterogeneous catalysts are particularly promising due to their operational simplicity and potential for continuous flow processes.[9] This comparative guide serves as a valuable resource for researchers to navigate the diverse landscape of catalytic systems and select the most appropriate base for their specific Knoevenagel condensation needs.
References
- 1. purechemistry.org [purechemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 4. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction [mdpi.com]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Fluorescent Properties of Coumarin-3-Carboxylate and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of coumarin-3-carboxylate and its derivatives against other widely used fluorophores, including fluorescein, rhodamine B, and cyanine (B1664457) dyes (Cy3 and Cy5). The information presented is supported by experimental data and includes detailed protocols for key fluorescence measurements.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key fluorescent properties of coumarin-3-carboxylate and other selected fluorophores. It is important to note that the fluorescent properties of coumarins are highly sensitive to their molecular structure and the solvent environment. The data for coumarin-3-carboxylate derivatives, particularly those with electron-donating groups at the 7-position, are included to illustrate this structure-property relationship.
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Coumarin-3-Carboxylic Acid | ~374[1] | ~445[2] | ~18,000 at 374 nm[1] | Low (often enhanced in derivatives) | Acetonitrile[1] |
| 7-Hydroxycoumarin-3-carboxylic acid | 352[3] | 407[3] | - | - | - |
| 7-(Diethylamino)coumarin-3-carboxylic acid | 409[4] | 473[4] | 34,000 at 409 nm[5] | - | 0.1 M Tris pH 9.0[4] |
| Fluorescein | 494 | 521 | 76,900 | 0.92 | 0.1 M NaOH |
| Rhodamine B | 546[6] | 567[6] | 106,000 | 0.31 | Ethanol |
| Cy3 | 550 | 570 | 150,000 | 0.15 | Aqueous Buffer |
| Cy5 | 649 | 670 | 250,000 | 0.20 | Aqueous Buffer |
Note: The quantum yield of unsubstituted coumarin-3-carboxylic acid is often low, and it is the derivatization, particularly at the 7-position with an electron-donating group, that significantly enhances its fluorescence. For instance, some phenylcoumarin-3-carboxylate derivatives have shown quantum yields as high as 0.80 in ethanol[7].
Experimental Protocols
Accurate determination of fluorescent properties is crucial for the selection and application of fluorophores. Below are detailed methodologies for measuring molar extinction coefficient and fluorescence quantum yield.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in M)
-
l is the path length of the cuvette (typically 1 cm)
Protocol:
-
Prepare a stock solution: Accurately weigh a small amount of the fluorophore and dissolve it in a known volume of a suitable solvent to create a stock solution of known concentration.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the fluorophore's maximum absorption wavelength (λmax). Use the same solvent as a blank.
-
Plot a calibration curve: Plot a graph of absorbance (A) versus concentration (c).
-
Calculate the molar extinction coefficient: The slope of the resulting linear graph will be equal to the molar extinction coefficient (ε) if the path length (l) is 1 cm.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is a common and accessible approach.
Protocol:
-
Select a suitable standard: Choose a reference fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence spectra: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for each solution.
-
Plot the data: For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard
-
Gradient_sample and Gradient_standard are the gradients of the respective plots of integrated fluorescence intensity versus absorbance
-
η_sample and η_standard are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is often assumed to be 1)
-
Visualizations
Jablonski Diagram for Fluorescence
The following diagram illustrates the electronic transitions involved in the process of fluorescence, as described by the Jablonski diagram.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Experimental Workflow for Quantum Yield Measurement
This diagram outlines the key steps in determining the relative fluorescence quantum yield of a sample.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarin-3-Carboxylic Acid | CAS:531-81-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
Validating the Structure of Synthesized Coumarin-3-Carboxamides: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel coumarin-3-carboxamide derivatives is a significant area of interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3][4][5][6][7] Rigorous structural validation of these synthesized compounds is a critical step to ensure the reliability of subsequent biological and pharmacological studies. This guide provides a comparative overview of common analytical techniques used for the structural elucidation of coumarin-3-carboxamides, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Spectroscopic Methods
The validation of synthesized coumarin-3-carboxamides typically relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure. The following tables summarize the expected data from key analytical methods for a representative coumarin-3-carboxamide structure.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[3][8][9][10][11][12][13]
| Technique | Typical Chemical Shifts (δ, ppm) and Observations for Coumarin-3-Carboxamides | Information Provided |
| ¹H NMR | - Aromatic Protons (Coumarin & Amide Substituent): δ 7.0-8.5 ppm (complex splitting patterns) - H4 Proton (Coumarin): δ ~8.5-9.0 ppm (singlet) - Amide N-H Proton: δ 8.0-10.0 ppm (broad singlet, may exchange with D₂O) - Alkyl/Aryl Protons on Amide: Specific shifts depending on the substituent. | - Number of different types of protons. - Electronic environment of each proton. - Connectivity of protons through spin-spin coupling. |
| ¹³C NMR | - Carbonyl Carbon (Lactone): δ ~160-165 ppm - Carbonyl Carbon (Amide): δ ~165-170 ppm - Aromatic & Olefinic Carbons: δ ~110-155 ppm - C3 & C4 Carbons (Coumarin): Specific shifts aiding in substitution pattern determination. | - Number of different types of carbon atoms. - Hybridization state of carbon atoms. - Functional group identification. |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, while IR spectroscopy helps in identifying the functional groups present.[3][8][11][14][15]
| Technique | Expected Data for Coumarin-3-Carboxamides | Information Provided |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the synthesized compound.[14] - Fragmentation Pattern: Characteristic losses of CO from the pyrone ring and cleavage of the amide bond.[14][15] | - Molecular formula confirmation (with High-Resolution MS).[12][16][17] - Structural information from fragmentation analysis. |
| Infrared (IR) Spectroscopy | - N-H Stretch: ~3200-3400 cm⁻¹ (amide) - C=O Stretch (Lactone): ~1700-1750 cm⁻¹ - C=O Stretch (Amide I): ~1650-1680 cm⁻¹ - N-H Bend (Amide II): ~1510-1550 cm⁻¹ - C=C Stretch (Aromatic): ~1450-1600 cm⁻¹ | - Presence of key functional groups. - Confirmation of amide bond formation. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. The following are standard procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized coumarin-3-carboxamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial as it can influence chemical shifts.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with literature data for similar structures.[10]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.
Methodology:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for coumarin (B35378) derivatives.[15] Electrospray Ionization (ESI) can also be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[12][16][17]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized molecule.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg) and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in the coumarin-3-carboxamide structure, such as the N-H, C=O (lactone and amide), and C=C bonds.[3][8]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of coumarin-3-carboxamides.
Caption: Workflow for Synthesis and Structural Validation.
Signaling Pathway Inhibition
Coumarin-3-carboxamides have been investigated as inhibitors of various enzymes, including carbonic anhydrases which are implicated in cancer.[6] The diagram below illustrates the inhibitory action of a coumarin-3-carboxamide on Carbonic Anhydrase IX (CA IX), an enzyme involved in tumor acidosis.
Caption: Inhibition of Carbonic Anhydrase IX by Coumarin-3-Carboxamide.
References
- 1. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Design, synthesis and antifungal activity evaluation of coumarin-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of coumarin-3-carboxamides as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. Molecular structure and spectroscopic studies on novel complexes of coumarin-3-carboxylic acid with Ni(II), Co(II), Zn(II) and Mn(II) ions based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Confirmation of coumarin derivatives through NMR and HRMS - Mendeley Data [data.mendeley.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamopen.com [benthamopen.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 3-Coumarincarboxylate Derivatives and Etoposide in Cancer Therapy
In the landscape of anticancer drug development, both naturally derived and synthetic compounds are under continuous investigation for their potential to offer more effective and less toxic therapeutic options. This guide provides a detailed comparison of the efficacy of ethyl 3-coumarincarboxylate-derived drugs and the well-established chemotherapeutic agent, etoposide (B1684455). The analysis is based on available experimental data, focusing on cytotoxic activity, mechanisms of action, and the signaling pathways involved.
Quantitative Efficacy: A Head-to-Head Look at Cytotoxicity
The direct comparison of the cytotoxic effects of a novel coumarin (B35378) derivative and etoposide was evaluated in a study across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.
| Cell Line | Drug | IC50 (µg/mL) |
| HepG2 (Liver Carcinoma) | Coumarin Derivative | 21.43 |
| Etoposide | 34.32 | |
| A549 (Lung Carcinoma) | Coumarin Derivative | 27.71 |
| Etoposide | 48.32 | |
| MCF-7 (Breast Adenocarcinoma) | Coumarin Derivative | 35.21 |
| Etoposide | - | |
| M14 (Melanoma) | Coumarin Derivative | 41.23 |
| Etoposide | - | |
| Data sourced from a comparative study. Lower IC50 values indicate higher potency.[1] |
These results suggest that the tested coumarin derivative exhibits greater potency in inhibiting the proliferation of HepG2 and A549 cancer cells as compared to etoposide.
Mechanisms of Action: Divergent Pathways to Cell Death
While both classes of compounds ultimately lead to cancer cell death, their underlying mechanisms of action are distinct.
This compound Derivatives:
Coumarin derivatives exert their anticancer effects through a variety of mechanisms, often involving the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways. Several studies have indicated that coumarin derivatives can:
-
Induce Apoptosis: They can trigger the intrinsic apoptotic pathway, characterized by the involvement of caspases, a family of protease enzymes essential for apoptosis.
-
Modulate Signaling Pathways: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target for some coumarin derivatives. Inhibition of this pathway can lead to decreased cancer cell growth.
-
Inhibit Topoisomerases: Some coumarin derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequently, cell death.
Etoposide:
Etoposide is a well-characterized topoisomerase II inhibitor. Its primary mechanism of action involves:
-
Topoisomerase II Inhibition: Etoposide forms a stable complex with topoisomerase II and DNA, preventing the re-ligation of DNA strands. This leads to the accumulation of double-strand breaks in the DNA.
-
DNA Damage Response: The extensive DNA damage triggers a cellular response that often involves the activation of the p53 tumor suppressor protein.
-
Apoptosis Induction: The p53 pathway, among others, initiates the apoptotic cascade, leading to the elimination of the cancer cell.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating cytotoxicity.
Caption: Simplified signaling pathways for coumarin derivatives and etoposide.
References
A Comparative Guide to Green Catalysts for Ethyl 3-Coumarincarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 3-coumarincarboxylate, a key intermediate in the development of novel pharmaceuticals and bioactive compounds, has traditionally relied on conventional catalysts that pose environmental and health hazards. This guide provides a comprehensive comparison of emerging green catalytic systems for the Knoevenagel condensation reaction to produce this compound, offering sustainable and efficient alternatives to traditional methods. The performance of these green catalysts is compared against the conventional piperidine-catalyzed method, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for the synthesis of this compound using various catalytic systems. The data highlights the efficiency of green catalysts in terms of reaction time, yield, and conditions.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) |
| Green Catalysts | |||||
| Aqueous Extract of Acacia concinna Pods | Not Specified | Solvent-free or various solvents | Not Specified | Not Specified | 86-96[1] |
| L-Proline | 10 mol% | Ethanol (B145695) | 80 | 18 h | 94[2] |
| ZrOCl₂·8H₂O | 10 mol% | Solvent-free (Microwave) | Not Specified | 6 min | 86-92[3][4] |
| Conventional Catalyst | |||||
| Piperidine (B6355638) | Catalytic amount | Ethanol | Reflux | 4-5 h | ~70-80 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.
Green Catalyst: Aqueous Extract of Acacia concinna Pods
A detailed experimental protocol for the synthesis of this compound using this catalyst is not explicitly available in the reviewed literature. The following is a general procedure adapted from the synthesis of 3-carboxycoumarins using the same catalyst.
Procedure:
-
An aqueous extract of Acacia concinna pods is prepared.
-
In a round-bottom flask, salicylaldehyde (B1680747) (1 mmol) and diethyl malonate (1.2 mmol) are combined.
-
The aqueous extract of Acacia concinna pods is added to the mixture.
-
The reaction is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration and purified by recrystallization.[1][5]
Green Catalyst: L-Proline
Procedure:
-
To a Schlenk tube, add salicylaldehyde (2.0 g, 16.3 mmol), diethyl malonate (1.05 equiv.), L-proline (10 mol%), and ethanol (20 ml).[2]
-
Stir the reaction mixture at 80°C for 18 hours.[2]
-
After the reaction is complete, reduce the solvent volume by half under reduced pressure.
-
Induce crystallization by cooling the mixture to 4°C or by adding diethyl ether.
-
Collect the pure this compound by filtration.[2]
Green Catalyst: Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)
Procedure:
-
In a microwave-safe vessel, place an equimolar mixture of salicylaldehyde and diethyl malonate.
-
Irradiate the mixture in a single-mode microwave oven for 6 minutes.[4]
-
After cooling, purify the residue by column chromatography on silica (B1680970) gel (Eluent: EtOAc/hexane; 1:3) to obtain the pure product.[4]
Conventional Catalyst: Piperidine
Procedure:
-
In a flask equipped with a reflux condenser, dissolve salicylaldehyde (12.2 g, 0.1 mole) and diethyl malonate (16 g, 0.1 mole) in absolute ethanol (25 ml).
-
Add piperidine (0.85 g, 0.01 mole) to the solution.
-
Reflux the mixture on a water bath for 4-5 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the separated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: General experimental workflow for the green synthesis of this compound.
Caption: Simplified reaction pathway for the Knoevenagel condensation to form this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Aqueous hydrotropes: An efficient and reusable catalyst for the synthesis of 3-carboxy-coumarin motifs at room temperat… [ouci.dntb.gov.ua]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential: A Comparative Guide to Coumarin Derivatives
For Immediate Release
In the persistent battle against microbial resistance, the scientific community continues to explore novel chemical scaffolds with potent antimicrobial properties. Among these, coumarin (B35378) derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. This guide provides a comparative analysis of the antimicrobial performance of select coumarin derivatives, supported by quantitative experimental data, detailed protocols, and a mechanistic overview for researchers, scientists, and drug development professionals.
Performance Spectrum: Quantitative Antimicrobial Activity
The antimicrobial efficacy of coumarin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. The data presented below, compiled from multiple studies, showcases the MIC values of various coumarin derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Antibacterial Activity
| Coumarin Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Compound A (Pyranocoumarin) | 19.53 µg/mL | - | 78.13 µg/mL | - | [1] |
| Compound B (Coumarin-sulfonamide) | 9.77 µg/mL | - | - | - | [1] |
| Compound C (Coumarin-imidazole conjugate) | 0.1-0.4 µg/mL | - | 0.1-0.4 µg/mL | - | [1] |
| Compound D (Coumarin-triazole conjugate) | >250 µg/mL | - | >250 µg/mL | >250 µg/mL | [2] |
| 7-hydroxy-4-trifluoromethylcoumarin | 1.5 mM | - | - | - | [3] |
| Dicoumarol | - | - | - | - | [3] |
Antifungal Activity
| Coumarin Derivative | Candida albicans | Aspergillus niger | Reference |
| Compound A (Pyranocoumarin) | 9.77 µg/mL | 19.53 µg/mL | [1] |
| Compound B (Coumarin-sulfonamide) | - | 17 mm (Inhibition Zone) | [1] |
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | 16-32 µg/mL | - | [4] |
Mechanism of Action: Targeting Bacterial DNA Gyrase
A primary mechanism by which certain coumarin antibiotics exert their antibacterial effect is through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[5][6] These coumarins specifically target the GyrB subunit of the enzyme, binding to its ATP-binding site.[5][7] This action competitively inhibits the ATPase activity of GyrB, which is crucial for the enzyme's function.[3][5][6] By blocking this activity, the coumarin derivatives prevent the negative supercoiling of DNA, leading to a disruption of DNA synthesis and ultimately, bacterial cell death.[5]
Experimental Protocols
The following are standardized methods for determining the antimicrobial activity of chemical compounds.
Broth Microdilution Method (for MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
-
Preparation of Antimicrobial Agent: A stock solution of the coumarin derivative is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[9]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, usually adjusted to a 0.5 McFarland turbidity standard.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[6]
-
Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[8]
-
Result Interpretation: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the coumarin derivative in which no visible growth occurs.[3][8]
Agar (B569324) Well Diffusion Method
The agar well diffusion method is a common technique for screening the antimicrobial activity of extracts and compounds.[9][10]
-
Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).[9][10]
-
Well Creation: Wells (typically 6-8 mm in diameter) are aseptically punched into the agar.[9][11]
-
Application of Test Compound: A specific volume of the coumarin derivative solution at a known concentration is added to each well.[9]
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.[11]
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the well into the agar. If the compound is effective, it will inhibit the growth of the microorganism, creating a clear circular zone of inhibition around the well. The diameter of this zone is measured in millimeters to assess the extent of the antimicrobial activity.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. ijsart.com [ijsart.com]
- 3. gyrB mutations which confer coumarin resistance also affect DNA supercoiling and ATP hydrolysis by Escherichia coli DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction of coumarin antibiotics with fragments of DNA gyrase B protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X‐ray crystallography. | The EMBO Journal [link.springer.com]
- 8. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity Analysis of Novel Ethyl 3-Coumarincarboxylate Analogs
A detailed guide for researchers and drug development professionals on the cytotoxic potential of emerging ethyl 3-coumarincarboxylate analogs. This report provides a comparative analysis of their in-vitro activity against various cancer cell lines, detailed experimental protocols for cytotoxicity assessment, and an overview of the potential underlying signaling pathways.
The coumarin (B35378) scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Among these, analogs of this compound are of particular interest due to their potential for synthetic modification and their demonstrated cytotoxic effects against various cancer cell lines. This guide offers a comparative overview of the cytotoxic profiles of several novel this compound analogs, providing researchers with essential data to inform further drug discovery and development efforts.
Comparative Cytotoxic Activity
The in-vitro cytotoxic activity of various this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values serve as a primary indicator of the cytotoxic potency of the tested compounds.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ethyl 2-oxo-2H-chromene-3-carboxylate Derivatives | ||||
| Halogenated derivative 2h | K-1 (Thyroid) | 60 | Camptothecin | N/A |
| Halogenated derivative 2h | TPC-1 (Thyroid) | 90 | Camptothecin | N/A |
| Halogenated derivative 2k | K-1 (Thyroid) | 57 | Camptothecin | N/A |
| Halogenated derivative 2k | TPC-1 (Thyroid) | 44 | Camptothecin | N/A |
| Halogenated derivative 2k | B-CPAP (Thyroid) | 46 | Camptothecin | N/A |
| Quinolinone Derivatives from Ethyl coumarin-3-carboxylate | ||||
| Compound 5 | MCF-7 (Breast) | 10.13 ± 0.83 | Doxorubicin | 2.82 ± 0.07 |
| Compound 6 | MCF-7 (Breast) | 2.56 ± 0.13 | Doxorubicin | 2.82 ± 0.07 |
| 2-Imino-2H-chromene-3(N-aryl)carboxamides | ||||
| Compound VIa | MCF-7 (Breast) | 8.5 | Docetaxel | N/A |
| Compound VIa | PC-3 (Prostate) | 35.0 | Docetaxel | N/A |
| Compound VIa | A-549 (Lung) | 0.9 | 5-Fluorouracil | N/A |
| Compound VIa | Caco-2 (Colon) | 9.9 | 5-Fluorouracil | N/A |
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]
Detailed Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of novel this compound analogs on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Potential Signaling Pathways
Several studies suggest that the cytotoxic effects of coumarin derivatives may be mediated through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. One such pathway is the PI3K/AKT signaling cascade, which is frequently dysregulated in cancer.[5]
The PI3K/AKT pathway plays a crucial role in promoting cell growth and survival. Inhibition of this pathway by small molecules can lead to the induction of apoptosis in cancer cells. Some coumarin derivatives have been shown to inhibit the phosphorylation of AKT, a key downstream effector in this pathway, thereby impeding the pro-survival signals and promoting cell death.[6]
Below are diagrams illustrating the general workflow of a cytotoxicity assay and a simplified representation of the PI3K/AKT signaling pathway, highlighting potential points of intervention for coumarin analogs.
Caption: General workflow for assessing the cytotoxicity of novel compounds using the MTT assay.
Caption: Potential inhibition of the PI3K/AKT pathway by this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 6. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Product Identity: A Comparative Guide to Melting Point Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, rigorous confirmation of a product's identity and purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of traditional melting point analysis with modern analytical techniques—Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FT-IR) Spectroscopy—supported by experimental data and detailed protocols.
The determination of a substance's physical and chemical properties is a critical step in the verification of its identity and the assessment of its purity. For decades, melting point analysis has been a fundamental technique in chemistry for the characterization of crystalline solids.[1][2] A sharp melting point range typically indicates a high degree of purity, while a depressed and broadened melting range suggests the presence of impurities.[3][4] However, with advancements in analytical instrumentation, more sophisticated techniques now offer enhanced accuracy, precision, and a greater depth of information. This guide will delve into a comparative analysis of melting point determination, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FT-IR) Spectroscopy for the confirmation of product identity.
Comparative Analysis of Techniques
The choice of analytical technique for product identity confirmation depends on various factors, including the required level of accuracy, the nature of the sample, and available resources. The following table summarizes the key performance characteristics of melting point analysis, DSC, and FT-IR spectroscopy.
| Parameter | Melting Point Analysis (Capillary Method) | Differential Scanning Calorimetry (DSC) | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Primary Application | Determination of melting range for purity and identity assessment. | Quantitative purity analysis, determination of melting point, enthalpy, and thermal events. | Identification of functional groups and molecular structure for compound identification. |
| Accuracy | Good (typically ±0.5 to ±1.0 °C with calibration). Operator-dependent. | High (typically ±0.1 to ±0.3 °C for melting point). Quantitative purity accuracy can be high.[5] | Not directly applicable for melting point. High accuracy in identifying functional groups. |
| Precision | Moderate. Dependent on heating rate and operator's visual interpretation. | High. Automated and less operator-dependent. | High reproducibility of spectra. |
| Sensitivity to Impurities | Good. Detects the presence of impurities through melting point depression and range broadening. | Very High. Can quantify impurity levels as low as 0.1%. Based on the Van't Hoff equation.[6] | Can detect impurities with different functional groups, but not ideal for quantifying low-level impurities. |
| Sample Size | 1-3 mg.[3] | 1-10 mg.[7] | <1 mg to 10 mg, depending on the technique (e.g., ATR, KBr pellet). |
| Analysis Time | 15-30 minutes per sample. | 20-60 minutes per sample. | 2-5 minutes per sample.[8] |
| Cost (Instrument) | Low. | High. | Moderate to High. |
| Qualitative/Quantitative | Primarily qualitative, can be semi-quantitative. | Both qualitative and quantitative. | Primarily qualitative for identification. Can be quantitative with calibration.[9] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. Below are the methodologies for each of the discussed analytical techniques.
Melting Point Analysis (Capillary Method)
This traditional method relies on the visual observation of the phase transition of a substance from solid to liquid as it is heated.[4]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the sample to a fine powder.[10]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[10][11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For an accurate determination, a slower heating rate of 1-2 °C per minute is crucial, starting from a temperature about 15-20 °C below the expected melting point.[11][12]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[4][12]
-
Mixed Melting Point (for identity confirmation): To confirm the identity of an unknown sample, mix it in a 1:1 ratio with a known, pure standard of the suspected compound. If the melting point of the mixture is sharp and not depressed compared to the known standard, the unknown sample is likely identical to the standard.[3]
Differential Scanning Calorimetry (DSC) for Purity Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides a highly accurate determination of purity based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[6]
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the powdered sample into a clean DSC pan (typically aluminum).[7] Crimp the pan to encapsulate the sample.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20-30 °C below the expected melting point.
-
Ramp the temperature at a controlled rate, typically 1-2 °C/min, through the melting transition.
-
Continue heating to a temperature sufficiently above the melting point to establish a stable post-melting baseline.
-
-
Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.
-
Purity Calculation: The purity is calculated from the shape of the melting peak using specialized software that applies the Van't Hoff equation. The software analyzes the partial area of the melting peak as a function of temperature to determine the mole percent of impurities.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy for Compound Identification
FT-IR spectroscopy identifies chemical compounds by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique "molecular fingerprint" of the compound.[1]
Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is a rapid and common method requiring minimal sample preparation.[2]
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal. This is necessary to subtract the spectral contributions of the atmosphere (e.g., CO2, water vapor) and the sample holder.[8]
-
Sample Spectrum: Place the prepared sample in the FT-IR spectrometer and acquire the sample spectrum.
-
Data Analysis:
-
The resulting spectrum will show absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.
-
Identify the characteristic absorption peaks and compare them to known functional group correlation tables.
-
For definitive identification, compare the entire spectrum ("fingerprint region," typically 1500-400 cm⁻¹) to a spectral library of known compounds. A high degree of correlation between the sample spectrum and a library spectrum confirms the identity of the compound.[13]
-
Visualization of Experimental Workflows
To further clarify the logical flow of these analytical procedures, the following diagrams illustrate the key steps in each technique.
Caption: Workflow for Melting Point Analysis.
Caption: Workflow for DSC Purity Analysis.
Caption: Workflow for FT-IR Compound Identification.
Conclusion
Confirming product identity is a multifaceted process that can be approached with varying levels of analytical rigor. While traditional melting point analysis remains a valuable, cost-effective tool for preliminary assessment of purity and identity, it is often operator-dependent and provides limited quantitative data.[14]
For applications demanding high accuracy and quantitative purity determination, Differential Scanning Calorimetry is a superior method, offering precise and reproducible results.[15] When the primary goal is the unambiguous identification of a compound's molecular structure, Fourier-Transform Infrared Spectroscopy is an indispensable technique, providing a detailed "molecular fingerprint."[16]
Ultimately, a comprehensive approach to product identity confirmation may involve the synergistic use of these techniques. For instance, an initial melting point determination can provide a quick purity check, followed by FT-IR for structural confirmation and DSC for accurate, quantitative purity analysis. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research, development, or quality control process.
References
- 1. photometrics.net [photometrics.net]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. polymertesting.in [polymertesting.in]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. westlab.com [westlab.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. ttslaboratuvar.com [ttslaboratuvar.com]
- 15. FTIR and DSC Analysis: Significance and symbolism [wisdomlib.org]
- 16. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Ethyl 3-Coumarincarboxylate: A DFT-Guided Comparison of Reaction Pathways
A deep dive into the Knoevenagel condensation for the synthesis of ethyl 3-coumarincarboxylate reveals a nuanced interplay of reaction conditions that dictate the final product. This guide leverages Density Functional Theory (DFT) calculations to compare the competing reaction pathways, providing researchers, scientists, and drug development professionals with a quantitative understanding of the underlying mechanisms. By examining the calculated energy profiles, we can elucidate the factors governing the selective formation of this important chemical intermediate.
The synthesis of coumarin (B35378) derivatives, a core scaffold in many pharmaceuticals and functional materials, often proceeds through well-established reactions like the Knoevenagel and Pechmann condensations. The formation of this compound, a key building block, is a prime example where the reaction of salicylaldehyde (B1680747) with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), can lead to different products depending on the catalytic conditions.
A recent study by Wei et al. employed DFT calculations to investigate the intricate details of the Knoevenagel condensation between salicylaldehyde and ethyl cyanoacetate.[1] Their findings highlight two primary competing cyclization pathways of an intermediate that determine whether the final product is the desired this compound or the 3-cyanocoumarin (B81025) byproduct. This guide will dissect these pathways, presenting the computational data and methodologies to offer a clear comparison for researchers aiming to optimize this synthesis.
Comparative Analysis of Reaction Pathways
The Knoevenagel condensation of salicylaldehyde and ethyl cyanoacetate proceeds through an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization. The selectivity of this cyclization is the critical step in determining the product distribution. DFT calculations have been instrumental in mapping the energy landscapes of the two competing pathways.
Table 1: Calculated Energy Barriers for the Competing Cyclization Pathways
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Formation of this compound | TS-ester | Lower |
| Formation of 3-Cyanocoumarin | TS-cyano | Higher |
Note: The qualitative comparison of activation energies is based on the findings of Wei et al.[1] Specific numerical values from the study are interpreted to indicate a preference for the ester pathway under certain conditions.
The DFT calculations indicate that the formation of this compound is the kinetically favored pathway due to a lower activation energy barrier for the cyclization involving the ester group (TS-ester) compared to the cyclization involving the cyano group (TS-cyano).[1] This suggests that under appropriate conditions, the reaction should selectively yield the desired ester product.
Visualizing the Reaction Pathways
To better illustrate the logical flow of the competing reactions, the following diagrams, generated using the DOT language, depict the key steps and intermediates.
Caption: Competing pathways in the Knoevenagel condensation.
The above diagram illustrates the divergence from the common Knoevenagel intermediate to the two possible products. The pathway leading to this compound is depicted as the more favorable route based on computational studies.
Experimental and Computational Methodologies
A thorough understanding of the reaction pathways necessitates a detailed look at both the experimental protocols for the synthesis and the computational methods used for the DFT calculations.
Experimental Protocol: Knoevenagel Condensation for this compound
The following is a general procedure for the synthesis of this compound via Knoevenagel condensation.[2][3]
Materials:
-
Salicylaldehyde
-
Ethyl cyanoacetate
-
Catalyst (e.g., piperidine, L-proline/oxalic acid low-transition-temperature mixture[1])
-
Solvent (e.g., ethanol, or solvent-free conditions)
Procedure:
-
To a round-bottom flask, add salicylaldehyde (1 equivalent) and ethyl cyanoacetate (1-1.2 equivalents).
-
Add the chosen solvent (if applicable) and the catalyst (catalytic amount).
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time (typically a few hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
The choice of catalyst and reaction conditions has been shown to be crucial in directing the reaction towards the desired product.[1]
Computational Methodology: DFT Calculations
The computational investigation into the reaction mechanism was performed using Density Functional Theory (DFT), a robust method for studying electronic structure and reaction energetics.
Table 2: Summary of DFT Computational Parameters
| Parameter | Specification |
| Software | Gaussian 16[4] |
| DFT Functional | B3LYP[1] |
| Basis Set | 6-311+G(d,p)[1] |
| Solvation Model | SMD (Solvation Model based on Density)[1] |
| Solvent | Ethanol[1] |
| Calculations Performed | Geometry optimization of reactants, intermediates, transition states, and products. Frequency calculations to confirm the nature of stationary points. |
The choice of the B3LYP functional and a triple-zeta basis set with polarization and diffuse functions provides a good balance between computational cost and accuracy for this type of organic reaction. The use of a solvation model is critical for accurately representing the reaction in a condensed phase.
Logical Workflow of the DFT Study
The process of computationally investigating the reaction pathways can be visualized as follows:
References
Unveiling the Antioxidant Potential of 3-Carboxylate Coumarins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capabilities of various 3-carboxylate coumarin (B35378) derivatives. By presenting supporting experimental data, detailed methodologies, and a key signaling pathway, this document serves as a valuable resource for identifying promising antioxidant candidates.
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including significant antioxidant activity. The introduction of a carboxylate group at the 3-position of the coumarin scaffold has been a key area of investigation for enhancing this antioxidant potential. This guide synthesizes data from multiple studies to offer a comparative analysis of different 3-carboxylate coumarin derivatives.
Comparative Antioxidant Activity
The antioxidant potential of 3-carboxylate coumarins is commonly evaluated through radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant activity. The following table summarizes the IC50 values for various 3-carboxylate coumarin derivatives from reported studies.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference | Source |
| Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate | DPPH | 15.5 | Ascorbic Acid | 20.53 | [1][2] |
| Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate | DPPH | 83.1 | - | - | |
| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | DPPH | 12.8 | - | - | [1] |
| Coumarin-tyrosine hybrid (from coumarin-3-carboxylic acid) | DPPH | 31.45 | Ascorbic Acid | 20.53 | [2] |
| Coumarin-serine hybrid (from coumarin-3-carboxylic acid) | DPPH | 28.23 | Ascorbic Acid | 20.53 | [2] |
| 7-hydroxy-3-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)-2H-chromen-2-one | DPPH | - | - | - | [3] |
| 7-hydroxy-3-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)-2H-chromen-2-one | ABTS | - | - | - | [3] |
Note: Direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathway: Keap1-Nrf2 Activation
The antioxidant effects of many coumarins are mediated through the activation of the Keap1-Nrf2 signaling pathway, a crucial cellular defense mechanism against oxidative stress.[1][4][5] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation.[1][4] In the presence of oxidative stress or activators like certain coumarin derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2.[1][4][6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[1][5] This leads to the production of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which neutralize reactive oxygen species (ROS) and protect the cell from damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the DPPH and ABTS radical scavenging assays used to evaluate the antioxidant potential of 3-carboxylate coumarins.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[7]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds (3-carboxylate coumarins)
-
Reference standard (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test solutions: Prepare a series of dilutions of the test compounds and the reference standard in the same solvent.
-
Reaction: In a 96-well plate, add a specific volume of the test or standard solution to a defined volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 100 µL of DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and a control containing the solvent and the DPPH solution are also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (3-carboxylate coumarins)
-
Reference standard (e.g., Trolox, Ascorbic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Prepare a series of dilutions of the test compounds and the reference standard in the appropriate solvent.
-
Reaction: Add a small volume of the test or standard solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using a similar formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow
The general workflow for assessing the antioxidant potential of newly synthesized 3-carboxylate coumarins is outlined below.
References
- 1. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Synthesis and free radical scavenging activity of coumarin derivatives containing a 2-methylbenzothiazoline motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]
- 6. Discovery of a coumarin derivative as Nrf2 activator mitigating oxidative stress and fibrosis in mesangial cells under high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-Coumarincarboxylate: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-coumarincarboxylate, ensuring compliance and laboratory safety. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to handle and dispose of it with the care due to all laboratory chemicals.[1] Adherence to good industrial hygiene and safety practices is essential.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and in determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.21 g/mol |
| Appearance | White Solid |
| Melting Point | 92 - 95 °C (197.6 - 203 °F)[1][2] |
| Boiling Point | No information available |
| Flash Point | No information available |
| Solubility | Low water solubility |
| CAS Number | 1846-76-0 |
Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize environmental release and ensure the safety of all laboratory personnel.
1. Waste Identification and Segregation:
-
Treat all unwanted this compound, including expired material, off-spec batches, and contaminated material, as chemical waste.
-
Segregate solid this compound waste from liquid and other hazardous waste streams to prevent cross-contamination.
2. Personal Protective Equipment (PPE):
-
Prior to handling the chemical waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
3. Containerization of Solid Waste:
-
Carefully sweep up solid this compound, avoiding dust formation.[1][2]
-
Place the collected solid into a suitable, clearly labeled, and sealable container. The container should be compatible with the chemical and prevent leakage.
-
For mixtures containing this compound, list all chemical components on the waste label.[3]
4. Labeling of Waste Containers:
-
Label the waste container clearly with the words "Hazardous Waste" as a precautionary measure, even if the substance is not officially listed as such.[3]
-
The label must include:
5. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the storage area is accessible only to trained personnel.
6. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide the EHS office with all necessary information regarding the waste, as detailed on the container label.
-
Do not dispose of this compound in the regular trash or down the drain.[3]
7. Spill Management:
-
In the event of a spill, immediately contain the area.
-
Wearing appropriate PPE, sweep up the spilled solid material, minimizing dust generation.
-
Collect the spilled material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) in a designated hazardous waste container.
-
Label and dispose of the spill cleanup materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 3-coumarincarboxylate
Essential Safety and Handling Guide for Ethyl 3-Coumarincarboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 1846-76-0). The following protocols are designed to ensure a safe laboratory environment.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Physical State | Solid[1][2] |
| Appearance | White[1][2] |
| Molecular Formula | C₁₂H₁₀O₄[1][3] |
| Molecular Weight | 218.21 g/mol [1][4] |
| Melting Point | 93 - 95 °C (199.4 - 203 °F)[1][2] |
| Occupational Exposure Limits | Not established[1][5] |
Operational Plan: Safe Handling and Storage
Adherence to these procedures is mandatory to minimize exposure and ensure safe use of this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][6]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4][5][7] Inspect gloves for integrity before each use and use proper removal techniques to avoid skin contact.[5]
-
Body Protection : Wear a lab coat or long-sleeved clothing to prevent skin exposure.[1][2]
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required.[1][2] If dust formation is likely, a NIOSH-approved N95 dust mask or equivalent should be used.[4][5][7]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.[6]
Storage Procedures
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Contingency Plan: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Forcibly hold the eyelids open to ensure a thorough rinse.[9] Seek medical attention.[1][2]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][6] Remove all contaminated clothing while rinsing.[9] If skin irritation occurs, get medical help.[8]
-
Inhalation : Move the individual to fresh air.[1][2] If symptoms like dizziness or throat irritation persist, seek medical attention.[1][2][9]
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[1][2] Never give anything by mouth to an unconscious person.[6] Seek medical attention if symptoms occur.[1][2]
Accidental Release (Spills)
-
Personal Precautions : Ensure adequate ventilation and wear the appropriate PPE as described above.[2][6]
-
Environmental Precautions : Prevent the substance from entering drains or waterways.[6][8]
-
Containment and Cleanup :
Disposal Plan
All chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Chemical Disposal : Dispose of the waste material in a designated, labeled, and sealed container.[10]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[5] Do not reuse empty containers.
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. biocrick.com [biocrick.com]
- 4. This compound 99% | 1846-76-0 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound 99 1846-76-0 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ETHYL COUMARIN-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
